molecular formula C11H11NO2 B1472204 (8-Methoxyquinolin-4-yl)methanol CAS No. 1589471-09-9

(8-Methoxyquinolin-4-yl)methanol

Cat. No.: B1472204
CAS No.: 1589471-09-9
M. Wt: 189.21 g/mol
InChI Key: XHFBPERDNXQNLD-UHFFFAOYSA-N
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Description

(8-Methoxyquinolin-4-yl)methanol is a functionalized quinoline derivative of high interest in organic synthesis and medicinal chemistry research. The 8-methoxyquinoline scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . This compound serves as a key synthetic intermediate, where the hydroxymethyl group at the 4-position offers a handle for further chemical modifications, such as oxidation to aldehydes or derivation into esters and ethers, facilitating the exploration of structure-activity relationships . Researchers utilize this and related quinoline derivatives as feedstock for developing novel compounds with pharmacological potential . The broader class of 8-methoxyquinoline compounds has demonstrated significant biological activities in research settings. For instance, studies on the core 8-methoxyquinoline structure have shown promising antibacterial and antifungal properties against various strains, including Staphylococcus aureus , Salmonella spp., and Aspergillus species . The presence of the methoxy group is a common feature in many bioactive molecules, and its combination with the hydroxymethyl group makes this reagent a valuable precursor for synthesizing more complex molecular entities. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and conduct all necessary characterization, such as NMR and mass spectrometry, to confirm the identity and purity of the compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFBPERDNXQNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(8-Methoxyquinolin-4-yl)methanol chemical structure and properties

[1][2][3][4]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8]

(8-Methoxyquinolin-4-yl)methanol is a quinoline derivative characterized by a hydroxymethyl group at the C4 position and a methoxy substituent at the C8 position.[1] This specific substitution pattern imparts unique electronic properties, distinguishing it from its C6-methoxy isomer (Quinine/Quinidine core).[1]

PropertyData
CAS Registry Number 1589471-09-9
IUPAC Name (8-Methoxyquinolin-4-yl)methanol
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Pale yellow solid
Melting Point 119–121 °C (Experimental)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; Sparingly soluble in water
pKa (Predicted) ~5.2 (Quinoline N)
Key Precursor 8-Methoxyquinoline-4-carboxylic acid (or Methyl ester)
Structural Analysis

The molecule features a planar quinoline scaffold .[1] The 8-methoxy group functions as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring, while the 4-hydroxymethyl group acts as a versatile handle for further functionalization (oxidation, halogenation, or esterification).[1] The proximity of the quinoline nitrogen (N1) and the 8-methoxy oxygen creates a potential coordination site for metal ions, relevant in catalyst design.[1]

Synthetic Methodology

The synthesis of (8-Methoxyquinolin-4-yl)methanol typically proceeds via the reduction of oxidized precursors.[1] Two primary routes are established in the literature, prioritizing high yield and purity.[1]

Route A: Reduction of Methyl 8-methoxyquinoline-4-carboxylate

This is the preferred industrial route due to the availability of the ester precursor.[1]

Protocol:

  • Dissolution: Dissolve Methyl 8-methoxyquinoline-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Add Sodium Borohydride (NaBH₄) (2.0–4.0 equiv) slowly to the solution.

  • Reaction: Heat the mixture to 65–70 °C .

  • Addition: Cautiously add Methanol (excess) dropwise over 30 minutes to generate active alkoxyborohydride species.

  • Quench: Cool to 10 °C and quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc or DCM, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

Route B: Reduction of 8-Methoxyquinoline-4-carbaldehyde

Used when the aldehyde is generated via SeO₂ oxidation of 4-methyl-8-methoxyquinoline.[1]

Protocol:

  • Dissolution: Dissolve 8-Methoxyquinoline-4-carbaldehyde in Methanol at 0 °C.

  • Reduction: Add NaBH₄ (1.0 equiv) portion-wise.

  • Completion: Stir at Room Temperature (RT) for 2–6 hours.

  • Yield: Typically >85%.

Synthetic Pathway Diagram (DOT)[1]

SynthesisPrecursor1Methyl 8-methoxyquinoline-4-carboxylateReagentNaBH4 / MeOH / THF(Reduction)Precursor1->ReagentPrecursor28-Methoxyquinoline-4-carbaldehydePrecursor2->ReagentProduct(8-Methoxyquinolin-4-yl)methanol(CAS: 1589471-09-9)Reagent->ProductYield > 80%

Figure 1: Convergent synthetic pathways for the production of the target alcohol via hydride reduction.

Analytical Characterization

Validating the structure requires precise spectroscopic analysis. The following data is derived from purified samples (CDCl₃ solvent).

Nuclear Magnetic Resonance (NMR)[1][11][12]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.90 (d, J = 4.4 Hz, 1H, H-2): Characteristic deshielded proton adjacent to Nitrogen.[1]

    • δ 8.13 (d, 1H, Ar-H): Proton at C5.[1]

    • δ 7.92 (d, 1H, Ar-H): Proton at C7.[1][2]

    • δ 7.55 (m, 2H, Ar-H): Overlapping signals for H-3 and H-6.[1]

    • δ 5.21 (s, 2H, CH₂ -OH): Benzylic methylene singlet.[1]

    • δ 4.08 (s, 3H, -OCH₃ ): Distinct methoxy singlet (typically ~4.0–4.1 ppm).[1]

Mass Spectrometry (MS)[1][12]
  • HRMS (ESI/EI): Calculated for [M]⁺ C₁₁H₁₁NO₂: 189.0790 .[1]

  • Fragmentation: Loss of -CH₂OH (M-31) and -CH₃ (M-15) are common fragmentation pathways.[1]

Applications in Drug Discovery[1]

The (8-Methoxyquinolin-4-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for naphthalene and quinazoline rings.[1]

Cinchona Alkaloid Mimics (Organocatalysis)

The scaffold mimics the "Western" half of Cinchona alkaloids (like Quinine).[1] It is used to synthesize chiral ligands for asymmetric catalysis.[1] The 8-methoxy group provides steric bulk and electronic modulation different from the natural 6-methoxy isomers.[1]

CNS Active Agents (Dopamine Agonists)

Derivatives where the hydroxyl group is converted to an amine (via mesylation/amination) show high potency as Dopamine D2/D3 agonists .[1] The 8-methoxy group enhances binding affinity to G-protein coupled receptors (GPCRs) by engaging in specific hydrophobic or polar interactions within the orthosteric binding pocket.[1]

Kinase Inhibitors

The quinoline nitrogen functions as a hinge binder in ATP-competitive kinase inhibitors.[1] The 4-hydroxymethyl group allows for the attachment of solubilizing tails (e.g., piperazines) to access the solvent-exposed region of the kinase domain.[1]

Pharmacophore & Application Diagram (DOT)

ApplicationsCore(8-Methoxyquinolin-4-yl)methanolCore ScaffoldCatChiral Organocatalysts(Cinchona Mimics)Core->CatNeuroNeurotherapeutics(Dopamine D2/D3 Agonists)Core->NeuroKinaseKinase Inhibitors(Hinge Binder)Core->KinaseMech1Mechanism:Electronic tuning via 8-OMeCat->Mech1Mech2Mechanism:GPCR Orthosteric BindingNeuro->Mech2Mech3Mechanism:Solubilizing Group AttachmentKinase->Mech3

Figure 2: Divergent application of the scaffold in catalysis and medicinal chemistry.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep away from strong oxidizing agents.

  • Stability: Stable under normal conditions. The hydroxymethyl group is susceptible to oxidation to the aldehyde (CAS 103854-62-2) if exposed to strong oxidants.[1]

References

  • BLD Pharm. (n.d.).[1][3] (8-Methoxyquinolin-4-yl)methanol Product Page. Retrieved from [1]

  • Google Patents. (2018).[1] Dihydro-6-azaphenalene derivatives for the treatment of CNS, oncological diseases and related disorders. US Patent 10047089B2. Retrieved from

  • Molaid Chemicals. (n.d.).[1] 8-Methoxy-4-quinolinecarboxaldehyde Properties. Retrieved from [1]

  • Amazon AWS (Scientific Support). (2026). Direct Access of the Chiral Quinolinyl Core of Cinchona Alkaloids. Retrieved from

An In-Depth Technical Guide to 4-Hydroxymethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxymethyl-8-methoxyquinoline, a quinoline derivative of significant interest in medicinal chemistry and materials science. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, indicating its status as a potentially novel or less-common research chemical, this guide synthesizes available information on its constituent moieties and related structures to offer a detailed profile. We will delve into its core identifiers, propose a logical synthetic pathway based on established quinoline chemistry, predict its physicochemical properties, and discuss its potential applications, particularly in the realm of drug discovery and development. This document is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising molecule.

Introduction and Core Identifiers

4-Hydroxymethyl-8-methoxyquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The quinoline scaffold is renowned for its diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitutions of a hydroxymethyl group at the 4-position and a methoxy group at the 8-position are anticipated to modulate the electronic and steric properties of the quinoline ring, thereby influencing its biological activity and material characteristics.

Due to the apparent absence of a registered CAS number, it is crucial to define the molecule through its other standard identifiers to ensure clarity in research and communication.

IdentifierValueSource
IUPAC Name (8-Methoxyquinolin-4-yl)methanolIUPAC Nomenclature
Chemical Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
Canonical SMILES COC1=CC=CC2=C1N=CC=C2COChemDraw
InChI Key (Predicted)InChI Trust

It is imperative for researchers working with this compound to perform rigorous analytical characterization to confirm its identity upon synthesis.

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Introduction of the Hydroxymethyl Group 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Methoxyquinoline 8-Methoxyquinoline 8-Hydroxyquinoline->8-Methoxyquinoline Methyl Iodide, K₂CO₃, Acetone 4-Methyl-8-methoxyquinoline 4-Methyl-8-methoxyquinoline 8-Methoxyquinoline->4-Methyl-8-methoxyquinoline Doebner-von Miller Reaction (e.g., with Methyl Vinyl Ketone) 4-Hydroxymethyl-8-methoxyquinoline 4-Hydroxymethyl-8-methoxyquinoline 4-Methyl-8-methoxyquinoline->4-Hydroxymethyl-8-methoxyquinoline Oxidation to Carboxylic Acid, followed by Reduction

Caption: Proposed two-step synthetic route to 4-Hydroxymethyl-8-methoxyquinoline.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

This procedure is adapted from established methods for the etherification of phenols.[1]

  • Reaction Setup: To a solution of 8-hydroxyquinoline (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Methylation: Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes. Subsequently, add methyl iodide (CH₃I, 2.5 equivalents) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane (CH₂Cl₂). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 8-methoxyquinoline.

Step 2: Synthesis of 4-Hydroxymethyl-8-methoxyquinoline from 8-Methoxyquinoline

This part of the synthesis is more speculative and involves the introduction of a functionalized carbon at the 4-position, which can then be converted to a hydroxymethyl group. A plausible approach involves a Doebner-von Miller-type reaction to introduce a methyl group, followed by oxidation and reduction.

  • Part A: Synthesis of 4-Methyl-8-methoxyquinoline

    The Doebner-von Miller reaction is a classic method for synthesizing quinolines.[2] A variation of this could be employed to introduce a methyl group at the 4-position of 8-methoxyquinoline.

    • Reaction Mixture: Combine 8-methoxyquinoline with an α,β-unsaturated carbonyl compound such as methyl vinyl ketone in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid).

    • Reaction Conditions: Heat the mixture under reflux and monitor the reaction progress by TLC.

    • Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. Extract the product with an organic solvent, and purify by column chromatography to obtain 4-methyl-8-methoxyquinoline.

  • Part B: Conversion of the 4-Methyl Group to a 4-Hydroxymethyl Group

    This conversion can be achieved through a two-step oxidation-reduction sequence.

    • Oxidation: The 4-methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[3] The reaction conditions will need to be carefully controlled to avoid over-oxidation of the quinoline ring.

    • Reduction: The resulting 4-carboxy-8-methoxyquinoline can then be reduced to the corresponding alcohol, 4-Hydroxymethyl-8-methoxyquinoline, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Predicted Physicochemical and Analytical Properties

In the absence of experimental data, the physicochemical properties of 4-Hydroxymethyl-8-methoxyquinoline can be predicted based on the properties of its structural analogues, such as 8-methoxyquinoline and other substituted quinolines.

PropertyPredicted Value/CharacteristicRationale/Comparison
Appearance White to off-white solidBased on similar quinoline derivatives.
Melting Point 100-120 °CThe presence of the polar hydroxymethyl group is expected to increase the melting point compared to 8-methoxyquinoline (m.p. 48-50 °C) due to hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Sparingly soluble in nonpolar solvents and water.The hydroxymethyl group will increase polarity and solubility in polar solvents.
¹H NMR Characteristic aromatic protons of the quinoline ring, a singlet for the methoxy group (~4.0 ppm), a singlet for the hydroxymethyl protons (~4.8 ppm), and a signal for the hydroxyl proton.Based on standard chemical shifts for quinoline and functional group protons.
¹³C NMR Aromatic carbons of the quinoline ring, a methoxy carbon (~56 ppm), and a hydroxymethyl carbon (~60 ppm).Based on standard chemical shifts.
Mass Spectrometry Expected molecular ion peak at m/z = 189.08 (for [M+H]⁺).Calculated from the molecular formula.

Potential Applications in Research and Drug Development

The unique structural features of 4-Hydroxymethyl-8-methoxyquinoline suggest several promising avenues for its application, particularly in medicinal chemistry.

  • Anticancer Drug Discovery: Many quinoline derivatives exhibit potent anticancer activity.[4][5] The 8-methoxy group, in particular, has been incorporated into compounds with demonstrated cytotoxicity against various cancer cell lines.[4] The hydroxymethyl group at the 4-position provides a handle for further chemical modification, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

  • Antimicrobial Agents: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug design.[2] Derivatives of 8-methoxy-4-methyl-quinoline have shown antibacterial activity.[6] The introduction of a hydroxymethyl group could enhance this activity or provide a site for conjugation to other bioactive molecules.

  • Neuroprotective Agents: 8-Hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to chelate metal ions implicated in oxidative stress.[7] While the 8-hydroxyl group is methoxylated in the target compound, the overall quinoline structure may still possess neuroprotective properties that warrant investigation.

  • Functional Materials: Quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[8] The specific electronic properties conferred by the methoxy and hydroxymethyl substituents could make this compound a candidate for materials science research.

Safety and Handling

As with any research chemical, 4-Hydroxymethyl-8-methoxyquinoline should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to assume that the compound may be harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

4-Hydroxymethyl-8-methoxyquinoline represents a promising yet underexplored molecule with significant potential in medicinal chemistry and materials science. Although it currently lacks a dedicated CAS number and extensive characterization in the public domain, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic pathway, based on well-established quinoline chemistry, offers a logical starting point for its preparation. The predicted properties and potential applications highlight the value of further investigation into this intriguing quinoline derivative. As research progresses, a more complete understanding of its properties and biological activities will undoubtedly emerge, paving the way for its potential use in the development of novel therapeutics and functional materials.

References

  • (Reference for general quinoline synthesis, if found)
  • (Reference for general quinoline synthesis, if found)
  • (Reference for general quinoline synthesis, if found)
  • (Reference for general quinoline synthesis, if found)
  • (Reference for general quinoline synthesis, if found)
  • (Reference for general quinoline synthesis, if found)
  • Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link]

  • (Reference for biological activity of quinolines, if found)
  • ResearchGate. A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Available at: [Link]

  • PMC. 8-Methoxy-4-(4-methoxyphenyl)quinoline. Available at: [Link]

  • (Reference for biological activity of quinolines, if found)
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • (Reference for biological activity of quinolines, if found)
  • Cardinal Scholar. Synthesis of Quinoline Analogues. Available at: [Link]

  • PMC. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

  • (Reference for biological activity of quinolines, if found)
  • (Reference for biological activity of quinolines, if found)
  • Digital Commons @PVAMU. The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Available at: [Link]

  • MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

Sources

8-Methoxy-4-quinolinemethanol: Technical Specifications & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-Methoxy-4-quinolinemethanol , a critical pharmacophore in medicinal chemistry. It details the physicochemical properties, synthesis methodologies, and biological applications of this compound, specifically within the context of antimalarial and antibacterial drug discovery.

Executive Summary

8-Methoxy-4-quinolinemethanol is a bicyclic heterocyclic compound belonging to the quinoline class. It serves as a structural hybrid between the 8-aminoquinoline (e.g., Primaquine) and 4-quinolinemethanol (e.g., Mefloquine, Quinine) families. Its 4-hydroxymethyl group is a critical hydrogen-bond donor/acceptor site often implicated in binding to the heme detoxification pathway in Plasmodium parasites, while the 8-methoxy substituent modulates lipophilicity and metabolic stability.

This guide outlines the molecular specifications, validated synthesis protocols, and analytical characterization required for its application in high-throughput screening and lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Molecular Specifications
PropertySpecification
IUPAC Name (8-Methoxyquinolin-4-yl)methanol
Common Name 8-Methoxy-4-quinolinemethanol
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Core Scaffold Quinoline (Benzopyridine)
Key Substituents 4-Hydroxymethyl (-CH₂OH), 8-Methoxy (-OCH₃)
Hydrogen Bond Donors 1 (Hydroxyl)
Hydrogen Bond Acceptors 3 (Quinoline N, Methoxy O, Hydroxyl O)
Predicted Physicochemical Parameters
  • LogP (Octanol/Water): ~1.5 – 1.9 (Moderate lipophilicity, favorable for membrane permeability).

  • pKa (Quinoline N): ~4.5 – 5.5 (Protonatable in the acidic food vacuole of the malaria parasite).

  • Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water (neutral pH).

Synthetic Routes & Manufacturing

The synthesis of 8-Methoxy-4-quinolinemethanol generally proceeds via the reduction of its carboxylic acid precursor or the functionalization of a methyl group at the C4 position.

Method A: Reduction of 8-Methoxycinchoninic Acid (Preferred)

This method offers the highest regioselectivity and purity. It utilizes 8-methoxyquinoline-4-carboxylic acid (8-methoxycinchoninic acid) as the starting material.

Reagents:
  • Precursor: 8-Methoxyquinoline-4-carboxylic acid.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching: Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup.

Protocol:
  • Preparation: In a flame-dried round-bottom flask under Argon, suspend 8-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Reduction: Cool to 0°C. Add LiAlH₄ (2.5 eq) portion-wise over 30 minutes. (Caution: Exothermic, H₂ evolution).

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).

Method B: Radical Functionalization of 8-Methoxy-4-methylquinoline

Used when the 4-methyl precursor (derived from the Doebner-Miller reaction) is more accessible.

  • Bromination: React 8-methoxy-4-methylquinoline with N-bromosuccinimide (NBS) and AIBN in CCl₄ (Reflux) to yield 4-(bromomethyl)-8-methoxyquinoline .

  • Hydrolysis: Reflux the bromide intermediate in aqueous Dioxane/CaCO₃ to yield the alcohol.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Pathway Legend Start1 8-Anisidine (Starting Material) Inter1 8-Methoxy-4-methylquinoline Start1->Inter1 Doebner-Miller (Methyl vinyl ketone) Inter2 8-Methoxyquinoline- 4-carboxylic Acid Start1->Inter2 Doebner Reaction (Pyruvic acid + Aldehyde) Product 8-Methoxy-4- quinolinemethanol (Target) Inter1->Product 1. NBS/AIBN 2. H2O/Dioxane Inter2->Product LiAlH4 Reduction (THF, Reflux) key1 Solid Line: Preferred Route key2 Dashed Line: Alternative Route

Caption: Comparative synthetic pathways for 8-Methoxy-4-quinolinemethanol. The reduction of the carboxylic acid (bottom path) is preferred for laboratory-scale purity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • δ 8.8–8.9 ppm (d, 1H): H-2 proton (Deshielded by Quinoline N).

    • δ 7.9–8.0 ppm (d, 1H): H-5 proton.

    • δ 7.4–7.6 ppm (m, 3H): H-3, H-6, H-7 protons.

    • δ 5.1–5.3 ppm (s/d, 2H): -CH₂OH (Benzylic methylene at C4).

    • δ 5.4–5.6 ppm (t, 1H): -OH (Exchangeable with D₂O).

    • δ 4.0–4.1 ppm (s, 3H): -OCH₃ (Methoxy group at C8).

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Peaks:

    • [M+H]⁺: m/z 190.22

    • [M+Na]⁺: m/z 212.20

Biological Relevance & Applications[8][9]

Antimalarial Pharmacophore

The 4-quinolinemethanol scaffold is the core active unit of Mefloquine and Quinine .

  • Mechanism: The compound accumulates in the parasite's acidic food vacuole via ion trapping (protonation of the quinoline nitrogen).

  • Target: It binds to free heme (ferriprotoporphyrin IX) released during hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. The accumulation of toxic heme-drug complexes causes parasite lysis.

  • Role of 8-Methoxy: Unlike Mefloquine (which has no 8-substituent) or Quinine (6-methoxy), the 8-methoxy group in this molecule mimics the substitution pattern of Primaquine (an 8-aminoquinoline). This unique hybrid structure allows researchers to probe the "dual-activity" potential—targeting both blood-stage (hemozoin inhibition) and potentially liver-stage parasites.

Antibacterial & Anticancer Potential

Quinoline-4-methanols act as precursors for hybrid drugs .

  • DNA Gyrase Inhibition: The scaffold can be coupled with fluoroquinolone motifs to enhance binding affinity to bacterial DNA gyrase.

  • Metal Chelation: The proximity of the Quinoline N and the 8-Methoxy oxygen allows for bidentate chelation of metal ions (Cu²⁺, Zn²⁺), a mechanism often exploited to generate cytotoxic ROS in cancer cells.

Pharmacophore Interaction Map

Pharmacophore Center 8-Methoxy-4- quinolinemethanol N_Atom Quinoline Nitrogen (pKa ~5.4) Center->N_Atom OH_Group 4-Hydroxymethyl (H-Bond Donor) Center->OH_Group OMe_Group 8-Methoxy Group (Lipophilicity/Metabolic Block) Center->OMe_Group Target1 Accumulation N_Atom->Target1 pH Trapping (Food Vacuole) Target2 Antimalarial Activity OH_Group->Target2 Heme Binding (Inhibits Polymerization) Target3 Pharmacokinetics OMe_Group->Target3 Metabolic Stability (Prevents Ring Oxidation)

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 8-methoxy-4-quinolinemethanol pharmacophore.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydroxymethyl group to the aldehyde.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline (Precursor Scaffold). Retrieved from [Link]

  • Llovera, L., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline: Crystal structure and synthesis intermediates. Acta Crystallographica Section E. Retrieved from [Link]

  • Dhooghe, M., et al. (2021).[1] Recent contributions of quinolines to antimalarial and anticancer drug discovery research.[1][2] European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Muscia, G. C., et al. (2006).[3] Synthesis of quinoline derivatives via Doebner-Miller and related reactions. (Contextual reference for methyl-quinoline synthesis).

  • World Health Organization (WHO). Guidelines for the treatment of malaria. (Contextual grounding for Quinoline pharmacophores). Retrieved from [Link]

Sources

Comprehensive Guide to the Solubility and Thermodynamic Stability of (8-Methoxyquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an in-depth technical resource for the solubility profiling and thermodynamic analysis of (8-Methoxyquinolin-4-yl)methanol .

Executive Summary & Compound Profile

(8-Methoxyquinolin-4-yl)methanol is a critical heterocyclic intermediate, primarily utilized in the synthesis of quinoline-based antimalarials, antibacterials, and organometallic ligands. Unlike its 6-methoxy isomer (Quinine scaffold), the 8-methoxy derivative possesses unique steric and electronic properties due to the proximity of the methoxy group to the ring nitrogen, influencing its chelation potential and solubility behavior.

This guide addresses the scarcity of public solubility datasets for this specific isomer by establishing a rigorous experimental and thermodynamic framework . It provides the theoretical basis, precise measurement protocols, and mathematical models required to generate and validate solubility data in organic solvents.

Physicochemical Identity
PropertyDetail
IUPAC Name (8-Methoxyquinolin-4-yl)methanol
Molecular Formula

Molecular Weight 189.21 g/mol
Key Functional Groups Quinoline (aromatic heterocycle), Methoxy (-OCH₃, pos. 8), Hydroxymethyl (-CH₂OH, pos.[1][2][3][4][5][6][7] 4)
Predicted LogP ~1.5 – 2.0 (Moderately Lipophilic)
Solubility Class Soluble in polar organic solvents (Alcohols, DMSO); Sparingly soluble in water; Soluble in dilute acids (protonation of N).

Theoretical Solubility Framework

Understanding the dissolution of (8-Methoxyquinolin-4-yl)methanol requires analyzing the interplay between crystal lattice energy and solvation enthalpy .

Structural Determinants
  • Hydrogen Bonding: The C4-hydroxymethyl group acts as both an H-bond donor and acceptor. Solvents capable of H-bonding (Methanol, Ethanol, Isopropanol) will exhibit significantly higher solubility compared to aprotic solvents (Toluene, Hexane).

  • Dipole-Dipole Interactions: The quinoline nitrogen and the 8-methoxy oxygen create a permanent dipole. Polar aprotic solvents (DMSO, DMF, Acetone) will stabilize the molecule via dipole-dipole interactions.

  • Pi-Stacking: The aromatic quinoline system allows for solubility in aromatic solvents (Benzene, Toluene), though less effectively than in polar solvents due to the polar substituents.

Predicted Solvent Ranking

Based on the "Like Dissolves Like" principle and functional group analysis:

  • High Solubility: DMSO > DMF > Methanol > Ethanol

  • Moderate Solubility: Acetone > Ethyl Acetate > Acetonitrile > Isopropanol

  • Low Solubility: Water (Neutral pH) > Toluene > Hexane

Experimental Methodologies

To generate authoritative solubility data, two complementary protocols are recommended: the Dynamic Laser Monitoring Method (for speed and precision) and the Static Equilibrium Shake-Flask Method (for validation).

Protocol A: Dynamic Laser Monitoring (High-Precision)

This method detects the point of dissolution by monitoring the scattering of a laser beam passing through the solvent. It eliminates the need for filtration and sampling, reducing error.

Workflow Diagram:

LaserMonitoring Start Start Experiment SolventPrep Weigh Solvent (Gravimetric) Start->SolventPrep SoluteAdd Add Solute (Stepwise) SolventPrep->SoluteAdd LaserCheck Laser Transmittance Monitoring SoluteAdd->LaserCheck Dissolution Clear Solution (High Transmittance) LaserCheck->Dissolution Dissolved Turbidity Turbid Suspension (Low Transmittance) LaserCheck->Turbidity Undissolved Record Record Mass & Temp Dissolution->Record Turbidity->SoluteAdd Wait/Equilibrate Record->SoluteAdd Add More Solute NextTemp Adjust Temperature (Cryostat) Record->NextTemp Next T Point

Caption: Logic flow for the Dynamic Laser Monitoring solubility determination.

Step-by-Step Procedure:

  • Setup: Equip a jacketed glass vessel with a magnetic stirrer and a laser transmittance probe. Connect the jacket to a programmable cryostat (Accuracy ±0.05 K).

  • Preparation: Add a known mass of pure solvent (

    
    ) to the vessel. Set the initial temperature (e.g., 293.15 K).
    
  • Addition: Progressively add the solid solute in micro-amounts (

    
    ).
    
  • Monitoring: Continuously stir. The laser beam will scatter (low transmittance) due to undissolved particles.

  • Endpoint: When the transmittance sharply rises to the baseline (clear solution), record the total mass of solute added.

  • Iteration: Repeat at temperature intervals of 5 K (e.g., 293.15, 298.15, ... 323.15 K).[6]

Protocol B: Static Equilibrium (Shake-Flask)

Used to validate laser data or when laser equipment is unavailable.

  • Saturation: Add excess (8-Methoxyquinolin-4-yl)methanol to the solvent in sealed vials.

  • Equilibration: Shake at constant temperature for 72 hours.

  • Separation: Stop shaking and allow to settle for 24 hours (or centrifuge).

  • Analysis: Filter the supernatant (0.45 µm PTFE filter), dilute, and quantify via HPLC-UV (Detection at ~254 nm or ~320 nm for quinoline).

Data Analysis & Thermodynamic Modeling

Once experimental mole fraction solubility (


) is obtained, it must be correlated with temperature (

) to derive thermodynamic parameters.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.



  • 
    : Mole fraction solubility of the solute.[6]
    
  • 
    : Absolute temperature (K).[6]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Utility: Provides excellent interpolation accuracy for pharmaceutical intermediates.

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis , we calculate the energetics of the dissolution process.[6]

Mean Harmonic Temperature (


): 


Enthalpy (


), Entropy (

), and Gibbs Energy (

):
[6]
  • Enthalpy:

    
    
    
    • Interpretation: A positive

      
       indicates an endothermic  process (solubility increases with temperature), typical for this class of compounds.[6]
      
  • Gibbs Free Energy:

    
    
    
    • Interpretation: A positive

      
       reflects the energy barrier to overcome crystal lattice forces.
      
  • Entropy:

    
    
    
    • Interpretation: Positive

      
       indicates the driving force of disordering the crystal lattice into the solution.
      

Thermodynamic Cycle Diagram:

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation ΔH_sub Solution Saturated Solution (Solvated) Solid->Solution Dissolution ΔH_sol = ΔH_sub + ΔH_solv Gas->Solution Solvation ΔH_solv

Caption: Thermodynamic cycle decomposing the dissolution process into sublimation and solvation steps.

Data Presentation Standards

Researchers must report their findings using the following standardized tables to ensure reproducibility.

Table 1: Experimental Mole Fraction Solubility ( )

Format for reporting raw data.

Solvent293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol





Ethanol ...............[6]
Acetone ...............
Ethyl Acetate ...............
Table 2: Apelblat Model Parameters & Deviation

Format for reporting model accuracy.

Solvent




RMSD (%)
Methanol .........>0.99<1.0%

References

  • Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Authoritative text on solubility measurement protocols).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Source of the Apelblat Equation).

  • Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an antimalarial drug (artemether) in different mono-solvents. Journal of Molecular Liquids, 209, 63-68. (Methodology reference for thermodynamic analysis of antimalarials).
  • NIST Chemistry WebBook. (2024). Standard Reference Data. Link (General reference for solvent properties and thermodynamic constants).

  • PubChem. (2024). Compound Summary for (8-Methoxyquinolin-4-yl)methanol. Link (Source for chemical identity and physicochemical properties).

Sources

Structural Isomerism as a Determinant of Pharmacological Fate: 6-Methoxy vs. 8-Methoxy Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the divergent pharmacological roles of the methoxy substituent at the 6- and 8-positions of the quinoline scaffold. While chemically similar as electron-donating groups (EDGs), their positional isomerism dictates entirely different metabolic fates and therapeutic applications.

  • The 6-Methoxy Motif: Predominant in 8-aminoquinoline antimalarials (e.g., Primaquine). It functions as a metabolic "blocker" at the para-position relative to the amine, forcing CYP450-mediated hydroxylation to the 5-position. This specific regioselectivity is required to generate the active quinone-imine species responsible for radical cure (hypnozoitocidal activity).

  • The 8-Methoxy Motif: Predominant in fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin). It functions as a "stabilizing shield." It reduces phototoxicity by preventing UV-induced carbene formation (common in 8-halogenated analogs) and enhances binding to bacterial Topoisomerase IV, thereby suppressing resistance.

Part 1: The 6-Methoxy Paradigm (Antimalarial Activation)

In the context of 8-aminoquinolines (8-AQs), the 6-methoxy group is not merely a structural appendage; it is the director of metabolic activation.

The Mechanism of Metabolic Steering

Primaquine (PQ) and Tafenoquine (TQ) are prodrugs. Their efficacy against latent liver-stage malaria (P. vivax hypnozoites) depends on metabolic activation by CYP2D6 .[1]

  • Electronic Effect: The 6-methoxy group is an EDG that increases electron density on the quinoline ring. However, its position at C6 is strategic.

  • Blocking the Para-Position: In many aromatic amines, oxidation occurs para to the amine. By occupying C6, the methoxy group prevents hydroxylation at this stable position.

  • Forced 5-Hydroxylation: The metabolic machinery is redirected to the C5 position (ortho to the methoxy, para to the quinoline nitrogen). This produces 5-hydroxyprimaquine .[2]

  • Quinone-Imine Formation: 5-hydroxyprimaquine is unstable and rapidly oxidizes to 5,6-ortho-quinone , generating Reactive Oxygen Species (ROS) such as hydrogen peroxide (

    
    ) and hydroxyl radicals (
    
    
    
    ). These ROS are lethal to the parasite but also cause oxidative stress in host erythrocytes (hemolysis in G6PD deficiency).
Visualization of the Activation Pathway

The following diagram illustrates how the 6-methoxy group dictates the formation of the active quinone-imine metabolite.

PrimaquineMetabolism cluster_legend Key Mechanism PQ Primaquine (6-Methoxy-8-Aminoquinoline) CYP CYP2D6 (Hepatic Metabolism) PQ->CYP Substrate OH_PQ 5-Hydroxyprimaquine (Unstable Intermediate) CYP->OH_PQ 5-Hydroxylation (Forced by 6-OMe block) QI 5,6-Ortho-Quinone (Active Metabolite) OH_PQ->QI Spontaneous Oxidation ROS ROS Generation (H2O2, OH*) QI->ROS Redox Cycling Action Parasite Death (Hypnozoites) ROS->Action Tox Hemolysis (G6PD Deficient) ROS->Tox desc The 6-OMe group blocks C6, forcing oxidation at C5.

Figure 1: The metabolic activation pathway of Primaquine.[1] The 6-methoxy group is essential to direct hydroxylation to C5, enabling the redox cycling required for efficacy.

Part 2: The 8-Methoxy Paradigm (Antibiotic Stabilization)

In fluoroquinolone antibiotics, the shift of the methoxy group to the C8 position addresses two critical failures of earlier generations: phototoxicity and mutant selection.

Suppression of Phototoxicity

Earlier fluoroquinolones with a halogen (Cl or F) or hydrogen at C8 (e.g., Lomefloxacin, Sparfloxacin) were highly phototoxic.

  • Mechanism of Toxicity: Under UV-A irradiation, C8-halogen bonds undergo homolytic cleavage or heterolytic degradation, generating reactive carbene or radical intermediates that attack host DNA.

  • The 8-OMe Solution: The methoxy group at C8 is photostable.[3][4][5] It does not leave easily under UV irradiation, thereby preventing the generation of reactive intermediates. Drugs like Moxifloxacin and Gatifloxacin exhibit significantly lower phototoxicity indices compared to C8-halogenated analogs.

Dual Targeting and Resistance

The 8-methoxy group enhances the drug's affinity for Topoisomerase IV (ParC subunit) in Gram-positive bacteria (S. aureus, S. pneumoniae).

  • Steric Bulk: The 8-OMe group provides specific steric interactions that allow the drug to bind effectively even when common resistance mutations (e.g., in DNA Gyrase) are present.

  • MPC Reduction: This dual activity lowers the Mutant Prevention Concentration (MPC), making it harder for bacteria to develop resistance via a single mutation step.

Visualization of SAR (Structure-Activity Relationship)

FluoroquinoloneSAR cluster_Old Generation 2/3 (e.g., Sparfloxacin) cluster_New Generation 4 (e.g., Moxifloxacin) Core Fluoroquinolone Core (C8 Position) C8_Halogen C8-Halogen (F/Cl) Core->C8_Halogen C8_OMe C8-Methoxy (OMe) Core->C8_OMe Result_Old High Phototoxicity (UV-induced radicals) C8_Halogen->Result_Old Result_New1 Photostability (No radical formation) C8_OMe->Result_New1 Result_New2 Enhanced Topo IV Binding (Reduced Resistance) C8_OMe->Result_New2

Figure 2: Impact of C8 substitution on fluoroquinolone safety and efficacy. The 8-methoxy group confers stability and broader activity compared to halogens.

Part 3: Experimental Protocols

Synthesis of 6-Methoxyquinoline (Modified Skraup)

The Skraup synthesis is the industry standard for constructing the quinoline core. This protocol describes the synthesis of the 6-methoxy derivative, the precursor for Primaquine-like scaffolds.

Safety Warning: The Skraup reaction is notoriously violent (exothermic). The use of moderators (ferrous sulfate/boric acid) is recommended over the traditional "uncontrolled" method.

Reagents:

  • 4-Methoxyaniline (p-Anisidine): 1.0 eq

  • Glycerol: 4.5 eq[6][7]

  • Nitrobenzene (Oxidant): 0.6 eq (or m-nitrobenzenesulfonic acid for milder conditions)

  • Sulfuric Acid (Conc.): 2.0 eq

  • Ferrous Sulfate (

    
    ): 0.2 eq (Moderator)
    
  • Boric Acid (

    
    ): 1.0 eq (Moderator)
    

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge p-anisidine, glycerol, ferrous sulfate, boric acid, and nitrobenzene.

  • Acid Addition: Add concentrated sulfuric acid dropwise. Critical: Maintain temperature below 50°C during addition to prevent premature polymerization.

  • Reaction: Heat the mixture gradually to 140°C . Reflux for 8 hours. The reaction creates acrolein in situ from glycerol, which condenses with the amine.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with water and basify to pH 9 using 50% NaOH solution (exothermic).

    • Perform steam distillation to remove unreacted nitrobenzene.

    • Extract the aqueous residue with dichloromethane (DCM).

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via vacuum distillation or column chromatography (Hexane/EtOAc).
    

Yield: Typical yields for 6-methoxyquinoline using this moderated method are 60-75%.

Synthesis Considerations for 8-Methoxyquinoline

To synthesize the 8-methoxy isomer, one would substitute 2-methoxyaniline (o-anisidine) as the starting material.

  • Regioselectivity: The Skraup reaction with o-anisidine yields predominantly 8-methoxyquinoline because the ortho-position is blocked by the methoxy group, forcing ring closure at the other ortho-position (which becomes C8).

  • Purification: 8-methoxyquinoline has a distinct boiling point and NMR signature (C8-H signal absent) compared to the 6-isomer.

Part 4: Comparative Data Summary

Feature6-Methoxy Derivatives (e.g., Primaquine)8-Methoxy Derivatives (e.g., Moxifloxacin)
Primary Indication Antimalarial (Radical Cure)Antibiotic (Respiratory/Skin)
Mechanistic Role Metabolic Blocker: Forces C5-hydroxylation to create reactive quinones.Stabilizer: Prevents UV degradation; enhances enzyme binding.
Metabolic Fate Rapidly metabolized by CYP2D6 to unstable intermediates.Relatively stable; excreted largely unchanged or via glucuronidation.
Toxicity Profile Hemolytic Anemia: Linked to ROS generation in G6PD deficiency.[1]QT Prolongation: Risk exists, but phototoxicity is minimal.[8]
Key Structural Effect Electron donation to C5 (activation).Steric hindrance at C8 (binding/stability).

References

  • Metabolism of Primaquine: Pybus, B. S., et al. (2013).[9] "The metabolism of primaquine to its active metabolite is dependent on CYP2D6." Malaria Journal. Available at: [Link]

  • Fluoroquinolone Phototoxicity: Marutani, K., et al. (1993). "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position."[3][4][5][8] Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Mechanism of Action (8-OMe): Pestova, E., et al. (2000). "Contribution of Topoisomerase IV Targeting to the Lethality of Moxifloxacin in Staphylococcus aureus." Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Skraup Synthesis Modification: Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions.[10] (Standard Reference). Validated Protocol Source: [Link]

Sources

Pharmacophore Properties of 8-Methoxyquinoline-4-Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-methoxyquinoline-4-methanol scaffold represents the pharmacophoric "warhead" of the Cinchona alkaloids (e.g., Quinine, Quinidine). While the quinuclidine moiety of these drugs dictates pharmacokinetic properties like vacuolar accumulation (via ion trapping), the 8-methoxyquinoline-4-methanol fragment is responsible for the specific molecular recognition events that inhibit heme detoxification.

This guide deconstructs the physicochemical and structural attributes of this scaffold, detailing its interaction with ferriprotoporphyrin IX (heme) and providing validated protocols for assessing its antimalarial potential.

Part 1: Structural Anatomy & Physicochemical Profile

The efficacy of this scaffold relies on a precise electronic arrangement that facilitates


 stacking with the heme macrocycle while maintaining specific hydrogen bonding capabilities.
Electronic Architecture
  • The Quinoline Ring: A planar, aromatic bicyclic system serving as the primary platform for intercalation or surface adsorption onto hemozoin crystals.

  • 8-Methoxy Group (

    
    ):  An electron-donating group (EDG). Unlike the electron-withdrawing 7-chloro group found in chloroquine, the 8-methoxy group increases electron density on the benzenoid ring. This modulation is critical for specific stacking interactions with the electron-deficient porphyrin ring of heme.
    
  • 4-Methanol Group (

    
    ):  This group introduces chirality (typically R-configuration in active antimalarials like Quinine) and acts as a dual Hydrogen Bond Donor/Acceptor. It is essential for coordinating with the propionate side chains of heme or the iron center.
    
Physicochemical Constants

Data presented below refers to the core fragment properties, distinct from the full alkaloid.

PropertyValue (Approx.)Significance
Molecular Weight ~189.21 g/mol Low MW fragment; high ligand efficiency.
LogP (Lipophilicity) 1.8 - 2.2Moderately lipophilic; facilitates membrane intercalation but requires a basic side chain for vacuolar retention.
pKa (Quinoline N) 4.1 - 4.5The quinoline nitrogen is weakly basic. At the food vacuole pH (4.8), it exists in equilibrium but is largely unprotonated compared to the quinuclidine nitrogen (pKa ~8.5) found in full drugs.
H-Bond Donors 1 (Alcohol -OH)Critical for "clamping" the drug onto the heme dimer.
H-Bond Acceptors 3 (N, OMe, OH)Facilitates solvent interactions and specific binding.

Part 2: The Pharmacophore Model

The pharmacophore of 8-methoxyquinoline-4-methanol is defined by its "Reciprocal Relationship" with the heme dimer. The molecule does not merely bind free heme; it caps the growing face of the hemozoin crystal, arresting biomineralization.

Interaction Map (DOT Visualization)

The following diagram illustrates the binding mode of the scaffold to the Heme target.

PharmacophoreMap cluster_drug 8-Methoxyquinoline-4-Methanol QuinolineRing Quinoline Ring (Planar Aromatic) HemePorphyrin Heme Porphyrin (Electron Deficient) QuinolineRing->HemePorphyrin Pi-Pi Stacking (Face-to-Face) Methoxy8 8-Methoxy Group (Electron Donor) Methoxy8->QuinolineRing Increases e- Density Methanol4 4-Methanol Group (Chiral Linker) HemePropionate Heme Propionate (Carboxylate) Methanol4->HemePropionate H-Bond (Donor) HemeIron Fe(III) Center Methanol4->HemeIron Coordination (Weak) QuinolineN Quinoline Nitrogen QuinolineN->HemePorphyrin Electrostatic (If Protonated)

Figure 1: Pharmacophoric interaction map showing the critical


 stacking and hydrogen bonding interfaces between the drug scaffold and the heme target.

Part 3: Mechanism of Action (The Biological Interface)

The 8-methoxyquinoline-4-methanol scaffold operates within the acidic digestive vacuole of the Plasmodium parasite.

  • Hemoglobin Digestion: The parasite digests host hemoglobin, releasing free heme (Ferriprotoporphyrin IX), which is toxic due to its ability to generate reactive oxygen species (ROS).

  • Detoxification (Biocrystallization): The parasite normally dimerizes heme into inert Hemozoin (

    
    -hematin) crystals.
    
  • Inhibition: The drug binds to the high-affinity growth sites (likely the

    
     or 
    
    
    
    faces) of the hemozoin crystal.
  • Toxicity: This "capping" prevents further heme deposition.[1] Soluble heme accumulates, causing membrane lysis and parasite death.

Pathway Visualization

MOA_Pathway Hemoglobin Host Hemoglobin FreeHeme Free Heme (Toxic Fe3+) Hemoglobin->FreeHeme Proteolysis (Plasmepsins) Hemozoin Hemozoin Crystal (Inert Biomineral) FreeHeme->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) FreeHeme->Death Membrane Lysis Hemozoin->FreeHeme Accumulation Drug 8-Methoxyquinoline- 4-methanol Drug->FreeHeme Forms Complex Drug->Hemozoin Caps Crystal Face

Figure 2: Mechanism of Action. The drug intercepts the detoxification pathway by capping hemozoin crystals, leading to a lethal accumulation of free heme.[2]

Part 4: Experimental Protocols

To validate the pharmacophoric activity of this scaffold, the


-Hematin Inhibition Assay  is the gold standard. It mimics the parasite's food vacuole conditions without requiring live culture.
Protocol: High-Throughput -Hematin Inhibition

Based on the method by Ncokazi and Egan (2005).

Reagents:

  • Hemin Stock: 1.6 mM Hemin in 0.1 M NaOH.

  • Acetate Buffer: 1.0 M, pH 4.8 (mimics vacuolar pH).

  • Pyridine Solution: 5% (v/v) pyridine in HEPES buffer (20 mM, pH 7.5).

  • Test Compound: 8-methoxyquinoline-4-methanol derivative dissolved in DMSO.

Workflow:

  • Incubation:

    • In a 96-well plate, mix

      
       of Hemin stock, 
      
      
      
      of Test Compound (various concentrations), and
      
      
      of 1.0 M HCl.
    • Add acetate buffer to a final volume of

      
      .
      
    • Incubate at

      
       for 60 minutes. (This promotes 
      
      
      
      -hematin formation).[3]
  • Quantification (The Pyridine Step):

    • Add

      
       of the Pyridine Solution.
      
    • Principle: Pyridine coordinates with free heme (monomeric) to form a low-spin complex (orange/pink,

      
      ). It does not  dissolve 
      
      
      
      -hematin (hemozoin).
  • Readout:

    • Measure absorbance at 405 nm .

    • High Absorbance = High Free Heme = Effective Inhibition (Drug worked).

    • Low Absorbance = Low Free Heme (converted to crystal) = Ineffective Inhibition .

Data Analysis

Calculate


 using a sigmoidal dose-response curve:


Part 5: Structure-Activity Relationship (SAR) Guidelines

When optimizing this pharmacophore, the following rules apply:

  • The 4-Methanol Linker is Non-Negotiable:

    • Replacing the alcohol (-OH) with an amine (-NH2) shifts the class to 4-aminoquinolines (like Chloroquine). While active, the binding mode changes.

    • Blocking the -OH (e.g., methoxy ether) destroys activity, confirming the necessity of the H-bond donor.

  • 8-Methoxy vs. 7-Chloro:

    • The 8-methoxy group (Quinine-like) provides electron density.

    • The 7-chloro group (Chloroquine-like) is electron-withdrawing.

    • Insight: Both facilitate stacking, but they optimize the quadrupole moment of the rings differently. Removing the 8-methoxy without adding a 7-substituent (e.g., unsubstituted quinoline) drastically reduces potency.

  • Stereochemistry:

    • The carbon at position 9 (the methanol carbon) is chiral. In Cinchona alkaloids, the 8S,9R configuration (Quinine) and 8R,9S (Quinidine) are both active, but they may exhibit different potencies against specific resistance strains due to steric fit within the heme binding pocket.

References

  • Egan, T. J., et al. (1994). "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-hematin (malaria pigment)."[4] Biochemical Journal. [Link]

  • Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[5] Analytical Biochemistry. [Link]

  • Warhurst, D. C. (2003). "Antimalarial interaction with ferriprotoporphyrin IX: molecular modelling." Antimicrobial Agents and Chemotherapy. [Link]

  • Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance."[6] International Journal for Parasitology. [Link]

Sources

A Technical Guide to 4-Substituted 8-Methoxyquinoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this broad class, the 8-methoxyquinoline scaffold holds particular significance, most famously represented by the antimalarial drug primaquine. Strategic modification at the 4-position of this scaffold has emerged as a highly productive avenue for the development of novel compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. This guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 4-substituted 8-methoxyquinoline derivatives, offering field-proven insights and detailed protocols for researchers engaged in drug discovery.

Introduction: The Versatility of the 8-Methoxyquinoline Core

The 8-methoxyquinoline scaffold is a privileged heterocyclic system due to its unique electronic and steric properties. The methoxy group at the 8-position is crucial, influencing the molecule's overall lipophilicity and metabolic stability, and is a key feature in all effective 8-aminoquinoline antimalarials.[3] The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor and a site for metal chelation, a mechanism implicated in the biological activity of many quinoline derivatives.[4][5]

Substitution at the 4-position offers a powerful tool to modulate the pharmacological profile of the 8-methoxyquinoline core. By introducing a diverse array of functional groups—ranging from simple alkyl and aryl groups to complex aminoalkyl side chains—researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. This strategic modification has led to the discovery of potent agents against drug-resistant malaria parasites, various cancer cell lines, and pathogenic bacteria.[6][7][8]

Synthetic Strategies and Methodologies

The synthesis of 4-substituted 8-methoxyquinolines typically involves a multi-step process, beginning with the construction of the core quinoline ring, followed by functionalization at the 4-position. A common and effective approach involves the generation of a 4-chloro-8-methoxyquinoline intermediate, which serves as a versatile precursor for subsequent nucleophilic substitution reactions.

General Synthetic Workflow

The conversion of an 8-methoxy-4-quinolinone to a reactive 4-chloro intermediate is a pivotal step. This intermediate can then be coupled with various amines, anilines, or other nucleophiles to generate a library of 4-substituted derivatives.

G cluster_0 Core Synthesis cluster_1 Diversification at C4-Position A 8-Methoxy-4-quinolinone B 4-Chloro-8-methoxyquinoline A->B POCl3 F 4-Amino-8-methoxyquinoline Derivative B->F Nucleophilic Substitution G 4-Anilino-8-methoxyquinoline Derivative B->G H Other 4-Substituted Derivatives B->H C Primary/Secondary Amine (R-NH2 / R2NH) D Substituted Aniline (Ar-NH2) E Other Nucleophiles SAR cluster_Substituents cluster_Activity Core 8-Methoxyquinoline Core Position 4 Amino Amino Groups -NH-Alkyl -NH-Aryl (Anilino) Core:f1->Amino:head Alkyl Alkyl/Aryl Groups -Ethyl -Vinyl -Phenyl Core:f1->Alkyl:head Other Other Groups -OH -Carboxamide Core:f1->Other:head Antimalarial Antimalarial Activity Amino->Antimalarial Key for Activity (e.g., Primaquine) Anticancer Anticancer Activity Amino->Anticancer Potent Activity (Anilino derivs.) Alkyl->Antimalarial Modulates Potency & Toxicity Other->Anticancer Activity depends on other substitutions Antibacterial Antibacterial Activity Other->Antibacterial Good Efficacy (Carboxamides)

Sources

The 8-Methoxyquinoline Carbinol Scaffold: Rational Design & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the antimalarial efficacy of quinine (a 6-methoxyquinoline carbinol). However, the 8-methoxyquinoline carbinol subclass represents an under-exploited chemical space that bridges the metabolic stability of 8-aminoquinolines (e.g., Primaquine) with the pharmacophoric efficacy of aryl-carbinols (e.g., Mefloquine).

This technical guide analyzes the therapeutic potential of 8-methoxyquinoline carbinol derivatives. Unlike their 8-hydroxy counterparts, which act primarily via non-specific metal chelation, the 8-methoxy derivatives operate through precise molecular recognition—intercalating DNA in oncology models and inhibiting heme polymerization in parasitology. This document details the structure-activity relationships (SAR), robust synthesis protocols, and validation methodologies required to develop these agents.

Structural Basis & Rational Design (SAR)

The therapeutic efficacy of 8-methoxyquinoline carbinols hinges on three structural pillars. Understanding these interactions is critical for optimizing lead compounds.

The 8-Methoxy "Metabolic Shield"

While quinine utilizes a 6-methoxy group, shifting this substituent to the C8 position alters the electronic density of the quinoline ring nitrogen (N1).

  • Metabolic Stability: The C8 position is a frequent site of oxidative metabolism (hydroxylation) in quinolines. Blocking this site with a methoxy group (

    
    ) prevents the formation of rapid metabolites, extending the half-life (
    
    
    
    ).
  • Electronic Modulation: The 8-methoxy group exerts an inductive effect, modulating the pKa of the N1 nitrogen. This is crucial for lysosomal accumulation (ion trapping) in parasites and tumor cells.

The Carbinol Pharmacophore

The carbinol moiety (typically at C2 or C4) is the primary driver of biological activity.

  • H-Bonding: The hydroxyl group (

    
    ) serves as a hydrogen bond donor. In malaria, this binds to the propionate side chains of heme; in oncology, it interacts with the phosphate backbone of DNA.
    
  • Chirality: If the carbinol is secondary (e.g.,

    
    ), the stereochemistry (
    
    
    
    vs
    
    
    ) drastically affects binding affinity.
SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Scaffold Quinoline Core (π-π Stacking / Intercalation) Target_Malaria Target: Heme (Inhibits Polymerization) Scaffold->Target_Malaria Stacking Target_Cancer Target: DNA/Topo II (Apoptosis Induction) Scaffold->Target_Cancer Intercalation Methoxy 8-Methoxy Group (Metabolic Block / pKa Modulation) Methoxy->Scaffold Electronic Effect Carbinol Carbinol Side Chain (H-Bond Donor / Solubility) Carbinol->Target_Malaria H-Bonding Carbinol->Target_Cancer Solubility

Figure 1: Structure-Activity Relationship (SAR) map of 8-methoxyquinoline carbinol derivatives.

Chemical Synthesis Protocols

Reliable access to the 8-methoxyquinoline-2-carbinol scaffold requires navigating the reactivity of the pyridine ring. The following protocol utilizes a Minisci-type radical alkylation or lithiation strategy, which is superior to classical Skraup synthesis for late-stage functionalization.

Protocol A: C2-Selective Lithiation & Carbinol Formation

Objective: Synthesize 8-methoxyquinoline-2-methanol.

Reagents:

  • 8-Methoxyquinoline (Starting Material)[1]

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • Paraformaldehyde (Source of electrophile)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Dissolve 8-methoxyquinoline (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Note: The solution will turn deep red/brown, indicating the formation of the 2-lithio-8-methoxyquinoline species. The 8-methoxy group directs lithiation to C2 via coordination, enhancing regioselectivity.

  • Electrophile Addition: Add paraformaldehyde (excess, 3.0 eq) in a single portion (or as a THF slurry).

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis_Flow Start 8-Methoxyquinoline Step1 Cool to -78°C / THF Start->Step1 Step2 Add n-BuLi (Lithiation at C2) Step1->Step2 Step3 Add Paraformaldehyde Step2->Step3 Step4 Warm to RT & Quench Step3->Step4 Product 8-Methoxyquinoline-2-methanol Step4->Product

Figure 2: C2-Selective Lithiation synthesis workflow.

Therapeutic Verticals & Validation

Antimalarial Activity (Heme Detoxification)

Mechanism: Similar to quinine, these derivatives accumulate in the acidic digestive vacuole of Plasmodium falciparum.[2] The carbinol group binds to free heme (ferriprotoporphyrin IX), preventing its sequestration into inert hemozoin crystals. This leads to heme-mediated oxidative damage and parasite death.

Validation Protocol:


-Hematin Inhibition Assay 
This cell-free assay validates the mechanism of action before expensive in vivo testing.
  • Reagents: Hemin chloride, Sodium Acetate buffer (pH 5.0), Tween-20.

  • Incubation: Mix Hemin (

    
    ) with the test compound (various concentrations) in acetate buffer.
    
  • Initiation: Incubate at 37°C for 18 hours to allow polymerization.

  • Quantification: Dissolve unpolymerized heme in DMSO. Measure absorbance at 405 nm .

    • Interpretation: Lower absorbance indicates high polymerization (inactive drug). High absorbance indicates inhibition of polymerization (active drug).

Anticancer Potential (Cytotoxicity)

Mechanism: 8-methoxyquinoline carbinols act as DNA intercalators and Topoisomerase II inhibitors. The planar quinoline ring slides between base pairs, while the carbinol tail locks the complex, causing DNA strand breaks during replication.

Data Summary: Comparative Potency (Hypothetical/Representative) Table 1: Comparative IC50 values against human cancer cell lines.

CompoundSubstitution (R)MCF-7 (Breast) IC50HepG2 (Liver) IC50Mechanism Note
8-MQ-2-MeOH -CH2OH12.5

8.2

DNA Intercalation
8-MQ-2-EtOH -CH(Me)OH5.4

4.1

Enhanced Lipophilicity
Doxorubicin (Control)0.5

0.4

Topo II Inhibition
8-HQ -OH (at C8)>50

>50

Non-specific Chelation

Note: The 8-methoxy derivatives often show superior selectivity compared to 8-hydroxyquinoline (8-HQ) due to reduced non-specific metal stripping in healthy cells.

Experimental Safety & Integrity (E-E-A-T)

  • Self-Validating Step: When performing the lithiation (Protocol A), always use a "deuterium quench" on a small aliquot (

    
     instead of aldehyde) and check via NMR. If deuterium incorporation at C2 is <90%, the n-BuLi is degraded or moisture is present.
    
  • Toxicity Warning: Unlike 8-hydroxyquinolines, 8-methoxy derivatives do not chelate zinc/iron efficiently. This reduces neurotoxicity risks associated with clioquinol-like compounds, but ADME studies must confirm they do not metabolize back to the 8-hydroxy form in vivo.

References

  • World Health Organization. (2015). Guidelines for the treatment of malaria.[3][4] Third edition.[Link]

  • Egan, T. J. (2008).[5] Recent advances in understanding the mechanism of action of quinoline antimalarials. Drug Design, Development and Therapy. [Link]

  • Kaur, K., et al. (2010). Quinolines and structurally related heterocycles as antimalarials.[6][7] European Journal of Medicinal Chemistry. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Drug Design, Development and Therapy. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. [Link]

Sources

The Strategic Methoxy: Evolution and Impact of 8-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Medicinal Chemistry of 8-Methoxyquinoline Derivatives Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The C8 Substituent Dilemma

In the history of medicinal chemistry, few structural modifications have resolved as many simultaneous liabilities as the introduction of the methoxy group at the C8 position of the quinolone scaffold. While the broader quinoline family includes famous antimalarials (typically 6-methoxy-8-aminoquinolines like Primaquine), the term 8-methoxyquinoline derivatives in modern drug discovery predominantly refers to the "Fourth Generation" fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin).

This guide dissects the critical pivot from C8-Hydrogen and C8-Halogen pharmacophores to the C8-Methoxy motif. This transition was not merely cosmetic; it was a rational design choice that solved the phototoxicity crisis of the 1990s, broadened the spectrum against Gram-positive anaerobes, and reduced the rate of resistance development via dual-target engagement.

The Phototoxicity Crisis & The C8 Solution

The Historical Context

Early fluoroquinolones (FQs) like Ciprofloxacin (C8-H) set the standard for Gram-negative efficacy. To improve Gram-positive activity and pharmacokinetics, chemists initially introduced halogens (Chlorine or Fluorine) at the C8 position (e.g., Sparfloxacin, Lomefloxacin, Clinafloxacin).

While these C8-halogenated analogs improved potency, they introduced a severe liability: Phototoxicity .

  • Mechanism: The C8-halogen bond is labile under UV-A irradiation. Homolytic cleavage generates reactive phenyl radicals and singlet oxygen (

    
    ).
    
  • Clinical Consequence: Severe cutaneous photosensitivity reactions in patients, leading to the withdrawal or restriction of several agents (e.g., Lomefloxacin).

The 8-Methoxy Stabilization

The introduction of the 8-methoxy group (8-OMe) was the medicinal chemistry breakthrough that salvaged this scaffold.

  • Steric Bulk: The 8-OMe group forces the N1-substituent (often a cyclopropyl ring) into a specific conformation that hinders the planar stacking required for DNA intercalation in mammalian cells (reducing genotoxicity) while maintaining bacterial DNA gyrase binding.

  • Electronic Effect: The electron-donating nature of the methoxy group stabilizes the quinolone core against UV excitation, significantly reducing the quantum yield of singlet oxygen generation.

Comparative Data: C8 Substituent Impact

FeatureC8-Hydrogen (e.g., Ciprofloxacin)C8-Halogen (e.g., Sparfloxacin)C8-Methoxy (e.g., Moxifloxacin)
Gram (+) Activity ModerateHighSuperior
Anaerobic Activity PoorModerateHigh
Phototoxicity Low/ModerateSevere (C-X bond cleavage) Negligible (Stable)
Resistance Profile Single Target (Gyrase)MixedDual Target (Gyrase + Topo IV)
Mutant Prevention Moderate MPCHigh MPCLow MPC (Harder to mutate)

Mechanistic Deep Dive: Dual Targeting and Resistance

The 8-methoxy derivatives exhibit a unique "dual-targeting" mechanism that raises the genetic barrier to resistance.

The "Parity" Hypothesis

In earlier FQs, the affinity for DNA Gyrase (primary target in Gram-negatives) was significantly higher than for Topoisomerase IV. Bacteria only needed one mutation (in gyrA) to survive.

  • 8-Methoxy Effect: The 8-OMe group equalizes the affinity for both enzymes.

  • Result: For a bacterium to become resistant to Moxifloxacin, it must simultaneously acquire mutations in both Gyrase and Topo IV. The statistical probability of two simultaneous mutations is exponentially lower (

    
    ) than a single mutation (
    
    
    
    ).
Visualization: The Resistance Barrier

ResistancePathway WildType Wild Type Bacteria Drug_Old Traditional FQ (Ciprofloxacin) WildType->Drug_Old Drug_New 8-OMe FQ (Moxifloxacin) WildType->Drug_New Mut1 Single Mutation (gyrA) Drug_Old->Mut1 Selection Pressure (High Survival) Drug_New->Mut1 Ineffective (Drug still kills via Topo IV) Death Bacterial Death Drug_New->Death Dual Target Binding (Topo IV + Gyrase) Mut2 Double Mutation (gyrA + parC) Mut1->Mut2 Rare Event Survival Clinical Resistance Mut1->Survival MIC Increased Mut2->Survival

Caption: The "Dual-Targeting" advantage of 8-methoxyquinolines. Unlike older agents, 8-OMe derivatives retain lethality even against single-step mutants, preventing the enrichment of resistant populations.

Technical Protocol: Synthesis of the 8-Methoxy Core

Synthesizing 8-methoxyquinolines is more challenging than the 8-H analogs due to the need for a specific electron-rich precursor. The Gould-Jacobs reaction is the classic pathway, but modern industrial routes often utilize a Grohe-Heberg cyclization for higher yields.

Precursor Selection

The synthesis typically begins with 2,4,5-trifluoro-3-methoxybenzoic acid . The 3-methoxy group in the starting material becomes the 8-methoxy group in the final quinolone.

Step-by-Step Synthesis (Moxifloxacin Core)

Reagents:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid

  • Thionyl chloride (

    
    )
    
  • Ethyl 3-(dimethylamino)acrylate

  • Cyclopropylamine

Protocol:

  • Acid Chloride Formation:

    • Dissolve 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq) in toluene.

    • Add catalytic DMF and

      
       (1.2 eq). Reflux for 2-3 hours until gas evolution ceases.
      
    • Checkpoint: Monitor via TLC (conversion of acid to acyl chloride). Concentrate in vacuo.

  • Acrylate Condensation:

    • Dissolve the acyl chloride in anhydrous THF.

    • Add ethyl 3-(dimethylamino)acrylate (1.1 eq) and triethylamine (1.5 eq) at 0°C.

    • Stir at room temperature for 12 hours. This forms the ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)-3-(dimethylamino)acrylate.

  • Amine Exchange (The Cyclopropyl Insertion):

    • To the reaction mixture, add a solution of cyclopropylamine (1.2 eq) in ethanol/acetic acid.

    • Stir at room temperature. The cyclopropylamine displaces the dimethylamino group.

  • Cyclization (The Critical Step):

    • Add Potassium Carbonate (

      
      , 2.0 eq) or NaH to the mixture.
      
    • Heat to reflux (or 80°C in DMF). The intramolecular nucleophilic aromatic substitution (

      
      ) occurs, closing the ring.
      
    • Result:Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

  • C7 Substitution (Final API Generation):

    • The C7-fluorine is labile. React the core with the specific side chain (e.g., (S,S)-2,8-diazabicyclo[4.3.0]nonane for Moxifloxacin) in acetonitrile with DBU as a base.

Safety & Toxicity: The G6PD & Glucose Distinction

It is vital to distinguish between the toxicities of 8-methoxyquinolines (Antibiotics) and 8-aminoquinolines (Antimalarials).

Phototoxicity (Antibiotics)[1][2]
  • Assay: Neutral Red Uptake (NRU) Phototoxicity Assay in Balb/c 3T3 fibroblasts.

  • Protocol: Cells are incubated with the drug and exposed to 5 J/cm² UVA.

  • Result: 8-OMe derivatives (Moxifloxacin) show a Photo-Irritation Factor (PIF) of < 2 (Non-phototoxic), whereas C8-Cl (Clinafloxacin) often shows PIF > 20.

Dysglycemia (The Gatifloxacin Anomaly)

While the 8-OMe group solved phototoxicity, Gatifloxacin revealed a new liability: hypo/hyperglycemia.

  • Mechanism: Blockade of

    
     channels in pancreatic 
    
    
    
    -cells.
  • SAR Insight: This was not due to the 8-OMe group alone but the combination of the 8-OMe with the specific C7-piperazine ring. Moxifloxacin (with a bulky bicyclic C7 amine) does not show this toxicity, proving the 8-OMe moiety itself is safe.

Disambiguation: The "Primaquine" Confusion
  • Primaquine/Tafenoquine: These are 8-amino -6-methoxyquinolines. The methoxy is at C6.[1] Their toxicity (hemolysis in G6PD deficiency) is driven by the redox cycling of the 5,6-quinoline-quinone metabolite.

  • Moxifloxacin: This is an 8-methoxy -quinoline.[2][3][4][5][6] It does not cause G6PD hemolysis.

References

  • Marutani, K., et al. (1993). "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light."[2][7][5] Antimicrobial Agents and Chemotherapy.[8] Link

  • Zhao, X., & Drlica, K. (2001). "Restricting the selection of antibiotic-resistant mutants: a general strategy derived from fluoroquinolone studies." Clinical Infectious Diseases. Link

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

  • Pestova, E., et al. (2000). "Contribution of topoisomerase IV and DNA gyrase mutations in Streptococcus pneumoniae to resistance to novel fluoroquinolones." Antimicrobial Agents and Chemotherapy.[8] Link

  • Owens, R. C., & Ambrose, P. G. (2002). "Clinical use of the 8-methoxyfluoroquinolones." Medscape. Link

Sources

Methodological & Application

Application Note: Protocol for SeO2 Oxidation of 4-Methyl-8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the site-selective oxidation of 4-methyl-8-methoxyquinoline to 8-methoxyquinoline-4-carbaldehyde using Selenium Dioxide (SeO₂). While SeO₂ (Riley Oxidation) is a classical method, its application to electron-rich heterocycles requires specific modulation of solvent and stoichiometry to prevent over-oxidation to the carboxylic acid or polymerization.

This guide addresses the specific electronic influence of the 8-methoxy substituent, provides a self-validating purification workflow to manage toxic selenium byproducts, and offers a mechanistic breakdown of the transformation.

Mechanistic Insight & Scientific Rationale

The Substrate: Electronic Considerations

The substrate, 4-methyl-8-methoxyquinoline, contains a methyl group at the C4 position. This position is "vinylogous" to the ring nitrogen, making the methyl protons significantly acidic and reactive toward enolization.

  • The 8-Methoxy Effect: The methoxy group at C8 is an Electron Donating Group (EDG). It increases the electron density of the quinoline ring.

  • Impact on Oxidation: While this increased density can accelerate the initial electrophilic attack by SeO₂, it also renders the ring more susceptible to side reactions. Therefore, temperature control and strict stoichiometry are vital to stop the reaction at the aldehyde stage.

The Riley Oxidation Mechanism

The transformation proceeds via the Riley Oxidation pathway, involving two key concerted steps rather than a radical mechanism.

  • Ene Reaction: The enol tautomer of the 4-methylquinoline attacks the electrophilic selenium, forming an allylic seleninic acid.

  • [2,3]-Sigmatropic Rearrangement: This intermediate undergoes a rapid shift to form a selenite ester.[1]

  • Elimination: The ester decomposes (often aided by water) to release elemental selenium (Se⁰) and the target aldehyde.

Pathway Visualization

The following diagram illustrates the mechanistic cascade and the critical transition states.

RileyMechanism Start 4-Methyl-8-Methoxyquinoline (Substrate) Enol Enamine/Enol Tautomer Start->Enol Tautomerization Inter1 Allylic Seleninic Acid (Post-Ene Reaction) Enol->Inter1 + SeO2 (Ene Reaction) Inter2 Selenite Ester (Post [2,3]-Shift) Inter1->Inter2 [2,3]-Sigmatropic Rearrangement Elim Elimination & Hydrolysis Inter2->Elim - H2O Product 8-Methoxyquinoline- 4-Carbaldehyde Elim->Product Oxidation Complete Waste Se(0) Precipitate (Red Solid) Elim->Waste

Figure 1: Mechanistic pathway of the SeO₂ oxidation of 4-methyl-8-methoxyquinoline.

Safety & Material Specifications

Critical Safety Warnings
  • Selenium Toxicity: Selenium dioxide and the organoselenium intermediates are highly toxic. All weighing and reactions must be performed in a functioning fume hood.

  • Dermal Absorption: SeO₂ can cause severe burns and is absorbed through the skin. Double-gloving (Nitrile) is mandatory.

  • Stench: Organoselenium byproducts have a characteristic foul odor. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills and glassware.

Reagents & Equipment
ReagentGrade/SpecRole
4-Methyl-8-methoxyquinoline >97% PuritySubstrate
Selenium Dioxide (SeO₂) >98% (Commercial)Oxidant
1,4-Dioxane ACS ReagentSolvent
Water DeionizedCo-solvent (Hydrolysis)
Celite 545 Filtration AidSe removal
Chloroform/DCM HPLC GradeExtraction

Experimental Protocol

Reaction Setup

Stoichiometry: 1.0 eq Substrate : 1.3 eq SeO₂. Note: A slight excess (1.3 eq) ensures conversion without promoting over-oxidation to the carboxylic acid.

  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-methyl-8-methoxyquinoline (10.0 mmol, 1.73 g) in 1,4-dioxane (40 mL).

  • Oxidant Addition: Add Selenium Dioxide (13.0 mmol, 1.44 g) in a single portion.

  • Hydration: Add water (2 mL).

    • Expertise Note: While anhydrous conditions are often cited, the addition of 5% v/v water is crucial here. It facilitates the hydrolysis of the intermediate selenite ester, preventing the formation of stable organoselenium complexes that complicate purification.

Reaction Execution
  • Reflux: Attach a reflux condenser and heat the mixture to 100–105 °C (oil bath temperature).

  • Monitoring: Stir vigorously. The solution will turn dark, and a black/red precipitate (Se metal) will begin to form within 1 hour.

  • Timeline: Maintain reflux for 4 to 6 hours .

    • Checkpoint: Monitor via TLC (Mobile Phase: 50% EtOAc in Hexanes). The starting material (Rf ~0.3) should disappear, and a new, more polar spot (Aldehyde, Rf ~0.5) should appear. If conversion is <90% after 6 hours, add 0.2 eq SeO₂ and reflux for 2 more hours.

Workup (The "Self-Validating" Purification)

This step is designed to rigorously remove selenium species, which can poison downstream biological assays.

  • Hot Filtration: While the reaction mixture is still hot (~60 °C), filter it through a pad of Celite 545 in a sintered glass funnel.

    • Why Hot? Cooling allows selenium aggregates to coagulate and clog the filter or trap the product.

  • Wash: Rinse the Celite pad with hot dioxane (2 x 10 mL) and then Ethyl Acetate (20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to remove the dioxane. A dark oily residue will remain.

  • Partition: Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) followed by Brine (30 mL).

    • Purpose: The bicarbonate wash removes any traces of seleninic acid or over-oxidized quinoline-4-carboxylic acid.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Final Purification
  • Flash Chromatography: Purify the crude residue on silica gel.[2]

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Elution Order: Unreacted starting material (if any) elutes first, followed by the target aldehyde.

  • Recrystallization (Optional): If high purity (>99%) is required, recrystallize the solid from minimal hot Ethanol or Hexane/EtOAc.

Workflow Visualization

Workflow Step1 Setup: Substrate + SeO2 in Dioxane/H2O (95:5) Step2 Reflux (100°C, 4-6h) Precipitation of Red Se Step1->Step2 Initiate Step3 Hot Filtration (Celite) Remove Se Metal Step2->Step3 Complete Conversion Step4 Solvent Removal & Extraction (DCM/NaHCO3) Step3->Step4 Filtrate Step5 Flash Chromatography (Hex/EtOAc) Step4->Step5 Crude Oil Final Pure 8-Methoxyquinoline- 4-Carbaldehyde Step5->Final Purify

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Expected Data

To validate the protocol, compare your isolated product against these expected spectral markers.

TechniqueExpected SignalInterpretation
¹H NMR δ 10.2 - 10.5 ppm (s, 1H) Aldehyde proton (-CHO). Diagnostic peak.
¹H NMR Disappearance of δ ~2.6 ppm Loss of the C4-Methyl group protons.
¹H NMR δ 4.0 - 4.1 ppm (s, 3H) Methoxy group (-OCH₃). Should remain intact.
IR ~1700 cm⁻¹ Strong C=O stretch (Carbonyl).
Appearance Yellow/Tan Solid Typical for quinoline aldehydes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Rxn Old/Hydrated SeO₂SeO₂ is hygroscopic. If the reagent is clumpy/wet, increase equivalents to 1.5–2.0 or sublime before use.
Difficult Filtration Colloidal SeleniumUse a double pad of Celite. Add a small amount of activated charcoal before filtration to adsorb fine Se particles.
Over-oxidation (Acid) Reaction time too longQuench reaction immediately upon disappearance of starting material. Do not reflux overnight unnecessarily.
Product trapped in Se AdsorptionThoroughly wash the filter cake with hot Ethyl Acetate; Se precipitates can adsorb polar aldehydes.

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883.
  • Oxidation of Methylquinolines (Specific Protocols)

    • Achremowicz, L., & Mlochowski, J. (1996).[3] A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1687. (Validates the use of commercial SeO₂ without sublimation and the dioxane/water solvent system).

  • Synthesis of 8-Methoxyquinoline Derivatives

    • Shaikh, N., et al. (2000).[4] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines.[3] Journal of Chemical Research. (Demonstrates selectivity in the presence of other functional groups).

  • General Heterocycle Functionalization

    • BenchChem. (2025). Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.

Sources

Application Notes and Protocols for the Reduction of 8-Methoxyquinoline-4-Carboxylic Acid to (8-Methoxyquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 8-methoxyquinoline-4-carboxylic acid to its corresponding primary alcohol, (8-methoxyquinolin-4-yl)methanol. This transformation is a key step in the synthesis of various biologically active molecules and functional materials. We present and contrast two primary, field-proven methodologies: a high-reactivity pathway using Lithium Aluminum Hydride (LAH) and a chemoselective pathway using Borane-Tetrahydrofuran complex (BH₃·THF). This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, safety considerations, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Specifically, quinoline-4-methanol derivatives are critical intermediates in the synthesis of compounds with diverse therapeutic potential. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis, yet it presents challenges, particularly in complex molecules where chemoselectivity is paramount.

While numerous reducing agents exist, their reactivity profiles differ significantly. Strong, nucleophilic hydrides like Lithium Aluminum Hydride (LAH) are highly effective but lack selectivity, while electrophilic reagents like borane offer a milder, more selective alternative.[2][3] The choice of reagent is therefore a critical strategic decision based on the substrate's overall functionality and the desired outcome.

This guide will dissect two robust protocols, explaining the causality behind each experimental choice to provide a self-validating framework for the researcher.

Core Chemical Transformation

The objective is the conversion of the carboxylic acid group at the 4-position of the 8-methoxyquinoline core into a hydroxymethyl group without altering the quinoline ring or the methoxy substituent.

Figure 1. General scheme for the reduction of 8-methoxyquinoline-4-carboxylic acid.

Comparative Analysis of Reduction Methodologies

The selection of a reducing agent is the most critical parameter for this synthesis. We will compare the two most appropriate and widely used reagents for this class of transformation: Lithium Aluminum Hydride and Borane.

ParameterMethod A: Lithium Aluminum Hydride (LAH)Method B: Borane-THF Complex (BH₃·THF)
Reagent Type Nucleophilic Hydride (Source of H⁻)Electrophilic Hydride (Lewis Acid)
Reactivity Very High; PowerfulHigh, but milder than LAH
Chemoselectivity Low. Reduces esters, amides, ketones, etc.[4][5]High. Preferentially reduces carboxylic acids.[2][6][7]
Stoichiometry Requires >1.0 equivalent due to initial acid-base reaction.[4]Typically used in slight excess.
Solvent Anhydrous ethers (THF, Diethyl Ether)[8]Anhydrous THF[9]
Key Advantages High reaction rates, very effective for robust substrates.Excellent for substrates with other reducible groups (e.g., esters).
Key Disadvantages Reacts violently with water/protic solvents.[10] Pyrophoric solid. Low chemoselectivity.BH₃·THF is moisture-sensitive and should be used below 35°C.[9]

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol leverages the high reactivity of LAH for a rapid and complete reduction. It is best suited for substrates where the carboxylic acid is the only readily reducible group.

Causality and Mechanistic Insight: The reaction proceeds in distinct stages. First, the acidic proton of the carboxylic acid reacts with a hydride equivalent in a rapid acid-base reaction, liberating flammable hydrogen gas and forming a lithium carboxylate salt.[4][11] Subsequent hydride equivalents then reduce the carboxylate to a primary alcohol through an aldehyde intermediate, which is consumed immediately as it forms.[8][11] An aqueous acidic workup is required to quench excess LAH and hydrolyze the resulting aluminum alkoxide complex to yield the final alcohol.[8]

Experimental Workflow Diagram

LAH_Workflow setup Setup Inert atmosphere (N₂/Ar) Anhydrous glassware reagents Reagents Suspend LAH in anhydrous THF Dissolve acid in anhydrous THF setup->reagents addition Slow Addition Add acid solution to LAH suspension @ 0°C reagents->addition reaction Reaction Warm to RT Stir until completion (TLC monitoring) addition->reaction quench Careful Quenching (Fieser method) Sequentially add H₂O, then NaOH(aq), then more H₂O @ 0°C reaction->quench filtration Filtration Filter off aluminum salts Wash solid with THF/EtOAc quench->filtration workup Workup Combine filtrates Dry with Na₂SO₄, filter, concentrate filtration->workup purify Purification Silica gel column chromatography workup->purify

Figure 2. Step-by-step workflow for the LAH reduction protocol.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 8-methoxyquinoline-4-carboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (LAH), powder (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Sodium Sulfate (anhydrous)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add LAH (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Add anhydrous THF to create a suspension (approx. 0.5 M). Cool the suspension to 0°C in an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve 8-methoxyquinoline-4-carboxylic acid (1.0 eq) in a minimal amount of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction: Add the carboxylic acid solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 5°C. Vigorous gas evolution (H₂) will be observed. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0°C. CAUTION: Quenching is highly exothermic and generates flammable gas. Slowly and carefully add reagents in the following order (Fieser method): for every 'X' g of LAH used, add 'X' mL of water, followed by 'X' mL of 15% NaOH(aq), and finally '3X' mL of water.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes. Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with THF and Ethyl Acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield pure (8-methoxyquinolin-4-yl)methanol.

Protocol 2: Reduction using Borane-THF Complex (BH₃·THF)

This protocol is the method of choice when other reducible functional groups are present in the molecule, leveraging the unique chemoselectivity of borane.[9]

Causality and Mechanistic Insight: Unlike LAH, borane is an electrophilic reducing agent. The reaction is initiated by the coordination of the Lewis acidic boron atom to the carbonyl oxygen of the carboxylic acid.[11] This activates the carbonyl group towards hydride delivery. This process forms a triacyloxyborane intermediate, which is subsequently reduced. The reaction does not proceed through a free aldehyde intermediate, contributing to its clean reaction profile.[11] A standard workup with an alcohol (like methanol) is used to quench excess borane and hydrolyze the borate esters.

Experimental Workflow Diagram

Borane_Workflow setup Setup Inert atmosphere (N₂/Ar) Anhydrous glassware reagents Reagents Dissolve acid in anhydrous THF setup->reagents addition Reagent Addition Add BH₃·THF solution (1M) dropwise @ 0°C reagents->addition reaction Reaction Warm to RT, then gently reflux (if needed) Stir until completion (TLC) addition->reaction quench Quenching Cool to 0°C Slowly add Methanol to quench excess borane reaction->quench workup Workup Concentrate solvent Perform liquid-liquid extraction (e.g., EtOAc/aq. NaHCO₃) quench->workup drying Drying & Concentration Dry organic layer with Na₂SO₄ Filter and concentrate workup->drying purify Purification Silica gel column chromatography drying->purify

Figure 3. Step-by-step workflow for the Borane-THF reduction protocol.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 8-methoxyquinoline-4-carboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF) (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Sodium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 8-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser. Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add the BH₃·THF solution (1.0 M, 2.5 eq) dropwise via syringe. Gas evolution may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. If the reaction is sluggish (as determined by TLC), gently heat the mixture to reflux for 2-4 hours until the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture back to 0°C. Slowly and carefully add methanol dropwise to quench any unreacted borane. Continue adding methanol until gas evolution ceases.

  • Isolation: Remove the solvent under reduced pressure. To the residue, add Ethyl Acetate and saturated aqueous NaHCO₃ solution. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to afford the pure target alcohol.

Safety and Troubleshooting

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric solid that reacts violently with water and other protic sources to produce flammable hydrogen gas.[5][10] Always handle in an inert, dry atmosphere. The quenching procedure must be performed slowly and with extreme caution behind a safety shield in a well-ventilated fume hood.

  • Borane-THF (BH₃·THF): This reagent is flammable and moisture-sensitive. It can release flammable gases upon contact with water. The 1M solution is generally stable but should be handled under an inert atmosphere. The quenching with methanol also produces hydrogen gas and should be done carefully at 0°C.

  • Troubleshooting - Incomplete Reaction: If TLC analysis shows significant remaining starting material, the cause could be insufficient reagent or deactivated reagent due to moisture. For the LAH reaction, ensure all glassware is scrupulously dry. For the borane reaction, gentle heating can often drive the reaction to completion.

  • Troubleshooting - Complex Product Mixture: The presence of multiple spots on TLC after an LAH reduction may indicate over-reduction or side reactions if other functional groups are present. In such cases, the more chemoselective borane protocol is recommended.

References

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(15), 2396-2400. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(42), e202208939. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(9), 1057-1064. Retrieved from [Link]

  • German-Chemist.com. (n.d.). Reduction of carboxylic acids to alcohols. Retrieved from [Link]

  • National Institutes of Health. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. PMC. Retrieved from [Link]

  • Ramgren, S. D., & Shkoor, M. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(47), 8723–8727. Retrieved from [Link]

  • YouTube. (2018). Reduction of carboxylic acids. Retrieved from [Link]

  • MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6989. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Acid to Alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20515-20548. Retrieved from [Link]

  • ACS Publications. (2019). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 9(3), 2417-2422. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine. Retrieved from [Link]

  • PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(15), 4434. Retrieved from [Link]

  • Britannica. (2026). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2014). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • ResearchGate. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]

Sources

Application Note: (8-Methoxyquinolin-4-yl)methanol as a High-Value Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The "8-Methoxy" Advantage

In the landscape of quinoline-based therapeutics, the (8-Methoxyquinolin-4-yl)methanol scaffold represents a critical evolution from first-generation quinolines. While the quinoline core is historic (dating back to Quinine), the specific introduction of the 8-methoxy group combined with a 4-hydroxymethyl handle offers two distinct medicinal chemistry advantages:

  • Phototoxicity Mitigation: Unlike 8-H or 8-Fluoro quinolines (common in early fluoroquinolones), the 8-methoxy substituent sterically and electronically alters the ring system, significantly reducing the generation of reactive oxygen species (ROS) under UV irradiation. This is a validated strategy seen in fourth-generation antibiotics like Moxifloxacin .

  • Metabolic Stability & Chelation: The 8-methoxy group modulates the pKa of the quinoline nitrogen and hinders metabolic oxidation at the C8 position. Furthermore, it alters the metal-binding profile (Mg²⁺/Fe²⁺), which is crucial for drugs targeting metalloenzymes or preventing neurotoxic metal aggregation (e.g., in Alzheimer's research).

The C4-Hydroxymethyl Handle

The 4-hydroxymethyl group (-CH₂OH) acts as a versatile "linker." Unlike the rigid 4-ketone found in gyrase inhibitors, the alcohol allows for:

  • Etherification: To create lipophilic side chains.

  • Amination (via activation): To attach solubilizing groups like piperazines.

  • Oxidation: To generate aldehydes for Wittig olefination or reductive amination.

Part 2: Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name (8-Methoxyquinolin-4-yl)methanol
Precursor CAS 16727-43-8 (8-Methoxyquinoline-4-carboxylic acid)
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air to aldehyde.
Solubility DMSO, Methanol, DCMPoor water solubility (neutral pH).
pKa (Calc) ~5.2 (Quinoline N)Protonates in acidic media.
Storage -20°C, HygroscopicStore under Argon/Nitrogen.
Safety Advisory
  • Hazard: Quinoline derivatives are potential mutagens and skin irritants.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical fume hood are mandatory.

  • Waste: Segregate as halogenated organic waste if chlorinated intermediates are generated.

Part 3: Experimental Protocols

Protocol A: Synthesis via Reduction (The Source)

Objective: Generate high-purity (8-Methoxyquinolin-4-yl)methanol from the commercially available carboxylic acid.

Reagents:

  • 8-Methoxyquinoline-4-carboxylic acid (CAS 16727-43-8)

  • Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)

  • Anhydrous THF (Tetrahydrofuran)

  • Rochelle's Salt (Potassium sodium tartrate)

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a stir bar and N₂ inlet.

  • Solubilization: Suspend 8-Methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Reduction: Add LiAlH₄ solution (1.5 eq) dropwise via syringe. Caution: Gas evolution (H₂).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM). The acid spot (baseline) should disappear, replaced by a higher Rf spot (alcohol).

  • Quench (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Workup: Add MgSO₄ to the granular precipitate. Filter through a Celite pad.

  • Purification: Concentrate filtrate. If necessary, recrystallize from EtOAc/Hexanes.

Expert Insight: Direct reduction of the acid is preferred over the ester to minimize transesterification side-products. If the acid is stubborn, convert to the mixed anhydride (using Ethyl Chloroformate) before reduction with NaBH₄ for a milder approach.

Protocol B: Activation & Coupling (The Application)

Objective: Convert the alcohol to a reactive electrophile (Chloride) and couple with a secondary amine (e.g., N-Boc-piperazine) to build a library.

Reagents:

  • (8-Methoxyquinolin-4-yl)methanol (from Protocol A)

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

Step 1: Chlorination

  • Dissolve alcohol (1.0 eq) in DCM (0.5 M).

  • Add SOCl₂ (1.2 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Evaporation: Remove solvent and excess SOCl₂ in vacuo. The residue is the hydrochloride salt of 4-(Chloromethyl)-8-methoxyquinoline . Use immediately (unstable).

Step 2: Nucleophilic Substitution

  • Redissolve the crude chloride residue in Acetonitrile (MeCN).

  • Add Secondary Amine (1.5 eq) and K₂CO₃ (3.0 eq).

  • Reflux (80°C) for 6–12 hours.

  • Validation: Check LC-MS for the [M+H]⁺ peak corresponding to the coupled product.

Part 4: Visualization & Logic

Diagram 1: Divergent Synthesis Workflow

This pathway illustrates how the 4-hydroxymethyl handle serves as a pivot point for library generation.

G Acid 8-OMe-Quinoline 4-Carboxylic Acid (Precursor) Alcohol (8-Methoxyquinolin-4-yl) methanol (The Scaffold) Acid->Alcohol LiAlH4 Reduction Aldehyde Aldehyde (via MnO2) Alcohol->Aldehyde Oxidation Chloride Alkyl Chloride (via SOCl2) Alcohol->Chloride Activation Amine Amino-Derivative (Library Product) Chloride->Amine HNR2 / K2CO3 Ether Ether Analog (via Williamson) Chloride->Ether NaOR

Caption: Divergent synthesis strategy converting the acid precursor into diverse pharmaceutical libraries.

Diagram 2: The "Acid-Base" Purification Logic

Quinolines are basic. This self-validating workup ensures removal of non-basic impurities (unreacted phenols/neutrals).

Workup Crude Crude Reaction Mixture (Organic Solvent) AcidExt Extract with 1M HCl Crude->AcidExt OrgLayer1 Organic Layer (Discard Neutrals) AcidExt->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Acidic) Contains Quinoline-H+ AcidExt->AqLayer1 Product Salt Basify Basify to pH 10 (NaOH / NaHCO3) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg

Caption: Standard Acid/Base extraction protocol for purifying quinoline bases from neutral byproducts.

Part 5: References & Authoritative Grounding[3]

  • Da Silva, L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.National Institutes of Health (PMC).

    • Relevance: Establishes the baseline reactivity of the 8-substituted quinoline core and oxidation protocols.

  • Google Patents (2014). Dihydro-6-azaphenalene derivatives for the treatment of CNS, oncological diseases.[1]Patent US10047089B2.

    • Relevance: Explicitly details the synthesis of 8-methoxyquinoline-4-carboxylic acid and its conversion to functionalized intermediates for CNS applications.

  • World Health Organization. Moxifloxacin: 8-methoxyfluoroquinolone antibiotic.

    • Relevance: Provides the pharmacological rationale for the "8-methoxy" substitution regarding reduced phototoxicity and improved safety profiles.

  • PubChem Compound Summary. 8-Methoxyquinoline-4-carboxylic acid.

    • Relevance: Verification of the starting material (CAS 16727-43-8) used in Protocol A.

Sources

Application Note: (8-Methoxyquinolin-4-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal inorganic chemistry and coordination complex synthesis. It details the use of (8-Methoxyquinolin-4-yl)methanol —a distinct structural isomer of quinine-related fragments—as a versatile N,O-donor ligand.

Ligand Class: Functionalized Heterocyclic N,O-Donor CAS Registry: 124467-35-2 (Base structure reference) Abbreviation: 8-MQM

Introduction & Ligand Profile

(8-Methoxyquinolin-4-yl)methanol (8-MQM) represents a specialized ligand subclass distinct from the classic 8-hydroxyquinoline (8-HQ) chelators. While 8-HQ acts as an anionic N,O-donor, 8-MQM functions as a neutral, hemilabile N,O-chelator with a distal functional handle.

Chemical Architecture
  • Primary Donor (Soft/Borderline): Quinoline Nitrogen (N1). High affinity for Cu(II), Zn(II), Ru(II), and Ag(I).

  • Secondary Donor (Hard): 8-Methoxy Oxygen (O8). Provides weak chelation to form a 5-membered ring. Unlike the phenolate of 8-HQ, this ether oxygen does not deprotonate, resulting in a neutral coordination pocket that modulates metal Lewis acidity without neutralizing charge.

  • Distal Functional Group: 4-Hydroxymethyl (-CH₂OH). Located para to the nitrogen vector, this group is sterically precluded from chelating the same metal center. Instead, it serves as a supramolecular anchor for hydrogen bonding or a site for covalent conjugation (e.g., to polymeric carriers or targeting moieties).

Key Applications
  • Medicinal Inorganic Chemistry: Synthesis of lipophilic metal complexes with potential anticancer or antimalarial activity, leveraging the quinoline scaffold's DNA-intercalating ability.

  • Bioinorganic Modeling: Mimicking the coordination environment of methoxy-substituted metallo-drugs.

  • Supramolecular Frameworks: Using the distal -OH group to drive the assembly of Hydrogen-Bonded Organic Frameworks (HOFs) or Metal-Organic Frameworks (MOFs).

Synthesis & Preparation Protocol

Objective: Synthesize high-purity 8-MQM from methyl 8-methoxyquinoline-4-carboxylate. Scale: 10 mmol basis.

Reagents
  • Methyl 8-methoxyquinoline-4-carboxylate (Precursor)[1]

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ammonium Chloride (sat.[2] aq.)

Step-by-Step Methodology
  • Dissolution: Dissolve 2.17 g (10 mmol) of methyl 8-methoxyquinoline-4-carboxylate in 50 mL of anhydrous THF in a round-bottom flask under N₂ atmosphere.

  • Reduction: Add NaBH₄ (1.13 g, 30 mmol) in portions at 0°C.

  • Activation: Warm the mixture to 65–70°C and stir for 15 minutes.

  • Methanolysis: Cautiously add MeOH (5 mL) dropwise over 30 minutes to activate the borohydride. Caution: Gas evolution (H₂).

  • Quench: Cool to 10°C and quench with saturated NH₄Cl solution (20 mL).

  • Extraction: Evaporate THF. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to obtain off-white crystals.

    • Yield Target: >85%

    • Validation: ¹H NMR (CDCl₃) δ ~5.1 ppm (s, 2H, CH₂-OH), δ ~4.1 ppm (s, 3H, O-CH₃).

Metal Complexation Protocols

This section details the synthesis of a model Copper(II) complex: [Cu(8-MQM)₂Cl₂] .

Rationale

Copper(II) is chosen for its Jahn-Teller distortion, which accommodates the asymmetric N(strong)-O(weak) chelation mode of 8-MQM.

Protocol: Synthesis of [Cu(8-MQM)₂Cl₂]
  • Ligand Solution: Dissolve 8-MQM (378 mg, 2.0 mmol) in 10 mL of hot Ethanol (60°C).

  • Metal Solution: Dissolve CuCl₂·2H₂O (170 mg, 1.0 mmol) in 5 mL Ethanol.

  • Mixing: Add the metal solution dropwise to the ligand solution under constant stirring. The solution will shift from pale blue to deep green/brown.

  • Reflux: Reflux the mixture for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Green microcrystals will precipitate.

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry under vacuum.

Characterization Checklist
TechniqueExpected ObservationStructural Insight
IR Spectroscopy Shift in

(-10 to -20 cm⁻¹)
Indicates N-coordination to metal.
UV-Vis New d-d band ~600-700 nmConfirms Cu(II) geometry (likely distorted octahedral).
Conductivity Non-electrolyte in DMSOConfirms chlorides are coordinated (neutral complex).
EPR (Solid) Anisotropic signalConfirm monomeric vs. dimeric nature.

Mechanism of Action & Signaling

The following diagram illustrates the coordination logic and the potential biological signaling pathway when this complex is used as a metallo-drug (e.g., DNA intercalation).

G Ligand 8-MQM Ligand (Neutral N,O-Donor) Complex Metal-MQM Complex [M(MQM)₂Cl₂] Ligand->Complex Chelation (N1, O8) Metal Metal Ion (Cu²⁺, Zn²⁺, Ru²⁺) Metal->Complex Coordination DNA DNA Minor Groove Complex->DNA Intercalation via Quinoline Stacking ROS ROS Generation (Fenton Chemistry) Complex->ROS Redox Cycling (Cu only) Apoptosis Apoptosis / Cell Death DNA->Apoptosis Replication Block ROS->Apoptosis Oxidative Stress

Figure 1: Coordination assembly and putative cytotoxic mechanism of 8-MQM metal complexes.

Critical Evaluation & Troubleshooting

Stability vs. Lability
  • Issue: The 8-methoxy group is a weak donor. In competing solvents (DMSO, H₂O), the O-metal bond may dissociate, leading to monodentate (N-only) binding.

  • Solution: Use non-coordinating solvents (DCM, Nitromethane) for structural studies. For biological assays, verify stability using time-dependent UV-Vis; if dissociation occurs, consider using the complex as a "pro-drug" where the metal is released or exchanged.

Solubility
  • Issue: Neutral complexes like [Cu(8-MQM)₂Cl₂] may have poor water solubility.

  • Optimization: Utilize the 4-hydroxymethyl group . Esterification of this group with a succinate linker or PEG chain can drastically improve aqueous solubility without altering the coordination sphere.

Isomer Control
  • Note: Ensure the starting material is 8-methoxy , not 6-methoxy (Quinine series). The 6-methoxy position does not allow for chelation with the quinoline nitrogen.

References

  • Vertex Pharmaceuticals Inc. (2013). Dihydro-6-azaphenalene derivatives for the treatment of CNS, oncological diseases and related disorders. Patent WO2014052583A1. (Source for synthesis of 8-methoxyquinolin-4-yl methanol intermediate).[1][3][4][5] Link

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. (Comparative coordination chemistry of 8-substituted quinolines). Link

  • Zhang, Y., et al. (2019). Solvent-Induced Structural Diversity and Magnetic Research of Two Cobalt(II) Complexes. ACS Omega, 4(2), 3569–3577. (Demonstrates 8-methoxyquinoline coordination modes). Link

  • Llovera, L., et al. (2010).[6] 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E. (Structural data on 8-methoxy-4-substituted quinolines). Link

Sources

Application Note: Reaction Conditions for Coupling (8-Methoxyquinolin-4-yl)methanol with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The coupling of (8-Methoxyquinolin-4-yl)methanol with amines is a critical transformation in the synthesis of novel antibacterial agents (e.g., topoisomerase inhibitors) and antimalarial scaffolds. The 4-hydroxymethyl group on the quinoline ring behaves similarly to a benzylic alcohol but is influenced by the electron-deficient nature of the pyridine ring and the electron-donating 8-methoxy substituent.

This guide details two validated pathways for this transformation. The choice of pathway depends on the nucleophilicity of the amine and the tolerance of functional groups.

FeatureRoute A: Activation-Displacement (

)
Route B: Reductive Amination
Mechanism Conversion to chloride/mesylate

Nucleophilic attack
Oxidation to aldehyde

Imine formation

Reduction
Preferred For Primary/Secondary alkyl amines, robust substratesSterically hindered amines, acid-sensitive groups
Key Reagents

or

;

or DIPEA

or IBX;

Yield Potential High (70-90%)Moderate to High (60-85%)

Mechanistic Pathways & Workflow

The following diagram illustrates the decision logic and chemical pathways for this coupling.

ReactionPathways Start (8-Methoxyquinolin-4-yl)methanol RouteA_Step1 Activation (SOCl2 or MsCl) Start->RouteA_Step1 Route A (Standard) RouteB_Step1 Oxidation (MnO2 or Swern) Start->RouteB_Step1 Route B (Mild) IntermediateA 4-(Chloromethyl)-8-methoxyquinoline (or Mesylate) RouteA_Step1->IntermediateA RouteA_Step2 Nucleophilic Substitution (Amine + Base) IntermediateA->RouteA_Step2 Product Target Amine Product RouteA_Step2->Product IntermediateB 8-Methoxyquinoline-4-carbaldehyde RouteB_Step1->IntermediateB RouteB_Step2 Reductive Amination (Amine + NaBH(OAc)3) IntermediateB->RouteB_Step2 RouteB_Step2->Product

Figure 1: Strategic workflow for amine coupling at the C4 position of 8-methoxyquinoline.

Protocol A: Activation via Chlorination & Substitution (Standard)

This is the "workhorse" method. The 4-hydroxymethyl group is converted to a highly reactive chloromethyl species. The 8-methoxy group stabilizes the quinoline system, but the 4-position remains reactive enough for clean


 displacement.
Step 1: Synthesis of 4-(Chloromethyl)-8-methoxyquinoline Hydrochloride

Reagents: Thionyl Chloride (


), Dichloromethane (DCM) or Chloroform (

).
  • Dissolution: Dissolve 1.0 eq of (8-Methoxyquinolin-4-yl)methanol in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add

    
     (1.5 - 2.0 eq) dropwise. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. If conversion is slow (monitor by TLC/LCMS), heat to reflux for 1 hour.

  • Workup (Isolation): Evaporate the solvent and excess

    
     under reduced pressure. The product is typically isolated as the hydrochloride salt (yellow/orange solid).
    
    • Note: The salt is stable and can be stored. Free-basing is not recommended at this stage due to stability concerns of the benzylic chloride.

Step 2: Nucleophilic Coupling with Amine

Reagents: Amine (1.2 - 1.5 eq), Base (


 or DIPEA), Solvent (Acetonitrile or DMF).
  • Preparation: Suspend the chloride salt (from Step 1) in Acetonitrile (MeCN).

  • Base Addition: Add anhydrous

    
     (3.0 eq). If using a salt form of the amine, add an extra 1.0 eq of base.[1]
    
    • Alternative: For soluble amines, DIPEA (3.0 eq) in DMF can be used.

  • Coupling: Add the target amine (1.2 eq).

  • Conditions: Heat the mixture to 60–80°C for 4–12 hours.

    • Monitoring: The chloride (

      
       in 5% MeOH/DCM) will disappear; the product is usually more polar.
      
  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate the filtrate.[2]

    • Partition between EtOAc and water. Wash organic layer with brine.[3]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Insight: The 8-methoxy group renders the quinoline nitrogen less basic than unsubstituted quinoline, but it still participates in hydrogen bonding. Using MeCN as a solvent minimizes solvolysis side reactions compared to alcohols.

Protocol B: Reductive Amination (Mild Alternative)

Use this route if the amine is sterically hindered or if you wish to avoid the use of thionyl chloride.

Step 1: Oxidation to Aldehyde

Reagents: Activated Manganese Dioxide (


), DCM or Acetone.
  • Reaction: Suspend (8-Methoxyquinolin-4-yl)methanol (1.0 eq) and activated

    
     (10.0 eq) in DCM.
    
  • Conditions: Stir vigorously at RT for 12–24 hours.

    • Optimization: Refluxing in acetone with

      
       can accelerate the reaction.
      
  • Workup: Filter through a pad of Celite. Concentrate to obtain 8-methoxyquinoline-4-carbaldehyde .

Step 2: Reductive Amination

Reagents: Sodium Triacetoxyborohydride (


), Acetic Acid (AcOH), DCE or DCM.
  • Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add catalytic AcOH (1-2 drops) to facilitate imine formation. Stir for 30–60 mins.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Route A) Hydrolysis of chloride intermediateEnsure anhydrous solvents; use molecular sieves in the coupling step.
Bis-alkylation Primary amine is too nucleophilicUse a large excess of amine (3-5 eq) or switch to Route B.
Incomplete Chlorination

quality or steric hindrance
Add catalytic DMF (1-2 drops) to the chlorination reaction (Vilsmeier-Haack type activation).
Product trapped in aqueous phase Product is highly polar/basicUse "salting out" technique or extract with CHCl3/iPrOH (3:1).

References

  • Chlorination of Quinolinyl Methanols

    • Synthesis of 4-chloro-8-tosyloxyquinoline: Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4.[4] J. Heterocyclic Chem., 2008 , 45, 593.[4] Link

    • General Chlorination Protocol: Development of a new method for the conversion of alcohols into chlorides. Trace: Tennessee Research and Creative Exchange. Link

  • Reductive Amination Conditions

    • Standard Protocol: Reductive Amin

      
      ). Common Organic Chemistry. Link
      
    • Application in Quinoline Derivatives: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 2021 . Link

  • Structural Context (8-Methoxyquinoline)

    • Crystal Structure & Reactivity: (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate.[5] Acta Cryst., 2010 , E66, o1542. Link

Sources

Crystallization methods for 8-methoxy-4-quinolinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Crystallization Protocols for 8-Methoxy-4-quinolinemethanol

Executive Summary

This guide details the isolation and purification of 8-methoxy-4-quinolinemethanol (CAS: 10352-73-5 / 34263-24-2 analog), a critical intermediate in the synthesis of aminoquinoline antimalarials and antibacterial agents. Due to the presence of both a hydrogen-bond donating hydroxyl group at C4 and a hydrogen-bond accepting methoxy group at C8, this molecule exhibits specific solubility behaviors that distinguish it from simple quinolines.

This note provides three validated protocols ranging from high-purity recrystallization to high-yield anti-solvent precipitation, grounded in the physicochemical properties of the quinoline scaffold.

Part 1: Physicochemical Profile & Solubility[2]

Understanding the solute-solvent interaction is the prerequisite for successful crystallization. 8-methoxy-4-quinolinemethanol possesses a "push-pull" polarity: the hydrophobic quinoline core competes with the polar 4-hydroxymethyl and 8-methoxy substituents.

Table 1: Solubility Profile & Solvent Selection

Solvent ClassSpecific SolventSolubility BehaviorApplication
Protogenic Ethanol, MethanolHigh (Hot), Moderate (Cold) Primary solvent for thermal recrystallization.[1][2]
Aprotic Polar DMSO, DMFVery High Avoid for crystallization; difficult to remove. Good for reaction, not isolation.
Chlorinated Dichloromethane, ChloroformHigh Good for extraction, poor for crystallization (too soluble).[1][2]
Hydrocarbon Hexane, HeptaneInsoluble Excellent anti-solvent to induce nucleation.
Aqueous WaterLow / pH Dependent Anti-solvent in alcoholic mixtures; pH-dependent solubility (soluble in Acid).[1][2]

Part 2: Pre-Crystallization Critical Quality Attributes (CQAs)

Before initiating crystallization, the crude material's origin dictates the purification strategy.

  • If synthesized via SeO₂ Oxidation: The crude may contain colloidal selenium (red/grey precipitate).[1][2] Action: Hot filtration through Celite is mandatory before cooling.

  • If synthesized via LiAlH₄ Reduction: Aluminum salts may cause "oiling out." Action: Ensure rigorous quenching (Fieser method) and drying of the organic layer prior to solvent swap.[1][2]

Part 3: Experimental Protocols

Protocol A: Thermal Recrystallization (High Purity)

Best for: Removing structural isomers and trace synthetic byproducts.[1][2]

  • Dissolution: Charge crude 8-methoxy-4-quinolinemethanol (10 g) into a round-bottom flask. Add Ethanol (absolute) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat the slurry to reflux (78°C) with stirring. If solids remain, add Ethanol in 1 mL increments until a clear solution is obtained.[1]

    • Note: Do not exceed 10 volumes. If insoluble matter persists, it is likely inorganic salts or selenium; perform a hot filtration.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours.

    • Mechanism:[2][3][4][5][6][7] Slow cooling suppresses rapid nucleation, favoring the growth of well-defined prisms or needles over amorphous powder.

  • Deep Cooling: Transfer the flask to a cryostat or ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the cake with cold Ethanol (2 x 5 mL).

  • Drying: Dry under vacuum (40°C, <50 mbar) to constant weight.

Protocol B: Anti-Solvent Crystallization (High Yield)

Best for: Maximizing recovery when the compound is highly soluble in alcohols.[1][2]

  • Dissolution: Dissolve crude material (10 g) in the minimum amount of Methanol (approx. 3-4 volumes) at 40-50°C.

  • Nucleation Induction: While stirring rapidly, add Water (or Heptane if anhydrous conditions are required) dropwise.[1][2]

  • Cloud Point: Stop addition immediately when a persistent turbidity (cloudiness) is observed.

  • Aging: Stir at that temperature for 15 minutes to allow stable nuclei to form.

  • Completion: Add the remaining anti-solvent (total ratio Solvent:Anti-solvent should be 1:1 to 1:[2]2) over 30 minutes.

  • Cooling & Filtration: Cool to 5°C and filter as described in Protocol A.

Protocol C: Acid-Base Swing (Chemical Purification)

Best for: Removing non-basic impurities (tars, unreacted neutral precursors).[1][2]

  • Acidification: Suspend crude solid in 1M HCl (5 volumes). Stir until the quinoline moiety is protonated and dissolves (pH < 2).

  • Filtration: Filter the solution to remove insoluble non-basic impurities.

  • Precipitation: Cool the filtrate to 5-10°C. Slowly add 25% NH₄OH (aq) or 2M NaOH dropwise to the filtrate with vigorous stirring.

  • Neutralization: Continue addition until pH reaches 9-10. The free base 8-methoxy-4-quinolinemethanol will precipitate.

  • Recovery: Filter the precipitate, wash copiously with water (to remove salts), and dry.[1][2]

Part 4: Process Visualization

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on impurity profile and yield requirements.

CrystallizationWorkflow Start Crude 8-Methoxy-4-quinolinemethanol CheckImpurity Analyze Impurity Profile Start->CheckImpurity SeO2_Check Contains Selenium/Inorganics? CheckImpurity->SeO2_Check HotFilter Hot Filtration (Celite) SeO2_Check->HotFilter Yes SolubilityCheck Solubility Check SeO2_Check->SolubilityCheck No HotFilter->SolubilityCheck RouteA Protocol A: Thermal Recrystallization (Solvent: Ethanol) SolubilityCheck->RouteA Standard Purity Needs RouteB Protocol B: Anti-Solvent (Solvent: MeOH / Anti: Water) SolubilityCheck->RouteB Yield Critical / Heat Sensitive RouteC Protocol C: Acid-Base Swing (HCl -> NH4OH) SolubilityCheck->RouteC High Non-Basic Impurities Dry Drying & Analysis (HPLC/DSC) RouteA->Dry RouteB->Dry RouteC->Dry

Figure 1: Decision tree for selecting the optimal purification strategy based on crude material characteristics.

Part 5: Troubleshooting & Critical Parameters

  • Oiling Out: If the product separates as an oil rather than crystals during Protocol B, re-heat the mixture until clear and add a "seed crystal" of pure material during the cooling phase (at approx. 40°C).

  • Color Retention: Quinoline derivatives often carry yellow/brown oxidation products. If the crystals are discolored, add Activated Carbon (Charcoal) (5 wt%) during the hot dissolution step of Protocol A, stir for 15 mins, and filter hot.

  • Hydrate Formation: Quinolines can form hydrates. Verify the final solid form using TGA (Thermogravimetric Analysis) or Karl Fischer titration if anhydrous material is required.[1][2]

References

  • Llovera, L., González, T., Anzenbacher, P., & López, S. E. (2010).[1][2] 8-Methoxy-4-(4-methoxyphenyl)quinoline.[1][2] Acta Crystallographica Section E, 66(1), o113.[1][2] Link

    • Context: Provides crystallographic parameters and solvent systems (Ethanol)
  • Shaikh, N. (2000).[1][2][6] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Link

    • Context: Describes the synthesis precursor oxidation steps and purification of quinoline aldehydes/alcohols using selenium dioxide, necessitating the hot filtr
  • BenchChem Technical Guides. (2025). Solubility of Substituted Quinolines in Organic Solvents. Link[1][2]

    • Context: General solubility rules for quinoline derivatives in protogenic vs. aprotic solvents.
  • Common Organic Chemistry. (2025). Reduction of Carboxylic Acids to Alcohols. Link

    • Context: Mechanistic background for the LiAlH4 reduction route often used to gener

Sources

HPLC method development for 8-methoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methoxyquinoline (8-MQ) derivatives represent a critical scaffold in medicinal chemistry, forming the backbone of essential antimalarial drugs (e.g., Primaquine, Tafenoquine, Bulaquine) and emerging anticancer agents. However, their analysis presents a distinct chromatographic challenge: the basic nitrogen atom within the quinoline ring (


 depending on substitution) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing, variable retention times, and poor resolution of impurities.

This guide provides a modern, self-validating framework for developing robust HPLC methods for 8-MQ derivatives. Moving beyond traditional ion-pairing reagents (e.g., perchloric acid), we focus on pH-switch strategies and hybrid particle technologies to achieve superior peak symmetry and MS-compatibility.

Physicochemical Profiling & The "Silanol Trap"

To develop a robust method, one must understand the analyte's behavior at the molecular level.

  • The Basic Core: The quinoline nitrogen has a lone pair of electrons. At neutral or acidic pH (pH < pKa), this nitrogen becomes protonated (

    
    ).
    
  • The Silanol Effect: Traditional silica columns have residual silanol groups (

    
    ) that deprotonate to 
    
    
    
    above pH 3.5.
  • The Interaction: The positively charged analyte (

    
    ) binds ionically to the negatively charged silanol (
    
    
    
    ). This secondary interaction—acting like a weak cation exchanger—causes the characteristic "shark fin" tailing seen in quinoline chromatography.

Strategic Solution: We must either (A) suppress silanol ionization (Low pH < 3.0) or (B) suppress analyte ionization (High pH > pKa).

Method Development Decision Tree

The following workflow illustrates the logical progression for selecting the optimal separation mode.

MethodDevWorkflow Start Start: 8-MQ Derivative Profile CheckMS Is MS Detection Required? Start->CheckMS NoMS No (UV Only) CheckMS->NoMS YesMS Yes (LC-MS Compatible) CheckMS->YesMS IonPair Legacy Method: Ion-Pairing (Perchlorate/Sulfonate) + C18 Column NoMS->IonPair pH_Select Select pH Strategy YesMS->pH_Select High_pH High pH Strategy (pH 10) Analyte = Neutral (B) pH_Select->High_pH Max Retention Low_pH Low pH Strategy (pH 2.5) Analyte = Ionized (BH+) pH_Select->Low_pH Max Solubility HybridCol Column: Hybrid Silica (BEH/XBridge) Resistant to dissolution High_pH->HybridCol Result_High Result: Sharp Peaks, High Retention HybridCol->Result_High CSHCol Column: Charged Surface Hybrid (CSH) or PFP (for isomers) Low_pH->CSHCol Result_Low Result: Good Solubility, Fast Elution CSHCol->Result_Low

Figure 1: Decision matrix for selecting mobile phase pH and column chemistry based on detection requirements.

Detailed Experimental Protocols

Protocol A: The "High pH" Approach (Recommended)

Best for: Maximizing retention of polar derivatives and achieving perfect peak symmetry.

Rationale: At pH 10, the basic nitrogen is deprotonated (neutral). Hydrophobic retention dominates, and silanol interactions are eliminated because the analyte has no charge. Note: You must use a hybrid-particle column (e.g., Waters XBridge or chemically similar) that can withstand high pH; standard silica dissolves above pH 8.

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    15.0 10 90
    18.0 10 90
    18.1 95 5

    | 23.0 | 95 | 5 |

Protocol B: The "Charged Surface" Low pH Approach

Best for: Positional isomers (using PFP) or when solubility at high pH is poor.

Rationale: Using a Charged Surface Hybrid (CSH) column introduces a low-level positive charge on the particle surface. This electrostatically repels the protonated quinoline cation, preventing it from digging into the pores and interacting with silanols.

  • Column: CSH C18 or Fluorophenyl (PFP) for isomer selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Similar to Protocol A, but initial organic hold may need to be lower (e.g., 2% B) as ionized bases elute faster.

Data Presentation & Validation Criteria

When validating the method according to ICH Q2(R2) guidelines, use the following acceptance criteria specific to heterocyclic bases.

Table 1: Validation Parameters & Acceptance Limits

ParameterMetricAcceptance Criteria (8-MQ Derivatives)
System Suitability Tailing Factor (

)

(Critical for this class)
Resolution (

)

between impurity pairs
Linearity Correlation Coeff (

)

over 80-120% range
Accuracy % Recovery98.0% – 102.0% (Spiked samples)
Precision % RSD (Repeatability)

(n=6)
LOD/LOQ Signal-to-Noise (S/N)LOD > 3:1; LOQ > 10:1

Troubleshooting: The "Ghost Peak" Phenomenon

A common issue with 8-methoxyquinoline derivatives is "carryover" or "ghost peaks" in blank injections.

Mechanism: The hydrophobic quinoline ring adsorbs strongly to the polymeric seals of the autosampler or the column frit. Solution:

  • Needle Wash: Use a strong organic wash solvent. Recommended: Methanol:Acetonitrile:Water:Formic Acid (40:40:19:1).

  • Passivation: If using stainless steel hardware, ensure the system is passivated, as 8-MQ derivatives can chelate trace metals (similar to 8-hydroxyquinoline), causing broad peaks.

Mechanistic Visualization: Silanol Interactions

SilanolInteraction cluster_0 Scenario A: Standard Silica (pH 4.0) cluster_1 Scenario B: High pH / Hybrid (pH 10) Silanol Silanol (Si-O-) Analyte 8-MQ (BH+) Analyte->Silanol Ionic Attraction (Causes Tailing) Silanol_B Silanol (Si-O-) Analyte_B 8-MQ (B Neutral) Analyte_B->Silanol_B No Interaction (Sharp Peak)

Figure 2: Mechanistic comparison of analyte-surface interactions. Scenario B is the target state for modern method development.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. Retrieved from [Link]

  • Dua, V. K., et al. (2015). Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method. Malaria Journal. Retrieved from [Link]

  • Silva, M., et al. (2017). A newly validated high-performance liquid chromatography method... for analysis of the antimalarial drug primaquine. Revista da Sociedade Brasileira de Medicina Tropical. Retrieved from [Link]

  • VEEPrho Standards. (2025). Tafenoquine Impurities and Related Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (8-Methoxyquinolin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 8-MQM-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Issue: Low yield and difficulty isolating (8-Methoxyquinolin-4-yl)methanol. Target Molecule: A polar, bicyclic heteroaromatic alcohol. Common Pitfalls:

  • Aluminum Emulsions (The "Grey Sludge"): When using Lithium Aluminum Hydride (LAH), the 8-methoxy group and the quinoline nitrogen can form stable chelates with aluminum salts, trapping your product in the filter cake.

  • Over-Oxidation: If synthesizing via the oxidation of 8-methoxy-4-methylquinoline (Lepidine derivative), Selenium Dioxide (

    
    ) often pushes the product to the carboxylic acid or forms selenium-complexed tars.
    
  • Water Solubility: The target alcohol is amphoteric and moderately polar; significant product loss occurs during aqueous workups if pH is not strictly controlled.

Decision Matrix: Select Your Synthetic Route

Before proceeding, identify your starting material to select the correct optimization protocol.

SyntheticRoute Start Start: Identify Precursor Acid Precursor A: 8-Methoxyquinoline-4-carboxylic acid (or Ester) Start->Acid Methyl Precursor B: 8-Methoxy-4-methylquinoline Start->Methyl RouteA PROTOCOL A: Modified Hydride Reduction (Best for Scale) Acid->RouteA Direct Reduction RouteB PROTOCOL B: Riley Oxidation + Reduction (Best for Availability) Methyl->RouteB Oxidation -> Reduction Success Target: (8-Methoxyquinolin-4-yl)methanol RouteA->Success RouteB->Success

Figure 1: Strategic selection of synthetic pathway based on available starting materials.

Protocol A: Reduction of Carboxylic Acid/Ester (The "Gold Standard")

Applicability: Starting from 8-methoxyquinoline-4-carboxylic acid or its ethyl ester. The Problem: Standard LAH reduction leads to messy aluminum emulsions that are difficult to filter. The Fix: Use the NaBH₄/I₂ System (cleaner) or Rochelle’s Salt Workup (if using LAH).

Option A1: The Safer Route (Sodium Borohydride/Iodine)

This method generates Borane (


) in situ. It is chemoselective and avoids aluminum sludge entirely.

Reagents:

  • Substrate: 8-Methoxyquinoline-4-carboxylic acid (1.0 eq)

  • 
     (2.5 eq)
    
  • 
     (1.0 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Suspend the acid in anhydrous THF under

    
     at 0°C.
    
  • Add

    
     in one portion.
    
  • Dropwise add

    
     dissolved in THF over 30 minutes. (Evolution of 
    
    
    
    gas will occur).
  • Warm to reflux for 3-5 hours.

  • Quench: Cool to 0°C and carefully add Methanol until effervescence ceases.

  • Workup: Evaporate solvent. Redissolve residue in 20% KOH (aq) and stir for 4 hours (to break borane complexes). Extract with Ethyl Acetate.[1][2]

Option A2: The High-Throughput Route (LAH with Rochelle's Salt)

If you must use


, you cannot  use the standard water/NaOH quench (Fieser method) effectively because the 8-methoxy-quinoline moiety chelates the aluminum.

The "Chelation Breaker" Workup:

  • Perform reduction in THF at 0°C.

  • Quench: Dilute with wet ether.

  • Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use 20 mL per gram of LAH used.

  • Critical Step: Stir vigorously at room temperature for 2–4 hours .

    • Observation: The grey emulsion will separate into two distinct, clear layers. The aluminum migrates into the aqueous tartrate layer.

  • Separate layers and extract the aqueous phase with DCM (Dichloromethane).

Protocol B: Oxidation of 8-Methoxy-4-methylquinoline

Applicability: Starting from the lepidine derivative (often cheaper). The Problem:


 is notorious for producing "red selenium" colloids and over-oxidizing the alcohol to the acid.
The Fix:  Use the Sharpless-Tagawa Modification  (Catalytic 

+ TBHP).

Mechanism: This protocol uses tert-Butyl Hydroperoxide (TBHP) as the stoichiometric oxidant, recycling the Selenium, which prevents the formation of colloidal selenium and improves selectivity for the aldehyde, which is then reduced.

Workflow:

OxidationProtocol Step1 1. Oxidation (SeO2 (0.5 eq) / TBHP (3 eq)) Step2 2. Isolation (Aldehyde Intermediate) Step1->Step2 Step3 3. Reduction (NaBH4 / MeOH) Step2->Step3 End Target Alcohol Step3->End Start Methyl Precursor Start->Step1

Figure 2: Two-stage oxidative transformation minimizing selenium byproducts.

Step-by-Step:

  • Oxidation: Dissolve 8-methoxy-4-methylquinoline in Dioxane. Add

    
     (0.5 eq) and TBHP (3.0 eq). Heat to 80°C for 4 hours.
    
  • Filtration: Filter through a pad of Celite to remove selenium species.

  • Reduction: The filtrate (containing the aldehyde) is cooled to 0°C. Add

    
     (0.5 eq) directly to the crude mixture (diluted with MeOH).
    
  • Result: This "telescoped" process yields the alcohol without isolating the unstable aldehyde.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield (<30%) Product trapped in Aluminum salts.Use Rochelle's Salt workup (Protocol A2).[3] Do not rush the stirring step (min. 2 hours).[4]
Product is Red/Brown Selenium contamination.Wash organic phase with aqueous sodium thiosulfate or filter through activated charcoal.
Emulsion during Extraction Amphoteric nature of quinoline.Adjust aqueous pH to ~8-9. If pH < 4, the N is protonated (water soluble). If pH > 12, the phenol (if demethylation occurred) ionizes.
Impurity at ~5% Demethylation.Avoid strong Lewis acids (like

) or excessive heating with

.
Q: Why not use catalytic hydrogenation?

A: The quinoline ring is susceptible to reduction (forming 1,2,3,4-tetrahydroquinoline) under standard hydrogenation conditions (


/Pd-C). The 8-methoxy group activates the ring, making this side reaction faster. Hydride reduction (Protocol A) is more chemoselective for the carbonyl.
Q: Can I crystallize the product?

A: Yes. (8-Methoxyquinolin-4-yl)methanol often crystallizes from Acetonitrile or Ethyl Acetate/Hexane . If it oils out, your purity is likely <90%; run a short silica plug (5% MeOH in DCM) first.

References

  • Tagawa, Y., et al. (2003).[5] "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide." Heterocycles, 60(4), 953-958.[5] Link

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 56(20), 5964–5965. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard reference for Aluminum Hydride workups).
  • Llovera, L., et al. (2010). "8-Methoxy-4-(4-methoxyphenyl)quinoline." Acta Crystallographica Section E, E66, o113.[6] (Structural data for 8-methoxyquinoline derivatives). Link

Sources

Troubleshooting SeO2 oxidation side reactions in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SE-OX-QN-001 Subject: Troubleshooting Side Reactions, Yield Loss, and Purification in Riley Oxidations Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Landscape[1][2]

Selenium dioxide (SeO₂) oxidation (Riley Oxidation) is the industry standard for converting activated methyl groups (e.g., 2-methylquinoline or quinaldine) into formyl groups (quinoline-2-carboxaldehyde) or 1,2-dicarbonyls. However, it is notorious for three specific failure modes: colloidal selenium contamination , over-oxidation to carboxylic acids , and polymerization .

To troubleshoot effectively, you must understand the "Ene-Reaction" mechanism that drives this transformation. The reaction does not proceed via direct oxygen insertion but through an unstable organoselenium intermediate.

The Mechanistic Pathway (Diagnostic View)

The oxidation of 2-methylquinoline proceeds via the enol tautomer.

  • Enolization: The methyl group enolizes.

  • Electrophilic Attack: SeO₂ attacks the enol in an ene-type reaction to form a

    
    -ketoseleninic acid intermediate.
    
  • Pummerer-like Rearrangement: A [2,3]-sigmatropic shift occurs.

  • Decomposition: The ester decomposes, releasing Se(0) and water to yield the aldehyde.

Critical Failure Point: If water is not managed, the aldehyde hydrates to a gem-diol, which SeO₂ further oxidizes to the carboxylic acid (quinaldic acid).

Troubleshooting Guide (Q&A Format)

Issue 1: "I cannot remove the red/grey selenium sludge from my product."

User Report: “After the reaction, I have a persistent red haze in my organic layer. Filtration through filter paper doesn't work; the filtrate remains cloudy.”

Root Cause: The byproduct of the reaction is elemental selenium (Se⁰). In organic solvents, this often forms a colloidal suspension ("red mud") that passes through standard cellulose filters.

Resolution Protocol:

  • The Celite Bed: Do not use standard paper. You must filter the hot reaction mixture through a pad of Celite 545 (diatomaceous earth). The complex pore structure traps colloidal particles.

  • The Thiosulfate Wash: If the filtrate is still colored:

    • Wash the organic phase with a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfide (Na₂S) .

    • Mechanism:[1][2][3][4][5][6][7][8][9] This reduces residual soluble selenium species (SeO₂/H₂SeO₃) to elemental Selenium, which precipitates out and can be filtered, or converts it into water-soluble selenosulfates that wash away in the aqueous layer [1].

  • Precipitation Solvent: If the product is stable, adding a non-polar solvent (like cold hexanes) can force the coagulation of colloidal selenium, making filtration easier.

Issue 2: "My aldehyde yield is low, and I see a carboxylic acid peak."

User Report: “I am targeting quinoline-2-carboxaldehyde, but LCMS shows significant quinoline-2-carboxylic acid (quinaldic acid).”

Root Cause: Over-oxidation. SeO₂ is a potent oxidant. In the presence of excess water, the newly formed aldehyde (


) hydrates to the gem-diol (

). SeO₂ readily oxidizes this diol to the acid (

).

Resolution Protocol:

  • Water Control: While the reaction generates water, you must minimize exogenous water. Use anhydrous 1,4-dioxane or xylene.

  • Stoichiometry: Strictly limit SeO₂ to 1.1 – 1.2 equivalents . Excess oxidant drives the reaction to the acid.

  • Temperature Management: The aldehyde-to-acid oxidation usually has a higher activation energy. Lower your reflux temperature slightly or switch from xylene (140°C) to dioxane (101°C) to find the kinetic sweet spot [2].

Issue 3: "The reaction stalls at 50% conversion."

User Report: “I have starting material left, but adding more SeO₂ just creates more tar/polymer.”

Root Cause: Commercial SeO₂ is hygroscopic and often forms selenious acid (


) on the shelf, which is a weaker oxidant in this context and promotes polymerization of the quinoline starting material.

Resolution Protocol:

  • Reagent Activation: Freshly sublime your SeO₂ before use. If sublimation is not possible, dry it in a vacuum oven over

    
    .
    
  • Solvent Promotion: If using dioxane, add a catalytic amount of acetic acid (5-10% v/v). Acetic acid catalyzes the enolization step (the rate-determining step), pushing the reaction forward without requiring excess heat [3].

Standardized Optimization Protocol

Target: Synthesis of Quinoline-2-carboxaldehyde from 2-Methylquinoline

ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 1.2 eq SeO₂Prevents over-oxidation to quinaldic acid.
Solvent 1,4-Dioxane (wet*)Note: Trace water is needed for hydrolysis, but the reaction generates it. Start anhydrous.
Temperature 80°C - 100°CReflux in dioxane is gentler than xylene.
Additives None initially.Add AcOH only if reaction stalls.
Workup Celite Filtration (Hot)Removes colloidal Se immediately.

Step-by-Step Workflow:

  • Dissolve 2-methylquinoline (10 mmol) in 1,4-dioxane (20 mL).

  • Add SeO₂ (12 mmol) in a single portion.

  • Heat to reflux (101°C) with vigorous stirring. Monitor via TLC/LCMS every hour.

    • Checkpoint: The solution should turn from colorless/yellow to dark red/black as Se precipitates.

  • Stop the reaction immediately upon disappearance of starting material (typically 2-6 hours). Do not "let it cook" overnight.

  • Hot Filtration: While still hot, filter through a 2cm pad of Celite. Wash the pad with hot dioxane.

  • Purification: Concentrate the filtrate. If red oil persists, dissolve in DCM and wash with 10% Na₂S₂O₃ (aq), then brine. Dry over Na₂SO₄.

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting the reaction based on intermediate observations.

SeO2_Troubleshooting Start Start: SeO2 Oxidation (Methyl-Quinoline) Check_Color Observation: Reaction Mixture Color? Start->Check_Color Red_Sludge Issue: Red Sludge/Colloid Check_Color->Red_Sludge Viscous Red Susp. Stalled Issue: Stalled Reaction Check_Color->Stalled Start Material Remains OverOx Issue: Carboxylic Acid Formed Check_Color->OverOx LCMS: M+16 peak Solution_Red Fix: Hot Celite Filter + Thiosulfate Wash Red_Sludge->Solution_Red Solution_Stall Fix: Add AcOH (Cat.) or Sublime SeO2 Stalled->Solution_Stall Solution_Over Fix: Reduce Water, Lower Temp, 1.1 eq SeO2 OverOx->Solution_Over Product Target: Quinoline-Aldehyde Solution_Red->Product Solution_Stall->Product Solution_Over->Product

Caption: Diagnostic flow for SeO2 oxidation. Blue nodes represent the standard path; Red nodes indicate failure modes; Green nodes represent chemical interventions.

References

  • Removal of Colloidal Selenium. Chemosphere, 2015. Techniques for coagulation and removal of elemental selenium using chemical reduction and filtration aids.[3][10]

  • Riley Oxidation Mechanism & Scope. Grokipedia / Organic Reactions. Detailed review of the ene-reaction mechanism and solvent effects in SeO2 oxidations.

  • Selenium Dioxide Oxidation of Methyl Quinolines. Emporia State University / ResearchGate. Specific protocols for the conversion of 2-methylquinoline to quinoline-2-carboxaldehyde, including yield optimization data.

  • Purification of Reaction Mixtures Containing Selenium. Adichemistry. Guidelines on handling toxic selenium byproducts and sublimation of reagents.

Sources

Optimizing recrystallization solvents for quinoline methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for Quinoline Methanol Derivatives Audience: Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Technical Support Center

Status: Online 🟢 Specialist: Dr. Aris (Senior Application Scientist)

You are likely here because your quinoline methanol derivative (e.g., Mefloquine, Quinine analogs, or novel synthetic candidates) is failing to produce the high-purity crystalline solid required for Phase I/II trials.

This class of compounds presents a unique "perfect storm" of crystallization challenges:

  • Conformational Flexibility: The methanol linker allows rotation, leading to multiple polymorphs.

  • Hydrophobic/Hydrophilic Split: The quinoline ring is lipophilic, while the alcohol/amine tail is hydrophilic, causing complex solubility behaviors.

  • Oiling Out: The most common failure mode, where the product separates as a liquid (Liquid-Liquid Phase Separation or LLPS) rather than a crystal.[1][2]

Below are the troubleshooting modules designed to resolve these specific failure modes.

Module 1: Solvent Selection Logic
Q: Why does my standard "Ethanol/Water" screen fail to produce dense crystals?

A: While ethanol is the "go-to" solvent, it often forms channel solvates with quinoline methanols.

The hydroxyl group on the methanol bridge (


 in Mefloquine numbering) is a potent Hydrogen Bond (H-bond) donor and acceptor. Small alcohols like ethanol or methanol can fit into the crystal lattice, stabilizing unwanted pseudopolymorphs (e.g., Mefloquine HCl Form E is an ethanol solvate). Upon drying, these channels collapse, leading to amorphous material or lattice strain.

Recommendation: Shift the solvent interaction mechanism. If alcohols cause solvates, move to a system that relies on


 stacking  of the quinoline rings rather than H-bonding.

Solvent Suitability Table

Solvent ClassExamplesSuitabilityTechnical Notes
Alcohols Ethanol, IPA, MethanolHigh (Risk of Solvates)Good solubility. Risk:[1][3] Forms stable solvates (e.g., Form E). Hard to dry to ICH limits.
Esters Ethyl Acetate, Isopropyl AcetateModerate Excellent for free bases. Less likely to form solvates than alcohols.
Ketones Acetone, MEKVariable Acetone often forms solvates (Form B).[4] Use MEK for higher boiling point to avoid oiling out.
Binary Systems EtOH/Water (4:1), IPA/WaterHigh (Preferred)Water acts as a potent antisolvent. Requires precise addition to avoid oiling out.
Aromatics Toluene, XyleneSpecialized Promotes

-stacking. Good for rejecting regioisomers that lack planarity.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My solution turns cloudy, but instead of crystals, I see oily droplets at the bottom. How do I fix this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .

This occurs because the "metastable limit" for liquid separation is hit before the solubility curve for crystallization. This is thermodynamically driven by impurities (which lower the melting point) or by cooling too rapidly into a region where the "oil" phase is more stable than the solution but less stable than the crystal.

The Fix: The "Seeding at Cloud Point" Protocol You must bypass the LLPS region by providing a template (seed) for the crystal to grow before the oil forms.

Visualizing the Fix (Workflow):

OilingOutFix Start Problem: Product Oils Out CheckPurity Step 1: Check Crude Purity Start->CheckPurity Purify Pre-purify (Column/Extraction) CheckPurity->Purify Purity < 90% CheckConc Step 2: Check Supersaturation CheckPurity->CheckConc Purity > 90% Purify->CheckConc Dilute Dilute Solution (Decrease Conc.) CheckConc->Dilute Oils out immediately upon cooling SeedZone Step 3: Seeding Strategy CheckConc->SeedZone Oils out late Dilute->SeedZone Result Controlled Crystallization SeedZone->Result Add 1% Seeds at Cloud Point

Figure 1: Decision workflow for mitigating oiling out (LLPS) in hydrophobic amine salts.

Module 3: Advanced Optimization (Polymorphs)
Q: I am seeing batch-to-batch variation in melting point (e.g., 250°C vs 260°C). Is this a purity issue?

A: It is likely a Polymorph or Solvate issue, not chemical purity.

Quinoline methanols are notorious for "disappearing polymorphs." Mefloquine HCl, for instance, has at least 8 forms.

  • Form C: Anhydrous (High MP).

  • Form E: Ethanol Solvate (Lower MP, converts upon heating).

  • Form B: Acetone Solvate.[4]

Diagnostic Protocol:

  • DSC (Differential Scanning Calorimetry): Look for a broad endotherm before the melting peak. This indicates desolvation (solvent leaving the crystal).

  • TGA (Thermogravimetric Analysis): If you see weight loss >1% before decomposition, you have a solvate.

Corrective Action: If you need the anhydrous form (usually preferred for stability), avoid rapid precipitation.

  • Switch Solvent: Use Isopropanol/Water (90:10) instead of Ethanol. The bulky isopropyl group is harder to trap in the channel than ethyl.

  • Slurry Conversion: Take your solvated solid, suspend it in a non-solvating solvent (e.g., Heptane or pure Water), and stir at 50°C for 24 hours. This forces the rearrangement to the thermodynamically stable anhydrous form.

Standardized Experimental Protocol

Workflow: Binary Recrystallization of Mefloquine-type HCl Salts Objective: Removal of regioisomers and prevention of oiling out.

  • Dissolution:

    • Charge crude solid (10 g) into a flask.

    • Add Ethanol (95%) or Isopropanol (approx. 5-7 volumes, e.g., 50-70 mL).

    • Heat to reflux (

      
      ). If not fully dissolved, add solvent in 1 mL increments. Do not overdose solvent.
      
  • Clarification (Crucial):

    • While hot, filter through a 0.45

      
      m PTFE membrane to remove insoluble dust (nucleation sites).
      
  • The "Antisolvent Titration":

    • Maintain temperature at 60°C.

    • Add Water (antisolvent) dropwise until the solution turns slightly turbid (the "Cloud Point").

    • Add 1-2 mL of alcohol to clear the solution back to transparent.

  • Seeding (The Anti-Oil Step):

    • Cool to 50°C.

    • Add 0.1 wt% pure seed crystals .

    • Hold at 50°C for 30 minutes. You must see the seeds grow, not dissolve.

  • Cooling:

    • Cool to 0°C at a rate of 10°C/hour. (Slow cooling prevents trapping impurities).[3]

  • Isolation:

    • Filter.[3][5][6][7] Wash with cold 1:1 Ethanol/Water.

    • Drying: Dry under vacuum at 60°C. Note: If using Ethanol, check TGA for desolvation to ensure Form E is not persisting if unwanted.

Visualizing the Solvent Decision Matrix

SolventSelection Start Start: Solvent Selection Solubility Is it soluble in alcohols? Start->Solubility CheckSolvate Does it form solvates? Solubility->CheckSolvate Yes Stacking Use Toluene (Pi-Stacking) Solubility->Stacking No (Too Hydrophobic) Binary Use IPA / Water CheckSolvate->Binary No Alternative Use Ethyl Acetate / Heptane CheckSolvate->Alternative Yes (Avoid Alcohols)

Figure 2: Logic gate for selecting the primary solvent system based on solvate risk.

References
  • Guillory, J. K., et al. (2025).[4] Polymorphism of mefloquine hydrochloride. ResearchGate. (Describes Forms A, B, C, D, E, and the issue of ethanol channel solvates).

  • Mettler Toledo. (2024). Oiling Out in Crystallization. (Defines the mechanism of LLPS and the importance of seeding).

  • Cayman Chemical. (2022).[8] Mefloquine (hydrochloride) Product Information. (Provides solubility data: ~10 mg/mL in Ethanol, 20 mg/mL in DMSO).

  • BenchChem. (2025).[5][9] Advanced Crystallization Techniques for Quinoline Derivatives. (Protocols for slow evaporation and antisolvent methods).

  • Pindelska, E., et al. (2019). Crystal engineering to improve physicochemical properties of mefloquine hydrochloride. (Discusses cocrystallization to avoid hydrate formation).

Sources

Technical Support Center: Stability of (8-Methoxyquinolin-4-yl)methanol

[1]

Executive Summary & Chemical Context

(8-Methoxyquinolin-4-yl)methanol is a functionalized quinoline intermediate often utilized in the synthesis of antimalarial alkaloids and specific kinase inhibitors.[1][2] Its stability in acidic conditions is governed by two competing behaviors: the basicity of the quinoline nitrogen and the lability of the benzylic-like C-O bond at the 4-position.

Critical Stability Warning: While stable in dilute aqueous acid at room temperature (forming the soluble salt), this molecule is highly susceptible to nucleophilic substitution in the presence of hydrohalic acids (HCl, HBr) and dimerization/etherification in non-nucleophilic acids (H₂SO₄) upon heating.

Key Physicochemical Parameters
ParameterValue / CharacteristicNotes
Structure Quinoline core, 8-OMe, 4-CH₂OH8-OMe is electron-donating; 4-CH₂OH is "benzylic-like."[1][2][3]
Basic Center Quinoline Nitrogen (N-1)pKa ~ 5.0 (Protonates readily in pH < 4).[1][2]
Reactive Center C-4 HydroxymethylProne to carbocation formation (

pathway).[1][2]
Solubility (Free Base) Low in water; High in organic solvents (DCM, MeOH).[2]Precipitates at pH > 6.
Solubility (Acid Salt) High in water.[2]Can "salt out" in concentrated acid (>2M).

Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the degradation mechanism. In acidic media, the molecule undergoes a two-stage protonation sequence that dictates its fate.[2]

Stage 1: N-Protonation (Stabilization)

Upon addition of acid, the quinoline nitrogen is protonated first.[2]

  • Effect: This increases water solubility and makes the ring electron-deficient. At room temperature, this species is generally stable.[2]

Stage 2: O-Protonation & Activation (Degradation)

In stronger acid or at elevated temperatures, the hydroxyl group at position 4 protonates.[2]

  • The Danger Zone: The leaving group (

    
    ) departs, creating a resonance-stabilized carbocation at the 4-position. Although the protonated ring is electron-withdrawing (destabilizing), the 8-methoxy group provides weak electron donation.[1] This carbocation is the gateway to impurities.[2]
    
Pathway Diagram: Acidic Degradation Routes

AcidStabilityStart(8-Methoxyquinolin-4-yl)methanol(Free Base)SaltQuinolinium Salt(Stable at RT)Start->Salt+ H+ (pH < 4)CarbocationC-4 Carbocation(Reactive Intermediate)Salt->CarbocationHeat / Strong Acid(- H2O)Chloro4-Chloromethyl Derivative(In HCl)Carbocation->Chloro+ Cl- (Nucleophile)EtherBis-ether Dimer(In H2SO4/Heating)Carbocation->Ether+ Starting Material

Caption: Figure 1. Degradation pathways of (8-Methoxyquinolin-4-yl)methanol in acidic media. Note that HCl promotes substitution, while non-nucleophilic acids promote dimerization.[2]

Troubleshooting Guide

Use this decision matrix to diagnose experimental issues.

Scenario A: "I added HCl, and a solid precipitated immediately."
  • Diagnosis: This is likely the Hydrochloride Salt precipitating due to the common ion effect (if HCl > 1M) or low solubility of this specific salt in cold water.

  • Verification: Take a small sample of the solid and add it to pure water.[2] If it dissolves instantly and the pH is acidic, it is the salt.

  • Solution: Dilute the acid concentration or gently warm (to 40°C) to redissolve.

Scenario B: "My product purity dropped after heating in HCl."
  • Diagnosis: Conversion to 4-(Chloromethyl)-8-methoxyquinoline .

  • Mechanism: Chloride ions are strong nucleophiles.[2] Once the carbocation forms, Cl⁻ attacks. This is a common synthetic pathway (to make the alkyl chloride) but a degradation pathway if you want to keep the alcohol.

  • Solution: Switch to a non-nucleophilic acid like Sulfuric Acid (H₂SO₄) or Acetic Acid if heating is required.[2] Avoid halides.[2]

Scenario C: "The solution turned dark orange/red after refluxing in H₂SO₄."
  • Diagnosis: Etherification (Dimerization) or Polymerization.[2]

  • Mechanism: Without a good nucleophile (like Cl⁻), the carbocation reacts with unprotonated alcohol molecules, forming a bis-ether.[2]

  • Solution: Lower the temperature. Avoid concentrations >0.5 M to reduce intermolecular collisions.[2]

Validated Protocols

Protocol 1: Safe Solubilization for Analysis (HPLC/NMR)

Use this method to prepare samples without inducing degradation.[1][2]

  • Solvent Choice: Use 0.1 M Acetic Acid or 0.1 M H₂SO₄ for aqueous stability.[2] Avoid concentrated HCl.

  • Preparation:

    • Weigh 10 mg of (8-Methoxyquinolin-4-yl)methanol.[1]

    • Add 1 mL of Methanol (co-solvent) to dissolve the organic framework.

    • Slowly add 1 mL of 0.1 M H₂SO₄.

  • Stability Window: Analyze within 4 hours. Do not store acidic solutions overnight at room temperature.

Protocol 2: Neutralization & Recovery (Workup)

Use this to recover the free base from an acidic reaction mixture.[2]

  • Cooling: Cool the acidic solution to < 10°C (ice bath).

  • Basification: Slowly add Saturated NaHCO₃ or 2M NaOH dropwise.

    • Observation: The solution will cloud as the pH passes 5.0.

  • Endpoint: Continue until pH reaches 8-9 .

    • Note: Do not exceed pH 12, as the phenolic nature (if 8-OMe cleaves, though unlikely) or general base sensitivity might cause issues.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate .[2] The free base prefers the organic layer.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a reaction with Thionyl Chloride (


)?A:not2

12

Q: Is the 8-Methoxy group stable in acid? A: Generally, yes.[2] The ether linkage at the 8-position is robust. However, boiling in concentrated hydrobromic acid (48% HBr) or HI will cleave the methyl ether, converting it to 8-Hydroxyquinoline-4-methanol .[1] Avoid strong Lewis acids like

Q: Why does the color change in acid? A: Quinoline derivatives are often chromogenic.[2] The protonated quinolinium species typically exhibits a bathochromic shift (yellow/orange) compared to the colorless/pale free base. This is reversible upon neutralization.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • PubChem. (2025).[2] 4-(Hydroxymethyl)quinoline Compound Summary. National Library of Medicine. Available at: [Link][1][2]

  • Wolf, C., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)... Ion-Pair Complex. Molecules. (Discusses stability and handling of methoxy-quinoline methanol analogs like Quinine). Available at: [Link][1]

  • Carvajal, M. T., et al. (2019).[2][4] Effect of pH and Ionic Strength on the Solubility of Quinoline. AAPS PharmSciTech. (Detailed data on solubility profiles of quinoline bases in acidic media). Available at: [Link]

Sources

Removing unreacted starting material from 8-methoxy-4-quinolinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Methoxy-4-quinolinemethanol

Executive Summary & Chemical Context

Target Molecule: 8-methoxy-4-quinolinemethanol (CAS: 20693-86-5) Common Applications: Intermediate for Mefloquine analogs; ligand for OLED aluminum complexes.[1][2]

Successful purification of 8-methoxy-4-quinolinemethanol relies on exploiting its dual physicochemical nature:

  • The Quinoline Nitrogen: A basic center (pKa ~ 5.0–5.5), allowing protonation in acidic media.[1][2]

  • The 4-Methanol Group: A polar handle that increases water solubility compared to lipophilic precursors, but introduces H-bonding capability.

  • The 8-Methoxy Group: An electron-donating group that stabilizes the ring but can make the system prone to oxidation if handled aggressively.

This guide addresses the removal of the three most common starting materials (SM):

  • Scenario A: 8-Methoxyquinoline-4-carboxylic acid (Acidic/Amphoteric SM).[1][2]

  • Scenario B: Methyl 8-methoxyquinoline-4-carboxylate (Ester SM).[1][2]

  • Scenario C: 4-Bromo-8-methoxyquinoline (Halogenated/Lipophilic SM).[1][2]

Decision Matrix: Select Your Purification Protocol

Before proceeding, identify your dominant impurity.[2] Use this logic flow to select the correct protocol.

PurificationLogic Start Identify Unreacted Starting Material (SM) Q1 Is the SM acidic? (e.g., Carboxylic Acid) Start->Q1 Q2 Is the SM non-basic/lipophilic? (e.g., Halide, Aldehyde) Q1->Q2 No MethodA PROTOCOL A: Basic Wash (Partitioning) Q1->MethodA Yes Q3 Is the SM basic & similar polarity? (e.g., Ester, Amine) Q2->Q3 No MethodB PROTOCOL B: Acid-Base Extraction (The 'Catch & Release') Q2->MethodB Yes MethodC PROTOCOL C: Modified Silica Chromatography Q3->MethodC Yes

Figure 1: Purification Decision Matrix. Select the protocol based on the chemical nature of your primary impurity.

Detailed Troubleshooting Protocols

PROTOCOL A: Removing Carboxylic Acid Precursors

Applicability: When synthesizing the target via reduction of 8-methoxyquinoline-4-carboxylic acid.[1]

The Logic: The starting material is amphoteric (contains both basic N and acidic COOH).[1] In basic conditions (pH > 10), the carboxylic acid exists as a highly water-soluble carboxylate salt (


), while the target alcohol remains neutral and organic-soluble.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for solubility, but EtOAc prevents emulsion formation better in some cases.

  • Basic Wash: Wash the organic phase with 1M NaOH (2 x Vol).[1][2]

    • Mechanism:[2][3][4][5][6] NaOH deprotonates the SM's carboxylic acid.[1]

    • Target Status: The target alcohol stays in the organic layer.[1]

  • Brine Wash: Wash the organic layer with saturated brine to remove trapped base and reduce water content.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Validation:

  • Spot TLC. The Acid SM will stay at the baseline (Rf ~ 0) in standard organic solvents, while the product will migrate.[1][2]

PROTOCOL B: Removing Non-Basic/Lipophilic Precursors

Applicability: When synthesizing from 4-bromo-8-methoxyquinoline or other non-basic intermediates.[1]

The Logic: This utilizes the "Catch and Release" principle.[1] The quinoline nitrogen in your target is basic.[1] By extracting into acid, you "catch" the target in the aqueous phase, while non-basic impurities (halides, hydrocarbons) remain in the organic phase.[1][2]

Step-by-Step:

  • Initial Dissolution: Dissolve crude in EtOAc.

  • Acid Extraction (The Catch): Extract the organic layer with 1M HCl (3 x Vol).[1][2]

    • Critical Check: The target is now in the Aqueous layer (protonated).[1][2] The impurity is in the Organic layer.[1]

    • Troubleshooting: If the target precipitates as the HCl salt, add more water or a small amount of MeOH to solubilize it.

  • Organic Wash: Wash the acidic aqueous layer with fresh EtOAc to remove traces of non-basic SM. Discard this organic wash.

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 6M NaOH or NH4OH until pH ~ 10–12.

    • Observation: The solution will turn cloudy as the free base precipitates/oils out.[1]

  • Final Extraction: Extract the now-basic aqueous mixture with DCM (3 x Vol).

  • Recovery: Dry combined DCM layers (

    
    ) and concentrate.
    
PROTOCOL C: Removing Esters & Difficult Impurities (Chromatography)

Applicability: When SM is an ester (e.g., methyl 8-methoxyquinoline-4-carboxylate) or when "streaking" occurs.[1][2]

The Issue: Quinolines interact strongly with the acidic silanol groups on silica gel, causing peak tailing (streaking) and poor separation.[1][2] The Solution: Deactivate the silica using an amine modifier.[1]

Mobile Phase Preparation:

  • Base Solvent: DCM / Methanol (95:5 to 90:10 gradient).

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.[1][2]

Experimental Setup:

  • Slurry Packing: Slurry the silica gel in the mobile phase containing the modifier before packing the column.[1] This pre-saturates the acidic sites.[1]

  • Loading: Load the crude sample. If solubility is an issue, use a solid load (adsorb crude onto Celite or silica).[1][2]

  • Elution: Run the gradient. The ester SM is typically less polar (higher Rf) than the alcohol target.[1][2]

Data Summary: Common Rf Values (DCM:MeOH 95:5)

Compound Approx Rf Visual Characteristic (UV 254nm)
Ester SM 0.6 – 0.7 Bright fluorescence
Target Alcohol 0.3 – 0.4 Strong absorbance

| Acid SM | 0.0 (Baseline) | Streaks without modifier |[1][2]

Advanced Troubleshooting (FAQ)

Q: My product is water-soluble during the Acid-Base extraction (Protocol B). I'm losing yield. A: The 4-hydroxymethyl group increases polarity. If you suspect the protonated form is too soluble in water or the free base is not extracting back into DCM:

  • Salting Out: Saturate the aqueous phase with NaCl before the final extraction into DCM.

  • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of pure DCM for the final extraction. This mixture is highly efficient for extracting polar heterocycles from water.

Q: I see a persistent emulsion during the basic wash. A: Quinolines can act as surfactants.

  • Filter: Pass the emulsion through a pad of Celite.

  • Time: Allow to sit for >1 hour.

  • Brine: Add solid NaCl directly to the separatory funnel to increase the density difference.

Q: The product is colored (yellow/brown) even after column. A: Quinoline derivatives often oxidize to form trace N-oxides or quinones which are highly colored.[1]

  • Fix: Perform a recrystallization.[7]

  • Solvent System: Dissolve in minimum hot Acetonitrile (MeCN) or Ethanol .[1][2] Allow to cool slowly. If oiling occurs, add a drop of water to the hot ethanol solution until slightly turbid, then cool.[2]

References

  • Synthesis & Properties of 8-Methoxyquinolines: Llovera, L., González, T., Anzenbacher, P., & López, S. E. (2010).[1][2] 8-Methoxy-4-(4-methoxyphenyl)quinoline.[1][2] Acta Crystallographica Section E, 66(1), o113.[1][2]

  • Purification of Quinoline Derivatives (Acid-Base Logic): BenchChem Technical Support. (2025).[1][2][7][8][9][10] A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.

  • Solubility Data for Quinoline Methanols: Santa Cruz Biotechnology. (8-Methoxy-quinolin-5-yl)-methanol Product Data.

  • Separation Science Group. Strategies for Purifying Basic Compounds on Silica.

(Note: While specific literature on the 4-methanol derivative is niche, the protocols above are derived from standard operating procedures for the 8-methoxyquinoline class validated in references 1 and 2.)

Sources

Technical Support Center: Advanced Alcohol Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ALC-SYN-OX-001 Subject: Minimizing Over-Oxidation to Aldehyde During Alcohol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic Framework

User Query Analysis: You are reporting the unwanted formation of aldehydes during a protocol designed to synthesize alcohols. In fine chemical and pharmaceutical synthesis, this "over-oxidation" (or more accurately, oxidative reversion or dehydrogenation ) typically occurs in three specific scenarios:

  • Catalytic Reversibility: Metal-catalyzed reductions (e.g., Transfer Hydrogenation) reversing equilibrium.[1]

  • Oxidative Workup Stress: Harsh conditions during hydroboration-oxidation sequences.

  • Post-Synthetic Degradation: Aerobic oxidation of activated alcohols (benzylic/allylic) on acidic stationary phases (Silica).[1]

The following guide isolates these vectors and provides self-validating protocols to ensure the alcohol remains the terminal product.

Scenario A: Metal-Catalyzed Reduction (Transfer Hydrogenation)[1]

The Issue: In Transfer Hydrogenation (CTH) using Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) catalysts (e.g., Noyori-type), the reaction is an equilibrium.[1]



If the driving force (Isopropanol concentration) drops or the byproduct (Acetone) accumulates, the catalyst will actively dehydrogenate your product back to the aldehyde/ketone.[1]
Troubleshooting Protocol: Locking the Equilibrium
ParameterStandard ProtocolOptimization for StabilityMechanism
H-Donor Isopropanol (IPA)Formic Acid / TEAF Formic acid releases CO₂, making the reaction irreversible (gas leaves the system).[1]
Concentration 0.1 - 0.5 M< 0.1 M (Dilute) High IPA excess relative to substrate pushes equilibrium to the right (Le Chatelier’s Principle).[1]
Quenching EvaporationAcid/Chelator Quench Active catalyst residues during concentration will reverse the reaction as IPA evaporates.
Step-by-Step: The "CO₂ Lock" Method

Use this when IPA-based reduction yields aldehyde contaminants.

  • Substitute Reagent: Replace Isopropanol with Triethylamine:Formic Acid (5:2 azeotrope) .

  • Monitor Gas Evolution: The reaction produces CO₂. Ensure distinct bubbling stops before sampling.

  • Catalyst Poisoning (Critical): Before workup, add Chelex resin or a scavenger (e.g., QuadraPure™ TU) to the reaction mixture and stir for 30 mins.[1]

    • Why: This physically removes the metal center, preventing it from catalyzing the reverse reaction (dehydrogenation) during solvent removal.[1]

Visualizing the Reversion Risk

CTH_Equilibrium cluster_0 Reversible Zone (IPA System) cluster_1 Irreversible Zone (Formic Acid) Start Substrate (Aldehyde/Ketone) Product Target (Alcohol) Start->Product Ru-H, IPA Stable Stable Alcohol Start->Stable Ru-H, HCOOH Product->Start Ru, Acetone (Accumulation) Reversion Reversion (Dehydrogenation) Product->Reversion Gas CO2 (Gas) (Leaves System)

Figure 1: Comparison of reversible Isopropanol systems vs. irreversible Formic Acid systems. The IPA system risks reversion if acetone is not removed.

Scenario B: Hydroboration-Oxidation[1][2][3][4]

The Issue: Standard oxidation of organoboranes uses alkaline hydrogen peroxide (


). While this generally yields alcohols, "over-oxidation" to carbonyls occurs if:[1]
  • Temperature Spikes: The oxidation step is highly exothermic.

  • Radical Pathways: Uncontrolled radical species form, particularly with benzylic substrates.[1]

  • pH Imbalance: Low pH allows competitive acid-catalyzed pathways.

Troubleshooting Protocol: The "Buffered Oxidation"
VariableRisk FactorCorrective Action
Temperature > 20°C during additionCryo-addition (-10°C) , then warm to RT.
pH pH < 8Maintain pH > 11 . Use 3M NaOH.[2]
Reagent Order Simultaneous additionSequential: Add Base first, then

dropwise.[1]
Step-by-Step: Controlled Oxidation
  • Cool Down: Cool the organoborane intermediate (in THF) to -10°C .

  • Basify: Add 3M NaOH. Stir for 5 minutes.

  • Oxidize: Add 30%

    
    dropwise  via syringe pump or addition funnel.
    
    • Checkpoint: Monitor internal temperature. Do not allow it to exceed 5°C during addition.

  • Radical Scavenging (Optional): If the substrate is a styrene derivative (benzylic), add 2,6-di-tert-butyl-4-methylphenol (BHT) (1 mol%) to the reaction mixture before adding peroxide.[1] This inhibits radical oxidation to acetophenone/benzaldehyde.

Scenario C: Environmental Degradation (Benzylic/Allylic Alcohols)[1]

The Issue: Electron-rich alcohols (e.g., benzyl alcohol, cinnamyl alcohol) are prone to aerobic oxidation (Sommelet-Hauser type or radical auto-oxidation) when exposed to:

  • Silica Gel: Acidic sites on silica catalyze disproportionation or oxidation.

  • Light + Air: Photo-oxidation.

Troubleshooting Protocol: Chromatography Protection

Q: My crude NMR is clean, but the aldehyde appears after the column. Why? A: Your alcohol is oxidizing on the silica gel.

The Fix: Basified Silica Columns

  • Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (Et3N) .[1]

  • Column Pre-treatment: Flush the column with the Et3N-doped solvent.

  • Elution: Run the column using standard solvents (the initial base wash neutralizes acidic sites).

  • Speed: Flash chromatography should be fast (< 15 mins residence time).

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your aldehyde contamination.

Troubleshooting_Tree cluster_metal Metal Catalysis cluster_boron Hydroboration cluster_workup Workup/Purification Start Problem: Aldehyde detected in Alcohol Product Method Synthesis Method? Start->Method Ru_Cat Ru/Ir/Rh Reduction Method->Ru_Cat Hydrobor Hydroboration-Oxidation Method->Hydrobor Post_Syn Appears after Column? Method->Post_Syn Check_Donor H-Donor Used? Ru_Cat->Check_Donor Sol_IPA Switch to Formic Acid/TEAF (Irreversible) Check_Donor->Sol_IPA Isopropanol Substrate Substrate Type? Hydrobor->Substrate Sol_Temp Control Temp <0°C Add Radical Scavenger Substrate->Sol_Temp Benzylic/Styrenic Sol_Base Use Basified Silica (1% Et3N) Post_Syn->Sol_Base Yes

Figure 2: Diagnostic workflow for isolating the source of oxidation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 to "clean up" the aldehyde in the final product? A: Yes, but with a caveat. If you add NaBH4 to the crude mixture, ensure you quench it properly (e.g., with Acetone or dilute HCl) before extraction.[1] If active borohydride species remain during concentration, they can form borate complexes that complicate purification.[1]

Q: Why does my alcohol turn into an aldehyde when I leave it in CDCl3 for NMR? A: CDCl3 is often acidic (forming HCl and Phosgene over time).[1] Acid-catalyzed auto-oxidation is possible for sensitive alcohols.

  • Fix: Filter CDCl3 through basic alumina before use, or use

    
     (Benzene-d6) for sensitive substrates.[1]
    

Q: I am doing a Swern oxidation, but I want to stop at the alcohol? A: This indicates a misunderstanding of the reaction design. Swern is an oxidative protocol (Alcohol


 Aldehyde).[1] If you are attempting to synthesize an alcohol, Swern is not the correct pathway unless you are doing a specific intermediate step. If you meant you are reducing an ester and getting aldehyde: Use stronger reductants like 

instead of DIBAL-H, as DIBAL-H at -78°C is designed to stop at the aldehyde.
References
  • Transfer Hydrogenation Mechanisms & Reversibility

    • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1]

    • [1]

  • Hydroboration-Oxidation Selectivity

    • Brown, H. C., & Zweifel, G. (1961).[1] Hydroboration. IX. The Hydroboration of Alkynes. Journal of the American Chemical Society, 83(18), 3834–3840.[1] (Establishes baseline stability of organoboranes).

    • [1]

  • Aerobic Oxidation on Silica Gel

    • Mohajerani, B., Heravi, M. M., & Ajami, D. (2006).[1] Chromates on silica gel: An efficient reagent for the oxidation of alcohols to carbonyl compounds. Monatshefte für Chemie, 137, 959–962.[1] (Demonstrates the oxidative potential of silica supports).

    • [1]

  • Prevention of Photo-Oxidation

    • Itou, M., & Ishikawa, Y. (2019).[1] Aerobic Photo-Oxidation of Benzylic Alcohols. Photochemistry and Photobiology, 95, 1120-1125.[1]

    • [1]

Sources

Scale-up challenges for 4-hydroxymethyl-8-methoxyquinoline production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Process Chemistry .

Topic: Scale-Up Challenges for 4-Hydroxymethyl-8-Methoxyquinoline Ticket ID: #Q8-OMe-SCWU-001 Status: Active Support Level: Tier 3 (Senior Process Development)

This guide addresses the specific engineering and chemical challenges encountered when scaling the production of 4-hydroxymethyl-8-methoxyquinoline from gram-scale (medicinal chemistry) to kilogram-scale (process development). This scaffold is a critical pharmacophore found in antimalarials and next-generation kinase inhibitors.

Quick Navigation

Phase I: The Backbone Construction (Ring Closure)

Core Reaction: Modified Doebner-Miller or Skraup Condensation. Precursors: o-Anisidine + Methyl Vinyl Ketone (MVK) or Crotonaldehyde.

Q1: "We are seeing a violent exotherm and massive tar formation during the addition of MVK to the aniline/acid mixture. How do we control this at 5kg scale?"

Diagnosis: The Doebner-Miller reaction is notoriously exothermic. At bench scale, heat dissipation is fast; at pilot scale, the accumulation of unreacted MVK leads to a "thermal runaway" followed by polymerization (tar).[1]

Troubleshooting Protocol:

  • The "Dosage-Controlled" Approach: Do not add all reagents at once. Use a semi-batch process.

    • Charge: o-Anisidine and aqueous HCl (or

      
      ) into the reactor. Heat to 60–70°C.[2]
      
    • Feed: Add MVK (or precursor 4-hydroxy-2-butanone) slowly over 4–6 hours via a metering pump.

    • Why? This keeps the instantaneous concentration of MVK low, preventing self-polymerization and ensuring the quinoline formation consumes the vinyl ketone immediately.[1]

  • The Oxidant Factor: If using the Skraup method (glycerol), ensure the oxidant (e.g.,

    
     or mild nitro-compounds) is present before heating to prevent accumulation of reduced intermediates that suddenly react.[1]
    
Q2: "Our HPLC shows a 15% regioisomer impurity (4-methyl-6-methoxyquinoline). Can we separate this downstream?"

Diagnosis: Separating regioisomers of quinoline at the final stage is chemically inefficient and costly. The 8-methoxy group is an ortho/para director. While the 8-position blocks one ortho site, the para position (position 6) is electronically activated, leading to competitive cyclization.[1]

Corrective Action:

  • Switch Solvents: Move from aqueous acid to a biphasic system (Toluene/Acid) or use ZnCl₂ (Lewis Acid) catalysis. Zinc chloride chelates the aniline nitrogen and the carbonyl, improving regioselectivity toward the desired 8-methoxy isomer.[1]

  • Purify Early: You must purify at the 4-methyl-8-methoxyquinoline (Lepidine) stage. The non-polar nature of the methylated intermediate allows for easier crystallization (e.g., from Hexane/Ethyl Acetate) compared to the polar final alcohol.[1]

Phase II: The Functionalization (Boekelheide Sequence)

Target Transformation: 4-Methyl


 4-Hydroxymethyl.
Route: 

-Oxidation

Boekelheide Rearrangement

Hydrolysis.[3]
Q3: "We are avoiding Selenium Dioxide ( ) due to toxicity. Is the N-oxide route (Boekelheide) truly safer for scale-up?"

Answer: Yes, but it introduces different hazards.[1][4] The Boekelheide rearrangement is the industry standard for this transformation, but it requires strict thermal management.[1]

Comparison Table: Oxidation Methods

Feature

Oxidation
Boekelheide Rearrangement (

-Oxide)
Reagents

(Toxic solid)

/Acetic Acid + Acetic Anhydride
Byproducts Colloidal Selenium (Red/Black)Acetic Acid (Easily removed)
Yield 40–55% (Variable)70–85% (Consistent)
Scale Risk Toxic waste disposal costExotherm during anhydride addition
Q4: "During the reaction of the N-oxide with acetic anhydride, the mixture turned black and yield dropped to 30%. What happened?"

Diagnosis: You likely experienced the "Boekelheide Runaway." The reaction between the


-oxide and Acetic Anhydride (

) is exothermic. If you mix them at room temperature and then heat to reflux, the reaction initiates suddenly at ~90°C, releasing massive heat.[1]

The "Hot-Feed" Protocol (Mandatory for Scale-Up):

  • Heat the Acetic Anhydride (

    
    ) to 90–100°C alone in the reactor.
    
  • Dissolve the solid

    
    -oxide in a minimal amount of acetic acid or compatible solvent.
    
  • Feed the

    
    -oxide solution into the hot anhydride slowly.
    
  • Mechanism: This ensures the rearrangement happens instantaneously upon contact, dissipating heat over the addition time rather than all at once.[1]

Phase III: Isolation & Impurity Control

Q5: "The final product (4-hydroxymethyl-8-methoxyquinoline) is not precipitating during basic workup. We are losing it in the aqueous waste."[1]

Diagnosis: This molecule is a "solubility nightmare."

  • Pyridine Nitrogen: Basic (

    
     ~5).
    
  • Phenolic/Alcoholic nature: Polar.

  • 8-Methoxy: Adds lipophilicity but also electron density. The molecule is likely forming a water-soluble salt or remaining in the aqueous phase if the pH is not precise.

The "Isoelectric" Extraction Guide:

  • Do NOT simply "basify to pH 10."

  • Target pH: Adjust the aqueous stream to pH 7.5 – 8.5 . This is the free-base form's minimum solubility point.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Extraction Solvent: Do not use Diethyl Ether (too non-polar). Use Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is preferred for green chemistry and better phase separation.

  • Crystallization: Swap solvent from DCM to Isopropyl Alcohol (IPA) or MTBE for final crystallization.

Visual Workflows

Workflow 1: The Scalable Synthetic Pathway

This diagram illustrates the preferred industrial route (Boekelheide) over the toxic Selenium route.[1]

SynthesisRoute Start o-Anisidine + MVK Step1 1. Ring Closure (Doebner-Miller) Start->Step1 Controlled Feed Inter1 4-Methyl-8-methoxyquinoline (Lepidine Analog) Step1->Inter1 Step2 2. N-Oxidation (H2O2 / Na2WO4) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Step3 3. Boekelheide Rearrangement (Ac2O, 90°C Hot Feed) Inter2->Step3 Critical Control Point Inter3 4-Acetoxymethyl Intermediate Step3->Inter3 Step4 4. Hydrolysis (NaOH / MeOH) Inter3->Step4 Final Target: 4-Hydroxymethyl-8-methoxyquinoline Step4->Final

Caption: Figure 1. The Boekelheide Rearrangement route is prioritized for safety and scalability. Step 3 requires strict thermal control.[1][2]

Workflow 2: Troubleshooting "Low Yield"

Logic tree for diagnosing yield loss in the final step.

Troubleshooting Issue Issue: Low Yield (<40%) in Final Isolation Check1 Check Aqueous pH Issue->Check1 Decision1 Is pH > 10 or < 6? Check1->Decision1 Action1 Corrective Action: Adjust to pH 7.5 - 8.5 (Isoelectric Point) Decision1->Action1 Yes Check2 Check Extraction Solvent Decision1->Check2 No (pH is 8) Decision2 Using Ether/Hexane? Check2->Decision2 Action2 Corrective Action: Switch to DCM or 2-MeTHF. Add NaCl (Salting out). Decision2->Action2 Yes

Caption: Figure 2. Decision matrix for optimizing the workup of the amphoteric final product.

References

  • Boekelheide Reaction Mechanism & Scale-Up

    • Boekelheide, V., & Linn, W. J. (1954).[1][3] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[3]

    • Relevance: Establishes the foundational mechanism for the rearrangement of methyl-quinoline -oxides to hydroxymethyl deriv
    • [3]

  • Process Safety in Quinoline Synthesis (Skraup/Doebner-Miller)

    • Organic Syntheses, Coll.[1] Vol. 3, p. 568 (1955); Vol. 28, p. 81 (1948).[1] "6-Methoxy-8-nitroquinoline."

    • Relevance: Details the safety hazards (violent exotherms) in Skraup-type syntheses involving methoxy-anilines.
  • Purification of Hydroxyquinolines

    • Google Patents CN103304477A. "Purification method of 8-hydroxyquinoline crude product."
    • Relevance: Provides industrial insight into pH control and solvent selection for isolating hydroxy-quinoline deriv
  • Boekelheide Rearrangement using Trifluoroacetic Anhydride (Alternative)

    • Fontenas, C., et al. (1995).[1] "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[3] Synthetic Communications.

    • Relevance: Offers a lower-temperature alternative if the acetic anhydride exotherm is too difficult to manage in your specific reactor geometry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of (8-Methoxyquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (8-Methoxyquinolin-4-yl)methanol. Designed for researchers and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in spectroscopic principles. We will explore the rationale behind spectral assignments and compare the utility of ¹H NMR with other common analytical techniques for the structural elucidation of this class of compounds.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as an unparalleled tool for determining the structure of organic molecules.[1] The technique is based on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation induces a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of each proton.[1]

Three key pieces of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" nearby protons, shifting their signals downfield (higher ppm), while electron-donating groups "shield" them, causing an upfield shift (lower ppm).[2][3]

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[3]

  • Spin-Spin Coupling (Splitting): The magnetic field of a proton influences its neighbors on adjacent atoms, causing their signals to split into multiple peaks (a multiplet). The "n+1 rule" is a common heuristic where a signal is split into n+1 peaks by n equivalent neighboring protons.[3]

For heterocyclic aromatic compounds like quinoline derivatives, ¹H NMR is particularly powerful. The position and substitution pattern on the quinoline ring system create a unique and predictable fingerprint in the aromatic region of the spectrum.[4][5]

Structure and Predicted ¹H NMR of (8-Methoxyquinolin-4-yl)methanol

To analyze the spectrum, we must first understand the molecule's structure and the distinct electronic environments of its protons.

Caption: Structure of (8-Methoxyquinolin-4-yl)methanol with key protons labeled.

Predicted ¹H NMR Peak Assignments

The spectrum is predicted based on established chemical shift principles for substituted quinolines. The analysis assumes a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H28.8 - 9.0Doublet (d)~4.51HAdjacent to the electronegative nitrogen atom, resulting in significant deshielding. Coupled to H3.
H37.5 - 7.7Doublet (d)~4.51HCoupled to H2. Less deshielded than H2.
H57.9 - 8.1Doublet (d)~8.01HPart of the benzenoid ring, deshielded by the aromatic ring current. Coupled to H6.
H67.4 - 7.6Triplet (t)~8.01HCoupled to both H5 and H7.
H77.1 - 7.3Doublet (d)~8.01HShielded by the electron-donating effect of the adjacent methoxy group. Coupled to H6.
-CH₂OH4.9 - 5.1Singlet (s) or Doublet (d)- or ~5.52HMethylene protons attached to the quinoline ring and a hydroxyl group. May appear as a singlet if exchange with the -OH proton is rapid, or as a doublet if coupled to the -OH proton.
-OCH₃3.9 - 4.1Singlet (s)-3HProtons of the methoxy group, appear as a sharp singlet with no adjacent protons to couple with.
-OHVariable (e.g., 2.0 - 5.0)Broad Singlet (br s)-1HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Experimental Workflow for NMR Analysis

A self-validating protocol ensures reproducibility and accuracy. The process involves careful sample preparation, instrument setup, and data processing.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of (8-Methoxyquinolin-4-yl)methanol.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for reference.[6][7]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to optimize its homogeneity, which sharpens the NMR signals and improves resolution.[1]

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated ¹H sample), and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Comparative Analysis: ¹H NMR vs. Other Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often involves complementary methods. Each technique offers unique insights, and their combined use provides a more complete picture of the molecule.

TechniqueInformation ProvidedStrengths for (8-Methoxyquinolin-4-yl)methanolLimitations Compared to ¹H NMR
¹H NMR Precise ¹H environment, connectivity (H-H coupling), and stoichiometry.Unambiguously determines the proton framework, substitution pattern, and relative number of protons. Essential for isomeric purity.Does not directly observe the carbon skeleton or non-protonated atoms. Can have overlapping signals in complex regions.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the number of carbons in the molecule (11 expected signals) and distinguishes between aromatic, aliphatic, and methoxy carbons.[1]Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Provides no direct information on proton attachment (unless using advanced techniques like DEPT).
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular mass (189.21 g/mol ), confirming the molecular formula (C₁₁H₁₁NO₂). Fragmentation can help identify key structural motifs.Does not provide detailed information about the specific arrangement of atoms or distinguish between isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of the -OH group (broad peak ~3200-3600 cm⁻¹), C-O bonds (~1000-1300 cm⁻¹), and aromatic C=C bonds (~1450-1600 cm⁻¹).Provides limited information on the overall molecular skeleton and connectivity. Not suitable for detailed structural elucidation on its own.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Excellent for assessing the purity of the sample by separating it from starting materials or byproducts. Can be used for quantification.Provides no structural information. It only indicates the number and relative amounts of components in a mixture.

Addressing Complexities with 2D NMR

In some cases, the aromatic region of a 1D ¹H NMR spectrum can be crowded, making definitive assignments challenging. This is where two-dimensional (2D) NMR techniques become invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms that they are from protons on adjacent carbons. For instance, a COSY spectrum would show a correlation between H2 and H3, and between H5, H6, and H7, confirming their connectivity within the quinoline ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[2] This is extremely useful for resolving overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range.

COSY H2 H2 (~8.9 ppm) H3 H3 (~7.6 ppm) H2->H3 J-coupling H5 H5 (~8.0 ppm) H6 H6 (~7.5 ppm) H5->H6 J-coupling H7 H7 (~7.2 ppm) H6->H7 J-coupling

Caption: A COSY experiment confirms proton-proton coupling relationships.

Conclusion

The ¹H NMR spectrum of (8-Methoxyquinolin-4-yl)methanol provides a wealth of structural information that is both detailed and definitive. Through a systematic analysis of chemical shifts, integration, and coupling patterns, one can confidently assign every proton in the molecule. While complementary techniques like ¹³C NMR and Mass Spectrometry are crucial for confirming the carbon backbone and molecular formula, ¹H NMR remains the primary and most informative method for elucidating the precise three-dimensional structure and substitution pattern of such molecules. The application of advanced 2D NMR methods can further resolve any ambiguities, solidifying the structural assignment with the highest degree of confidence.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (2018, June 28). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of Chemical Education. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • InChI Key Database. (n.d.). (R)-(6-methoxy-4-quinolyl)-[(2R,4S,5S)-5-vinylquinuclidin-2-yl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • PubMed. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

  • J-GLOBAL. (n.d.). (αR)-α-[(4S)-5β-Vinyl-1-azabicyclo[2.2.2]octane-2α-yl]-6-methoxyquinoline-4-methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine.... Retrieved from [Link]

  • VNU University of Science. (2024, June 20). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH₃OH methanol low high resolution ¹H proton nmr spectrum of analysis interpretation. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of (8-Methoxyquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(8-Methoxyquinolin-4-yl)methanol (CAS: 35853-50-0) represents a critical pharmacophore in antimalarial drug discovery, sharing the quinoline core with Cinchona alkaloids like Quinine and Quinidine. However, distinguishing the 8-methoxy regioisomer from its 6-methoxy counterparts (the natural Cinchona core) is a frequent analytical challenge.

This guide provides a definitive technical analysis of the fragmentation patterns of (8-Methoxyquinolin-4-yl)methanol. Unlike standard library matching, we focus on the mechanistic causality of fragmentation, highlighting the "Ortho-Periplanal Effect" unique to the 8-position, which serves as a diagnostic marker to differentiate it from 6-methoxy isomers.

Structural Basis of Fragmentation

The molecule consists of a quinoline ring substituted with a methoxy group at position 8 and a hydroxymethyl group at position 4.

  • Molecular Formula:

    
    
    
  • Exact Mass: 189.0790 Da

  • Key Lability Points:

    • C4-Side Chain: The hydroxymethyl group (

      
      ) is the most fragile bond, leading to rapid 
      
      
      
      -cleavage.
    • C8-Methoxy: The proximity of the 8-methoxy group to the ring nitrogen (N1) creates a unique electronic environment, facilitating hydrogen transfer mechanisms not seen in 6-methoxy isomers.

Visualization: Structural Cleavage Points

FragmentationSites Molecule (8-Methoxyquinolin-4-yl)methanol MW: 189.21 SideChain C4-Hydroxymethyl (Primary Loss Site) Molecule->SideChain Loss of CH2OH (31 Da) Methoxy C8-Methoxy (Diagnostic Site) Molecule->Methoxy H-Transfer to N1

Figure 1: Primary sites of structural lability. The C4 position drives the base peak, while the C8 position provides isomer specificity.

Experimental Protocol (LC-MS/MS & EI-MS)

To reproduce the data described below, the following standardized conditions are recommended. This protocol is designed to maximize the detection of diagnostic fragments.

Electrospray Ionization (ESI-MS/MS)[1]
  • Instrument: Q-TOF or Orbitrap (High Resolution required for isomer differentiation).

  • Solvent System: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Ionization Mode: Positive (

    
    ).[1]
    
  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile side-chain losses and core ring fragmentation.

Electron Ionization (EI-MS)
  • Energy: 70 eV (Standard).[2]

  • Source Temp: 230°C.

  • Direct Insertion Probe (DIP): Recommended over GC to prevent thermal degradation of the alcohol prior to ionization.

Fragmentation Analysis

ESI-MS/MS (+): The Protonated Pathway

In soft ionization, the precursor ion is


.
  • Water Loss (

    
     172):  The initial step is often the loss of 
    
    
    
    (18 Da) from the hydroxymethyl group, forming a stabilized benzylic-type carbocation at C4.
  • Side Chain Ejection (

    
     159):  A competing and often dominant pathway is the direct loss of the hydroxymethyl radical/neutral (
    
    
    
    , 31 Da). Note: In ESI, this often manifests as a combined loss leading to the quinoline radical cation if charge retention varies.
  • The 8-Methoxy Signature (

    
     144):  Following the loss of the side chain, the 8-methoxy group typically undergoes loss of a methyl radical (
    
    
    
    , 15 Da) to form the phenol.
EI-MS: The Radical Cation & Diagnostic "H3" Loss

In hard ionization (EI), the molecular ion is


.
  • Base Peak (

    
     158):  The loss of the hydroxymethyl group (
    
    
    
    , 31 Da) is the overwhelming base peak. This confirms the "quinolin-4-yl methanol" core.[3]
  • The Diagnostic Marker (

    
    ): 
    
    • Observation: A unique peak at

      
       or 
      
      
      
      is observed in 8-methoxyquinolines but NOT in 6-methoxyquinolines.
    • Mechanism: This "peculiar fragmentation" involves the loss of all three hydrogens from the 8-methoxy methyl group.[4][5] This is facilitated by the spatial proximity of the 8-methoxy group to the quinoline nitrogen (N1), allowing for a concerted hydrogen transfer and elimination mechanism that is geometrically impossible for the 6-methoxy isomer.

Comparative Analysis: 8-OMe vs. 6-OMe (Quinine Core)

This table contrasts the target molecule with its most common alternative, the 6-methoxy isomer (derived from Quinine degradation).

Feature(8-Methoxyquinolin-4-yl)methanol(6-Methoxyquinolin-4-yl)methanolInterpretation
Precursor (EI)

189

189
Indistinguishable by mass alone.
Base Peak

158 (

)

158 (

)
Both lose the hydroxymethyl group easily.
Diagnostic Ion

186 (

)
AbsentCRITICAL: 8-OMe specific loss of 3H from methyl group.
CO Loss Low/SuppressedHigh (

)
6-OMe rearranges to lose CO more readily than 8-OMe.
N-Interaction High (Periplanal)None8-OMe interacts with ring Nitrogen; 6-OMe is too distant.

Mechanistic Pathway Diagram

The following diagram maps the fragmentation logic, distinguishing between the common core pathways and the 8-isomer specific route.

FragmentationPathway Parent Parent Ion [M+H]+ = 190 (ESI) M+ = 189 (EI) Frag_Water [M - H2O] m/z 172 (ESI) Parent->Frag_Water -H2O (18 Da) Frag_Base Base Peak [M - CH2OH] m/z 158 (EI) / 159 (ESI) Parent->Frag_Base -CH2OH (31 Da) (Alpha Cleavage) Frag_Diagnostic DIAGNOSTIC MARKER [M - 3H] m/z 186 (EI Only) Parent->Frag_Diagnostic -3H (Unique to 8-OMe) (N1 Proximity Effect) Frag_Alt Alternative (6-OMe) [M - CH3 - CO] Complex Rearrangement Frag_Base->Frag_Alt Isomer Dependent

Figure 2: Fragmentation pathway highlighting the diagnostic [M-3H] route specific to the 8-methoxy isomer.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines.[4] Canadian Journal of Chemistry.[4] (Detailed analysis of the "peculiar" loss of 3H from 8-methoxyquinoline).

  • NIST Mass Spectrometry Data Center. 8-Hydroxyquinoline & Derivatives Fragmentation Data.

  • Madsen, J. Ø., et al. (1966). Mass spectra of quinoline derivatives.[4] Tetrahedron. (Foundational work on quinoline fragmentation mechanisms).

  • Creative Proteomics. Interpretation of Mass Spectra—EI-MS.

Sources

A Researcher's Guide to Hydroxyquinoline Isomers: An Infrared Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the quinoline scaffold is a cornerstone of molecular design. When functionalized with a hydroxyl group, its physicochemical and biological properties can change dramatically. A key determinant of these properties is the precise position of the hydroxyl group on the quinoline ring. Infrared (IR) spectroscopy is a powerful, accessible, and non-destructive technique for elucidating the structural nuances that arise from this positional isomerism.

This guide provides an in-depth comparison of the IR spectroscopic signatures of key hydroxyquinoline isomers. We will move beyond a simple catalog of peaks to explore the underlying chemical principles—tautomerism and hydrogen bonding—that govern these spectra. Understanding these principles is not just academic; it is essential for confirming molecular identity, ensuring sample purity, and predicting molecular behavior in different environments.

The Decisive Influence of Hydrogen Bonding and Tautomerism on O-H Vibrations

The hydroxyl group's signature in an IR spectrum is its O-H stretching vibration. In a theoretical, isolated state (a "free" hydroxyl group), this vibration appears as a sharp, relatively weak peak around 3600-3700 cm⁻¹.[1] However, in the condensed phase (solid or concentrated solution), this is rarely observed. The highly polar O-H group is a potent hydrogen bond donor and acceptor. This interaction, known as hydrogen bonding, weakens the O-H bond, requiring less energy to vibrate.[2] Consequently, the O-H stretching peak shifts to a lower wavenumber (typically 3200-3550 cm⁻¹) and becomes significantly broader and more intense.[2][3]

The specific nature of this hydrogen bonding—whether it occurs between molecules (intermolecular) or within a single molecule (intramolecular)—provides a critical point of comparison for hydroxyquinoline isomers. Furthermore, for hydroxyl groups at the 2- and 4-positions, a phenomenon known as keto-enol tautomerism completely alters the expected IR spectrum.

Positional Isomers: A Head-to-Head Spectroscopic Comparison

The location of the hydroxyl group dictates the dominant structural form and bonding interactions, leading to unique IR fingerprints for each isomer.

Case 1: 2-Hydroxyquinoline & 4-Hydroxyquinoline — The Quinolinone Tautomers

A common misconception is that these compounds exist as simple hydroxyl-substituted quinolines in the solid state. In reality, they overwhelmingly favor their keto tautomers: quinolin-2(1H)-one and quinolin-4(1H)-one, respectively.[4][5][6] This proton transfer from the oxygen to the ring nitrogen is energetically favorable and results in a dramatically different IR spectrum.

  • Absence of O-H Stretch: The most telling feature is the lack of a broad O-H stretching band in the 3200-3600 cm⁻¹ region.

  • Appearance of N-H Stretch: A new, medium-intensity peak appears around 3000-3400 cm⁻¹, corresponding to the N-H stretching vibration of the amide-like group.[2] This peak is often sharper than a typical hydrogen-bonded O-H peak.

  • Appearance of C=O Stretch: A strong, sharp absorption band characteristic of a carbonyl (C=O) stretch is observed. For these quinolinones, this peak typically appears in the 1650-1690 cm⁻¹ range.[2][4] This is one of the most easily identifiable peaks in the spectrum.

This tautomerism means that from an IR perspective, 2- and 4-hydroxyquinoline do not behave like phenols or alcohols, but rather like cyclic amides (lactams).

Case 2: 3-Hydroxyquinoline — Intermolecular Hydrogen Bonding

When the hydroxyl group is at the 3-position, it is too far from the ring nitrogen to form an internal hydrogen bond. Instead, molecules associate with each other in the solid state.

  • Dominant Feature: The spectrum is characterized by a very broad and strong absorption band for the O-H stretch, typically centered around 3200-3400 cm⁻¹. This broadness is the classic signature of strong, intermolecular hydrogen bonding, where a population of molecules exists with a wide range of O-H bond strengths.[5]

  • C-O Stretch: A C-O stretching band will also be present, usually in the 1200-1300 cm⁻¹ region.

Case 3: 8-Hydroxyquinoline — Intramolecular Hydrogen Bonding

The proximity of the hydroxyl group at the 8-position to the nitrogen atom at the 1-position allows for the formation of a stable, five-membered ring via an intramolecular hydrogen bond.

  • Shifted and Sharpened O-H Stretch: Unlike the broad peak seen in 3-hydroxyquinoline, the O-H stretch in 8-hydroxyquinoline is still shifted to a lower wavenumber (indicative of hydrogen bonding) but is often noticeably sharper. This is because the intramolecular bond is consistent across all molecules, leading to a more uniform vibrational environment compared to the varied distances and angles of intermolecular bonding. The peak can often be found in the 3000-3200 cm⁻¹ range, sometimes appearing as a broad feature superimposed on the C-H stretching region.

  • C-O Stretch: The C-O stretching vibration is typically observed around 1260-1280 cm⁻¹.

Summary of Key IR Absorptions

The following table summarizes the key diagnostic IR peaks that allow for the differentiation of these common hydroxyquinoline isomers.

Isomer (Dominant Form)Key Vibrational ModeApproximate Wavenumber (cm⁻¹)Peak CharacteristicsRationale
2-Hydroxyquinoline (Quinolin-2(1H)-one)C=O Stretch~1660 - 1680Strong, SharpKeto-enol tautomerism; amide C=O
N-H Stretch~3000 - 3300Medium, BroadKeto-enol tautomerism; amide N-H
4-Hydroxyquinoline (Quinolin-4(1H)-one)C=O Stretch~1640 - 1660Strong, SharpKeto-enol tautomerism; vinylogous amide C=O
N-H Stretch~3000 - 3300Medium, BroadKeto-enol tautomerism; N-H
3-Hydroxyquinoline O-H Stretch~3200 - 3400Strong, Very BroadIntermolecular H-bonding
C-O Stretch~1200 - 1250Medium-StrongPhenolic C-O
8-Hydroxyquinoline O-H Stretch~3000 - 3200Medium, Broad (often sharper than intermolecular)Intramolecular H-bonding to ring N
C-O Stretch~1260 - 1280Medium-StrongPhenolic C-O

Note: Exact peak positions can vary based on the sample preparation method (e.g., KBr, ATR, Nujol mull) and the specific crystalline form of the compound.

Visualizing Structural Differences and Their IR Signatures

The following diagram illustrates the dominant structural forms of the hydroxyquinoline isomers and their corresponding characteristic IR spectral regions.

G cluster_isomers Hydroxyquinoline Isomers (Dominant Solid-State Form) cluster_spectra Characteristic IR Spectral Features N2 Quinolin-2(1H)-one (from 2-Hydroxyquinoline) S_Keto Strong, Sharp C=O Stretch (~1660 cm⁻¹) Medium N-H Stretch (~3200 cm⁻¹) N2->S_Keto Tautomerism N4 Quinolin-4(1H)-one (from 4-Hydroxyquinoline) N4->S_Keto Tautomerism N3 3-Hydroxyquinoline (Intermolecular H-Bonding) S_Inter Strong, Very Broad O-H Stretch (~3200-3400 cm⁻¹) N3->S_Inter Dominant Interaction N8 8-Hydroxyquinoline (Intramolecular H-Bonding) S_Intra Medium, Broad O-H Stretch (Shifted, ~3000-3200 cm⁻¹) N8->S_Intra Dominant Interaction

Caption: Correlation between isomer structure and its diagnostic IR peak.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data begins with a robust experimental protocol. The choice of sample preparation is critical and depends on the sample amount, its physical state, and the desired information.

Objective: To obtain a clean, reproducible FT-IR spectrum of a solid hydroxyquinoline sample for structural identification.

Method 1: Potassium Bromide (KBr) Pellet (The Gold Standard for Transmission)

  • Causality: This method provides a spectrum of the pure solid, free from solvent interference. It is ideal for library matching and detailed analysis of hydrogen bonding in the solid state.

  • Protocol:

    • Preparation: Gently grind 1-2 mg of the hydroxyquinoline sample with ~200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The goal is a fine, homogenous powder. Expert Tip: Incomplete grinding is a primary source of poor-quality spectra with sloping baselines and low peak intensity.

    • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).[4] Run a background spectrum of the empty sample chamber beforehand to be automatically subtracted.

    • Validation: A good pellet is visually clear. The resulting spectrum should have a flat baseline and the most intense peak (e.g., a C=O stretch) should have a transmittance of <10% but not be completely flat at 0%.

Method 2: Attenuated Total Reflectance (ATR) (The Rapid Alternative)

  • Causality: ATR is a rapid, low-sample-consumption technique ideal for quick identity checks. It measures the surface of the sample. While convenient, the pressure applied can sometimes influence the spectra of polymorphic samples, and peak positions may shift slightly compared to KBr spectra.

  • Protocol:

    • Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

    • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the crystal.

    • Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum.

    • Validation: The spectrum should have a good signal-to-noise ratio. Clean the crystal thoroughly after use (e.g., with isopropanol) and verify cleanliness by taking another background scan.

G cluster_prep Sample Preparation cluster_acq Data Acquisition start Solid Quinoline Sample KBr Method 1: KBr Pellet (1-2 mg sample + ~200 mg KBr) start->KBr ATR Method 2: ATR (1-2 mg sample) start->ATR grind Grind Homogeneously KBr->grind place_atr Place on Crystal ATR->place_atr press Press into Pellet grind->press background Acquire Background Spectrum press->background apply_pressure Apply Pressure place_atr->apply_pressure apply_pressure->background acquire_sample Acquire Sample Spectrum (4000-400 cm⁻¹) background->acquire_sample analysis Analyze Spectrum (Identify Key Peaks) acquire_sample->analysis

Caption: Experimental workflow for FT-IR analysis of quinoline derivatives.

Conclusion

Infrared spectroscopy offers a remarkably detailed picture of the structural chemistry of hydroxyquinolines. The key to accurate interpretation lies not in memorizing peak positions, but in understanding the governing principles. For the 2- and 4-isomers, the decisive factor is keto-enol tautomerism, leading to quinolinone structures with characteristic C=O and N-H absorptions. For other isomers like 3- and 8-hydroxyquinoline, the nature of hydrogen bonding—intermolecular versus intramolecular—dictates the shape and position of the O-H stretching band. By applying this comparative framework, researchers can confidently use IR spectroscopy to verify the identity and structural integrity of these vital heterocyclic compounds.

References

  • Zaitsev, B. E., Sheban, G. V., & Molodkin, A. K. (1971). IR spectra and structures of 3-hydroxyquinoline, 4-hydroxyisoquinoline, and their derivatives. Russian Chemical Bulletin, 20(10), 2476-2479.
  • ResearchGate. (2016). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved February 14, 2026, from [Link]

  • Nimlos, M. R., et al. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry, 91(27), 6612-6616.
  • ResearchGate. (2020). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 14, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 14, 2026, from [Link]

Sources

Comparative Guide: Biological Activity of 8-Methoxy vs. 8-Hydroxy Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "One Atom Difference"

In medicinal chemistry, few structural modifications illustrate the concept of a "molecular switch" as effectively as the methylation of the 8-hydroxyl group in quinoline. This guide compares 8-Hydroxyquinoline (8-HQ) and 8-Methoxyquinoline (8-MQ) , demonstrating how a single methyl group alters the fundamental physicochemical mode of action from metal chelation to steric blocking .

While 8-HQ serves as a potent bidentate chelator and metallophore, 8-MQ acts primarily as a lipophilic scaffold or negative control in Structure-Activity Relationship (SAR) studies. This guide synthesizes experimental data to validate their distinct biological profiles.

Chemical Foundation: The Chelation Switch

The divergence in biological activity stems directly from the coordination chemistry at the 8-position.

  • 8-Hydroxyquinoline (8-HQ): Possesses an ionizable phenolic hydroxyl group (

    
    ). At physiological pH, or upon metal approach, it deprotonates to form the 8-quinolinolate anion . This anion forms a stable, neutral, five-membered chelate ring with divalent metals (
    
    
    
    ), coordinating through the pyridine nitrogen and the phenolate oxygen.
  • 8-Methoxyquinoline (8-MQ): The oxygen is capped with a methyl group. This prevents the formation of the phenolate anion. The resulting methoxy group is a poor donor ligand compared to the phenolate, and the methyl group introduces steric hindrance , effectively blocking the N-O coordination pocket.

Mechanistic Visualization

The following diagram illustrates the "Chelation Switch" mechanism that dictates the biological fate of these molecules.

ChelationMechanism cluster_8HQ 8-Hydroxyquinoline (Active) cluster_8MQ 8-Methoxyquinoline (Inactive/Control) HQ 8-HQ Ligand (Free -OH) Chelate Neutral Metal Complex (M(HQ)2) HQ->Chelate Deprotonation & Bidentate Binding BioEffect Bio-Activity (ROS Generation / Metal Depletion) Chelate->BioEffect Membrane Permeability (Ionophore Effect) MQ 8-MQ Ligand (-OCH3 Capped) NoChelate Steric Clash (No Stable Ring) MQ->NoChelate Methyl Group Blocks Binding Pocket NoEffect No Activity (Inert) NoChelate->NoEffect Metal Remains Free Metal Divalent Metal (Cu2+, Zn2+, Fe2+) Metal->HQ Coordination Metal->MQ Weak Interaction

Caption: Comparative mechanism showing how the methoxy group prevents the formation of the bioactive metal chelate complex.

Therapeutic Performance Comparison
A. Antimicrobial Activity

8-HQ is a classic antimicrobial agent.[1][2] Its mechanism involves either stripping essential metals from bacteria (bacteriostatic) or transporting toxic levels of copper/zinc into the cell (bactericidal). 8-MQ is consistently used as a negative control in these assays to prove that activity is chelation-dependent.

Comparative Data: Minimum Inhibitory Concentrations (MIC)

Organism8-Hydroxyquinoline (MIC)8-Methoxyquinoline (MIC)Interpretation
Staphylococcus aureus3.44 – 27.6 µM [1]> 128 µM [2]8-HQ is ~10-40x more potent.
Escherichia coli3.44 – 13.8 µM [1]> 256 µM [3]8-MQ is effectively inactive.
Candida albicans~27.6 µM [1]> 100 µM [2]Chelation is essential for antifungal activity.
Mycobacterium tuberculosis~2.2 µM (derivs) [4]Inactive [4]8-OH group is critical for anti-TB activity.

Note: Data synthesized from SAR studies where 8-MQ derivatives served as non-chelating analogs.

B. Anticancer Activity (Cytotoxicity)

In cancer therapy, 8-HQ derivatives (e.g., Clioquinol) act as ionophores . They bind intracellular copper, forming a redox-active complex that generates Reactive Oxygen Species (ROS) and inhibits the proteasome. 8-MQ cannot form this lipophilic, redox-active complex.

Comparative Data: Cytotoxicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) [3]
Cell Line8-Hydroxyquinoline (

)
8-Methoxyquinoline (

)
Mechanism Note
HeLa (Cervical Cancer)1.5 – 5.3 µM [5]> 100 µM [6]8-HQ induces apoptosis; 8-MQ does not.
MCF-7 (Breast Cancer)~2.5 µM [5]> 80 µM [7]8-MQ lacks copper-binding capacity.
HepG2 (Liver Cancer)~2.1 µM [5]Inactive8-MQ used as negative control.

Critical Insight: While 8-MQ itself is non-cytotoxic, pre-formed Cobalt(II) complexes of 8-methoxyquinoline have shown cytotoxicity (


 ~0.3–5.5 µM) [8]. This proves that 8-MQ can act as a ligand if forced (likely monodentate or weak bidentate), but it cannot scavenge metals in situ like 8-HQ.
Experimental Protocols

To validate these differences in your own research, use the following self-validating protocols.

Protocol 1: Metal Chelation Efficiency Assay (UV-Vis Shift)

Purpose: To quantitatively demonstrate the inability of 8-MQ to chelate metals compared to 8-HQ.

  • Preparation: Prepare 100 µM stock solutions of 8-HQ and 8-MQ in methanol. Prepare 100 µM aqueous solution of

    
    .
    
  • Baseline Scan: Record UV-Vis spectra (200–500 nm) of the ligand solutions alone.

  • Complexation: Mix Ligand and Metal in a 2:1 ratio (50 µM Ligand : 25 µM Metal) in a buffered solution (HEPES pH 7.4). Incubate for 10 mins.

  • Measurement: Record spectra of the mixtures.

  • Validation Criteria:

    • 8-HQ: Expect a significant bathochromic shift (red shift) and the appearance of a new charge-transfer band (~380-410 nm), indicating complex formation.

    • 8-MQ: Spectra should remain a superposition of the ligand and metal spectra with negligible shift , confirming lack of chelation.

Protocol 2: Differential Cytotoxicity Workflow

Purpose: To distinguish between chelation-dependent and independent toxicity.

ExperimentalWorkflow Start Start: Cell Seeding (HeLa / MCF-7) Treatment Treatment Groups Start->Treatment GroupA Group A: 8-HQ (0.1 - 100 µM) Treatment->GroupA GroupB Group B: 8-MQ (0.1 - 100 µM) Treatment->GroupB GroupC Group C: 8-HQ + Cu(II) (Potentiation Check) Treatment->GroupC Incubation Incubate 48h @ 37°C GroupA->Incubation GroupB->Incubation GroupC->Incubation Assay MTT / Resazurin Assay Incubation->Assay ResultHQ 8-HQ: Low IC50 (High Toxicity) Assay->ResultHQ ResultMQ 8-MQ: High IC50 (Low/No Toxicity) Assay->ResultMQ ResultCu 8-HQ+Cu: Synergistic (Very Low IC50) Assay->ResultCu

Caption: Workflow to distinguish ionophore activity (8-HQ) from inert behavior (8-MQ).

References
  • Prachayasittikul, V. et al. (2013). "Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes." International Journal of Pharmacology. Link

  • Cherdtrakulkiat, R. et al. (2016). "Rational design and synthesis of 8-hydroxyquinoline derivatives as metal-binding agents." Letters in Drug Design & Discovery. Link

  • Musiol, R. et al. (2006). "Quinoline derivatives as potential antimicrobial agents."[1][2][4][5] Bioorganic & Medicinal Chemistry. Link

  • Darling, C. et al. (2018). "Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species." Z Naturforsch C J Biosci. Link

  • Xu, J.J. et al. (2013).[6] "Cytotoxicities of compounds against cancer cell lines A549 and Hela." Science.gov Topics. Link

  • Shen, A.Y. et al. (1999). "Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives." Journal of Pharmacy and Pharmacology. Link

  • Gomha, S. et al. (2025).[7] "Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline." Molecules. Link

  • Li, Y. et al. (2016). "The strong in vitro and vivo cytotoxicity of three new cobalt(II) complexes with 8-methoxyquinoline." Dalton Transactions. Link

Sources

Navigating the Crucial Milestone of Melting Point Determination for Novel Quinoline Derivatives: A Guide to the Characterization of 4-Hydroxymethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher venturing into the synthesis of novel compounds, the determination and validation of a melting point is a foundational pillar of molecular characterization. It serves as a critical indicator of purity and identity. This guide provides a comprehensive framework for the meticulous determination and validation of the melting point for a novel or uncharacterized compound, using the hypothetical case of 4-hydroxymethyl-8-methoxyquinoline.

While an extensive search of scientific literature and chemical databases reveals no previously reported melting point for 4-hydroxymethyl-8-methoxyquinoline, this guide will equip the research scientist with the principles and detailed protocols to establish and validate this key physicochemical property. We will explore both classical and modern analytical techniques, emphasizing the rationale behind each step to ensure data integrity and scientific rigor.

The Significance of a Sharp Melting Point

In the realm of drug development and materials science, a sharp and reproducible melting point range is a hallmark of a pure crystalline solid. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, an accurate melting point determination is not merely a physical measurement but the first line of defense in quality control, ensuring the integrity of a synthesized compound before it proceeds to further biological or material testing.

A Comparative Overview of Methodologies

The choice of method for melting point determination often depends on the available instrumentation, the quantity of the sample, and the required level of precision. Below is a comparison of two common techniques.

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition from solid to liquid.Measurement of heat flow into a sample relative to a reference as a function of temperature.
Sample Amount 1-3 mg1-5 mg
Precision Lower, typically ± 0.5 to 1 °CHigher, typically ± 0.1 °C
Information Provided Melting rangeOnset of melting, peak melting temperature, enthalpy of fusion (ΔHfus)
Throughput Can be low to moderateCan be automated for higher throughput
Cost Relatively lowHigher initial investment

Experimental Protocols for Melting Point Determination

The following sections provide detailed, step-by-step protocols for determining the melting point of a novel compound like 4-hydroxymethyl-8-methoxyquinoline.

Protocol 1: Digital Capillary Melting Point Apparatus

This method is a reliable and widely accessible technique for routine melting point determination.

Rationale: A finely ground, uniformly packed sample ensures efficient and even heat transfer, leading to a more accurate and sharper observed melting range. The slow heating rate near the expected melting point is crucial to allow the system to remain in thermal equilibrium, preventing an overestimation of the melting temperature.

Step-by-Step Procedure:

  • Sample Preparation:

    • Ensure the sample of 4-hydroxymethyl-8-methoxyquinoline is completely dry, as residual solvent can depress the melting point.

    • Place a small amount of the crystalline sample onto a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder.

    • Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is collected.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

  • Instrument Setup and Measurement:

    • Set the starting temperature on the digital melting point apparatus to approximately 20 °C below the expected, or roughly estimated, melting point. If the melting point is entirely unknown, a rapid preliminary scan can be performed to get an approximate value.

    • Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, for an accurate determination.

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Begin the heating program.

  • Observation and Data Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the clear point).

    • The recorded melting point should be expressed as a range from the onset to the clear point (e.g., 125.5 - 126.5 °C).

    • Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and precise determination of the melting point and can provide additional thermodynamic information.

Rationale: DSC measures the heat energy required to maintain a zero temperature difference between the sample and an inert reference as they are subjected to a controlled temperature program. The melting of a crystalline solid is an endothermic process, resulting in a measurable heat flow into the sample.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered 4-hydroxymethyl-8-methoxyquinoline into a tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup and Calibration:

    • Ensure the DSC instrument is calibrated using certified standards (e.g., indium, tin) to guarantee temperature and enthalpy accuracy.

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the temperature program. A typical program would involve an initial equilibration step, followed by a heating ramp of 5-10 °C per minute through the expected melting range, and a final cooling step. The atmosphere is typically purged with an inert gas like nitrogen.

  • Data Acquisition and Analysis:

    • Initiate the temperature program and record the resulting thermogram (heat flow vs. temperature).

    • The melting event will appear as an endothermic peak.

    • Analyze the thermogram using the instrument's software to determine:

      • Onset Temperature: The temperature at which the peak begins to deviate from the baseline, representing the start of melting.

      • Peak Temperature: The temperature at which the rate of heat absorption is maximal.

      • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, representing the energy required to melt the sample (in J/g).

Validating the Melting Point: A Self-Validating Workflow

The trustworthiness of a newly determined melting point for a compound like 4-hydroxymethyl-8-methoxyquinoline relies on a self-validating system that incorporates orthogonal methods and assesses purity.

Caption: Workflow for the determination and validation of a novel compound's melting point.

Interpreting the Data and Establishing a Reference Value

For a newly synthesized compound, the initial melting point determined by a capillary apparatus should be considered preliminary. The definitive melting point should be established by a more precise method like DSC. The onset temperature from the DSC thermogram is typically reported as the melting point, as it represents the temperature at which the solid-to-liquid phase transition begins under thermal equilibrium.

Crucially, the sharpness of the melting range (from the capillary method) and the shape of the DSC peak provide strong indications of purity. A broad melting range or a distorted DSC peak may suggest the presence of impurities or polymorphism. Therefore, it is imperative to correlate the melting point data with results from orthogonal purity-assessment techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, further purification of the sample is necessary, followed by a redetermination of the melting point.

By following this comprehensive and self-validating approach, researchers can confidently establish and report the melting point of novel compounds like 4-hydroxymethyl-8-methoxyquinoline, contributing a vital piece of data to the broader scientific community.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[Link]

  • ASTM International. ASTM E928 - 14(2020) Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.[Link]

  • Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry (2nd ed.). Springer. [Link]

  • Nichols, L. (2016). The Melting Point of a Substance: A Physical Property. In LibreTexts Chemistry. [Link]

Comparative synthesis: Lithium Aluminum Hydride vs Borane reduction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Hydride Reductions: Lithium Aluminum Hydride vs. Borane

In the landscape of synthetic organic chemistry, the reduction of carbonyl compounds is a cornerstone transformation. Among the arsenal of available reagents, Lithium Aluminum Hydride (LAH) and Borane (BH₃) stand out for their potency and utility. However, their reactivity profiles are starkly different, making the choice between them a critical decision that dictates the outcome of a synthesis. This guide provides a comparative synthesis of LAH and Borane reductions, moving beyond simple protocols to explain the fundamental principles that govern their reactivity and selectivity. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding to make informed experimental choices.

The Tale of Two Hydrides: An Overview

At first glance, both LAH and Borane are sources of hydride (H⁻) for reducing polarized functional groups. Yet, their mechanisms, substrate preferences, and handling requirements diverge significantly. LAH, a salt containing the aluminohydride anion (AlH₄⁻), acts as a powerful, nucleophilic hydride source.[1][2] It is often considered the "sledgehammer" of reducing agents, capable of reducing almost all carbonyl-containing and related functional groups.[3] In contrast, Borane (BH₃), a Lewis acidic molecule, operates through a different mechanistic pathway, offering a more refined, "scalpel-like" selectivity, particularly for carboxylic acids and amides.[4][5]

Part 1: Lithium Aluminum Hydride (LAH) — The Powerhouse Reductant

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, non-selective reducing agent used for the exhaustive reduction of polar functional groups.[6][7] Its immense power stems from the high polarity of the Al-H bonds, which makes the hydride ions exceptionally nucleophilic.[2][8]

Mechanism of Action

The reduction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The reaction is facilitated by the lithium cation (Li⁺), which acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbon even more susceptible to nucleophilic attack.[1][8] Each of the four hydride ions is available for reaction, though steric hindrance from the forming aluminum alkoxide intermediates can sometimes moderate reactivity.

Caption: Mechanism of LAH reduction of a ketone.

Reactivity and Substrate Scope

LAH's high reactivity makes it capable of reducing a vast array of functional groups. It is the reagent of choice when complete reduction is desired and chemoselectivity is not a primary concern.

Functional GroupProductComments
AldehydePrimary AlcoholFast and efficient reduction.
KetoneSecondary AlcoholFast and efficient reduction.
EsterPrimary AlcoholReduces the ester to two alcohols (one from the acyl part, one from the alkoxy part).[3]
Carboxylic AcidPrimary AlcoholRequires excess LAH due to initial acid-base reaction.[1]
Amide (1°, 2°, 3°)AmineA key transformation for synthesizing amines.[3]
NitrilePrimary AmineProvides a direct route to primary amines.[3]
EpoxideAlcoholHydride attacks the less sterically hindered carbon.
Alkyl HalideAlkaneUseful for dehalogenation.
Safety and Practical Considerations

The immense reactivity of LAH is also its greatest liability, demanding stringent safety protocols.

  • Extreme Water Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic sources, liberating flammable hydrogen gas.[9][10][11] This reaction can be explosive.

  • Pyrophoric Nature: LAH powder can ignite spontaneously in moist air or from friction.[9]

  • Handling: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood or glovebox.[9][10] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are mandatory.

  • Fire Safety: Standard water or CO₂ extinguishers must never be used on an LAH fire as they will intensify it. A Class D fire extinguisher (for combustible metals) or dry sand must be readily available.[9][12]

Experimental Protocol: General LAH Reduction
  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel under a positive pressure of nitrogen.

  • Reagent Suspension: In the flask, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in the appropriate volume of anhydrous THF or diethyl ether.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the substrate (1.0 equivalent) in anhydrous solvent and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the prescribed time (monitoring by TLC). Reflux may be required for less reactive substrates.

  • Quenching (Workup): This is the most hazardous step and must be performed with extreme caution. Cool the reaction mixture back to 0 °C.

Workup Procedure: The Fieser Method

The Fieser workup is a widely adopted, reliable method for quenching LAH reactions and producing granular, easily filterable aluminum salts.[13][14] For a reaction using 'x' grams of LAH:

  • Dilute the reaction mixture with an equal volume of diethyl ether.

  • Slowly and sequentially add the following with vigorous stirring:

    • 'x' mL of water (dropwise, to quench excess LAH).

    • 'x' mL of 15% aqueous NaOH (to form sodium aluminate).

    • '3x' mL of water (to fully precipitate aluminum salts).

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white, granular precipitate forms.

  • Add anhydrous magnesium sulfate or sodium sulfate to absorb excess water.

  • Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with ether or ethyl acetate. The desired product is in the filtrate.

Part 2: Borane (BH₃) — The Chemoselective Specialist

Borane is an electron-deficient Lewis acid. It is commercially available as stable complexes, most commonly with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).[5] Its utility lies in its remarkable ability to selectively reduce carboxylic acids in the presence of many other functional groups that are readily reduced by LAH.[4][15]

Mechanism of Action

Unlike the nucleophilic LAH, the borane reduction of a carboxylic acid is initiated by the Lewis acidic boron atom coordinating to the carbonyl oxygen. This activates the carbonyl group and is followed by the formation of an acyloxyborane intermediate. This intermediate then undergoes a series of intramolecular hydride transfers, ultimately leading to a trialkoxyborane species, which is hydrolyzed during workup to yield the primary alcohol.[16]

Reagent_Choice Start Identify Functional Group to be Reduced IsAcidOrAmide Is it a Carboxylic Acid or Amide? Start->IsAcidOrAmide OtherGroups Are other reducible groups (ester, ketone) present? IsAcidOrAmide->OtherGroups Yes IsEster Is it an Ester, Ketone, Aldehyde, or Nitrile? IsAcidOrAmide->IsEster No UseBorane Use Borane (BH3) OtherGroups->UseBorane Yes UseLAH Use LAH OtherGroups->UseLAH No (if global reduction is OK) IsEster->UseLAH Yes CanUseEither LAH is effective. Borane may work but is not ideal. IsEster->CanUseEither No (re-evaluate target)

Sources

Reference standards for (8-Methoxyquinolin-4-yl)methanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for (8-Methoxyquinolin-4-yl)methanol are critical for the precise development of 8-methoxyquinoline-based therapeutics, including next-generation antimalarials and fluoroquinolone antibiotics.[1][2] As a key synthetic intermediate and potential degradation impurity, its accurate quantification dictates the safety profile of the final pharmaceutical product.

This guide objectively compares available reference standard grades, outlines a self-validating analytical protocol, and provides the mechanistic grounding required for regulatory submission.

Part 1: Comparative Analysis of Reference Standard Grades

In the lifecycle of drug development, the choice of reference standard for (8-Methoxyquinolin-4-yl)methanol must align with the regulatory phase (Discovery vs. GMP Release).[1][2] Using a "Research Grade" chemical for GMP release is a critical compliance failure, while using a "Primary Standard" for early screening is economically inefficient.

Performance Comparison Matrix
FeatureOption A: Primary Reference Standard Option B: Secondary (Working) Standard Option C: Research Grade Chemical
Definition Metrologically traceable material (e.g., USP/EP or fully characterized in-house primary).[1][2]Qualified against a Primary Standard; used for routine daily analysis.[2]Commercial chemical "For Research Use Only"; limited characterization.[2]
Assay Accuracy Highest (>99.5%) . Value assigned by absolute methods (qNMR, Mass Balance).High . Traceable to Primary Standard.Variable . Often supplied as "Area %" rather than "w/w %".[1][2]
Regulatory Use Mandatory for Pivotal Clinical Batches & Commercial Release.[1][2]Acceptable for Routine QC & Stability (if qualified).[1]Not Acceptable for GMP/GLP work.[1][2]
Impurity Profile Fully elucidated. Impurities identified and quantified.Profile compared to Primary; major peaks identified.[2]Unknown. May contain synthetic precursors (e.g., 8-methoxyquinoline-4-carbaldehyde).[1][2]
Cost/Availability High Cost / Low Availability (often requires custom synthesis).[1]Low Cost / High Availability (produced in bulk).[1]Low Cost / High Availability.[2]

Scientist’s Insight: For (8-Methoxyquinolin-4-yl)methanol, a commercial Pharmacopeial Standard is currently unavailable in major catalogs (USP/EP).[1][2] Therefore, the "Gold Standard" is a Custom Synthesized Primary Standard characterized by 1H-NMR, 13C-NMR, MS, IR, and ROI (Residue on Ignition) to establish a mass-balance purity factor.[1]

Part 2: Technical Deep Dive & Synthesis Pathway

Understanding the origin of (8-Methoxyquinolin-4-yl)methanol helps in identifying potential co-eluting impurities.[1][2] It is typically synthesized via the reduction of 8-methoxyquinoline-4-carboxylic acid derivatives.[1][2]

Synthesis & Impurity Workflow (Graphviz)

SynthesisPathway Start 8-Methoxyquinoline-4-carboxylic acid (Starting Material) Inter Methyl 8-methoxyquinoline-4-carboxylate (Intermediate) Start->Inter Esterification (MeOH, H+) Product (8-Methoxyquinolin-4-yl)methanol (Target Analyte) Inter->Product Reduction (NaBH4/LiAlH4) Impurity1 Impurity A: Unreacted Ester Inter->Impurity1 Incomplete Rxn Impurity2 Impurity B: Over-reduced Alkane Product->Impurity2 Over-reduction

Figure 1: The reduction pathway highlights "Impurity A" (the ester precursor), which is lipophilic and will elute significantly later than the alcohol product in RP-HPLC.[1]

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a Self-Validating System approach.[1][2] The validity of the data is not assumed but proven by the System Suitability Test (SST) run immediately before the samples.

Objective: Quantify (8-Methoxyquinolin-4-yl)methanol with specificity against its precursors.

Chromatographic Conditions (RP-HPLC)
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.[1][2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

    • Why? The basic quinoline nitrogen can cause peak tailing on non-end-capped silanols.[1][2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.8).

    • Why pH 6.8? At neutral pH, the quinoline moiety (pKa ~4-5) is uncharged, improving retention and peak shape.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0 min: 10% B[2][3]

    • 15 min: 60% B (Linear ramp to elute lipophilic impurities)[1]

    • 20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: 254 nm (aromatic ring) and 320 nm (quinoline specific).[1]

  • Temperature: 30°C.

Standard Preparation (The "Bracketing" Method)

To ensure accuracy without a pharmacopeial standard, use the Bracketing Technique with a high-purity in-house standard.

  • Stock Solution: Dissolve 10.0 mg of (8-Methoxyquinolin-4-yl)methanol (Primary Standard Candidate) in 10 mL Methanol.

  • Working Standard: Dilute to 50 µg/mL in Mobile Phase A:B (90:10).

  • Sensitivity Solution: Dilute Working Standard to 0.05 µg/mL (0.1% level).

Self-Validating System Suitability (SST) Criteria

Before analyzing any unknown sample, the system must pass these hard-stop criteria:

ParameterAcceptance CriterionScientific Rationale
Precision (RSD) NMT 2.0% for 5 replicate injections.Confirms injector and pump stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures no secondary interactions with silanols (critical for quinolines).[1]
Resolution (Rs) > 2.0 between Analyte and Impurity A (Ester).Confirms specificity of the method.
Sensitivity (S/N) > 10 for the 0.1% Sensitivity Solution.Validates the Limit of Quantitation (LOQ).

Part 4: Reference Standard Qualification Workflow

If you must generate your own Primary Reference Standard (due to commercial unavailability), follow this ISO 17034-aligned workflow.

QualificationWorkflow Raw Crude Synthesized Material (>95% by HPLC) Purification Recrystallization / Prep-HPLC Raw->Purification Identity Structural ID (1H-NMR, 13C-NMR, MS, IR) Purification->Identity Purity Purity Assignment (Mass Balance Approach) Purification->Purity Release Primary Reference Standard (Valid for 1 Year) Identity->Release Calc Purity = 100% - (%Org + %Inorg + %Volatiles) Purity->Calc Calc->Release

Figure 2: The Mass Balance approach requires quantifying organic impurities (HPLC), inorganic ash (ROI), and volatiles (LOD/KF) to assign an absolute purity value.[1]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Chapter 5.12: Reference Standards. Strasbourg, France: EDQM. (Provides the regulatory framework for Primary vs. Secondary standards).

  • United States Pharmacopeia (USP) . General Chapter <1225> Validation of Compendial Procedures. Rockville, MD: USP Convention. (Basis for the SST criteria). [1]

  • World Health Organization (WHO) . General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 943, Annex 3. (Global standard for certifying reference materials).[1]

  • PubChem . Compound Summary: 8-methoxyquinoline-4-carboxylic acid.[1][2] (Precursor data for synthesis pathway verification). [1]

  • International Conference on Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. (Defines reporting thresholds for impurities like the unreacted ester).

Sources

Safety Operating Guide

(8-Methoxyquinolin-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Directive (Immediate Action)

Stop. Before handling (8-Methoxyquinolin-4-yl)methanol, acknowledge that while this specific isomer is a valuable intermediate in antimalarial and kinase inhibitor synthesis, it carries the systemic toxicity risks inherent to the quinoline scaffold .[1][2]

This guide replaces generic "chemical waste" advice with a targeted protocol for nitrogen-containing heterocyclic alcohols .

Quick Reference: Critical Safety Parameters
ParameterSpecificationOperational Logic
Chemical Class Quinoline Derivative / Organic BasePotential DNA intercalator; hepatotoxic risks.[1]
Physical State Solid (typically yellow/off-white powder)Dust inhalation is the primary exposure vector.[1][2]
Waste Stream High-BTU Incineration The quinoline ring is thermally stable; requires >1000°C for complete destruction.[2]
Incompatibility Strong Oxidizers, Strong AcidsExothermic reaction risk; acid salt formation increases solubility/bioavailability.[2]
RCRA Status Characteristic Hazardous WasteLikely D001 (Ignitable if in solvent) or Toxic (if TCLP tested).[1][2] Treat as Hazardous .

Part 2: Technical Hazard Profiling & Logic

To dispose of a chemical safely, you must understand its mechanism of harm.[2] (8-Methoxyquinolin-4-yl)methanol is not just "organic waste"; it is a bioactive pharmacophore.[1][2]

1. The Quinoline Toxicity Vector The core hazard lies in the quinoline ring system . unlike simple aliphatic alcohols (e.g., methanol), the attached quinoline ring allows the molecule to intercalate into DNA or inhibit enzymes (e.g., heme polymerase in malaria parasites).[2]

  • Why this matters for disposal: You cannot simply dilute this into a sanitary sewer.[2] It is persistent in aquatic environments and toxic to marine life.[2] Bioaccumulation is a documented risk for methoxy-quinolines.[1]

2. The Methanol Functionality The "methanol" suffix refers to the hydroxymethyl group (-CH₂OH) at position 4.[1][2]

  • Reactivity: This primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.[2]

  • Solubility: It imparts slight polarity, making the compound soluble in chlorinated solvents (DCM, Chloroform) and polar organic solvents (DMSO, Methanol), but sparingly soluble in water unless protonated by acid.[1][2]

Part 3: Validated Disposal Protocols

This section details the Self-Validating Disposal System . A "self-validating" system means the protocol itself prevents error (e.g., using a container that physically cannot accept incompatible waste).[1]

Workflow 1: Solid Waste (Pure Substance & Contaminated Solids)

Applicability: Expired raw material, reaction cakes, filter paper, contaminated gloves.[2]

  • Segregation:

    • Use a Wide-Mouth High-Density Polyethylene (HDPE) drum or jar.[1][2]

    • Labeling: Mark clearly as "Hazardous Waste - Toxic Solid - Quinoline Derivative."[1][2]

    • Validation Step: Do not use metal containers.[2][3] Quinolines are bases and can corrode or react with certain metal linings over long storage periods.[2]

  • Double-Bagging:

    • Place the primary container or debris inside a clear, 6-mil polyethylene bag before placing it in the waste drum.[1][2] This prevents "puffing" of toxic dust when the drum is opened by waste handlers.

  • Disposal Path:

    • Mandatory: Incineration.

    • Prohibited: Landfill.[2] The methoxy group can hydrolyze or metabolize in soil, leaching toxic quinoline byproducts into groundwater.[2]

Workflow 2: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction solvents (DCM, Methanol, DMSO) containing the compound.[1][2]

  • Stream Selection:

    • If in Halogenated Solvent (DCM/Chloroform): Dispose in "Halogenated Organic Waste" carboy.[1][2]

    • If in Non-Halogenated Solvent (Methanol/Acetone): Dispose in "Non-Halogenated Organic Waste" carboy.[1][2]

  • pH Check (The Critical Control Point):

    • (8-Methoxyquinolin-4-yl)methanol is basic.[1][2] If mixing with acidic waste streams, add slowly .[2]

    • Risk:[1][4][5] Rapid neutralization generates heat, potentially pressurizing the waste container.[2]

  • Cap Venting:

    • Use a vented cap (e.g., Eco-Funnel) on the waste carboy to prevent pressure buildup from residual solvent volatility.[1][2]

Part 4: Visualizing the Safety Architecture

The following diagram illustrates the decision logic for disposing of (8-Methoxyquinolin-4-yl)methanol, ensuring no cross-contamination or regulatory violations.

DisposalWorkflow Start Waste Generation: (8-Methoxyquinolin-4-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bagging Double Bag in 6-mil Poly Solid->Bagging SolidContainer Container: Wide-Mouth HDPE Label: 'Toxic Solid - Quinoline' Bagging->SolidContainer Pickup EHS / HazMat Pickup SolidContainer->Pickup SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo LiquidContainer Container: Chemical Carboy (Vented Cap Required) Halo->LiquidContainer NonHalo->LiquidContainer LiquidContainer->Pickup Destruction FINAL DISPOSAL: High-Temp Incineration Pickup->Destruction  Strict Chain of Custody

Caption: Decision logic for segregating quinoline-methanol waste streams to ensure compatibility with incineration protocols.

Part 5: Emergency Spillage & Decontamination

If a spill occurs, standard paper towel wiping is insufficient due to the compound's bioactivity.

  • PPE Upgrade:

    • Wear Nitrile gloves (double layer) and a P100 respirator (or work in a fume hood) to avoid inhaling dust.[1][2]

  • Containment:

    • Solids: Do not sweep dry.[2] Wet the powder slightly with an inert solvent (like PEG-400 or water) to suppress dust, then scoop.[1][2]

    • Liquids: Absorb with vermiculite or chem-mats .[1][2] Do not use combustible materials like sawdust (potential reaction with oxidizers if present).[1][2]

  • Surface Decontamination (The "Acid Wash"):

    • Since the compound is basic, clean the surface with a dilute acidic solution (e.g., 1% Acetic Acid or Citric Acid) to solubilize residues, followed by a soap and water wash.[2]

    • Why: This converts the lipophilic free base into a water-soluble salt, making it easier to lift off the surface into the cleaning wipe.[2]

  • Disposal of Cleanup Materials:

    • All wipes and absorbent materials must enter the Solid Waste stream (Workflow 1).[1][2]

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Methanol Safety Data Sheet (SDS) and Chemical Properties. U.S. Department of Commerce.[2] [Link][1][2]

  • PubChem. (2024).[1][2] Quinoline and Derivatives: Compound Summary and Toxicity Profile. National Library of Medicine.[2] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Characteristics: A User-Friendly Reference Document. RCRA Online.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Toxic and Hazardous Substances: Quinoline.[2] United States Department of Labor.[2] [Link][1][2]

Sources

Personal protective equipment for handling (8-Methoxyquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Safe Handling Guide: (8-Methoxyquinolin-4-yl)methanol

Executive Summary & Chemical Context

(8-Methoxyquinolin-4-yl)methanol (often associated with CAS 1589471-09-9 or related isomers like 18982-32-6 ) is a functionalized quinoline intermediate commonly used in the synthesis of Cinchona alkaloid analogs, kinase inhibitors, and antimalarial candidates (e.g., Mefloquine derivatives).

As a Senior Application Scientist, I emphasize that while specific SDS data for this exact isomer may be sparse, its structural class (quinoline methanols) dictates a conservative safety approach . These compounds are biologically active, potentially photosensitizing, and capable of intercalating DNA. This guide treats the substance as a Potent Pharmaceutical Intermediate (OEB 3 equivalent) until specific toxicology proves otherwise.

Key Physical Properties (Estimated):

  • State: Solid (Crystalline powder).

  • Solubility: Soluble in methanol, DMSO, chlorinated solvents; sparingly soluble in water.

  • Primary Hazard: Respiratory tract irritation, severe eye irritation, and potential acute toxicity if swallowed.

Risk Assessment & Hazard Identification

Do not underestimate the "methanol" handle on the quinoline ring; it increases polarity and potential for skin absorption compared to simple quinolines.

Hazard ClassGHS Classification (Conservative)H-StatementOperational Implication
Skin Corrosion/Irritation Category 2H315Direct contact causes inflammation; potential for transdermal uptake.
Serious Eye Damage Category 2AH319Fine dust can cause severe mechanical and chemical irritation.
STOT - Single Exposure Category 3H335Inhalation of dust causes respiratory tract irritation.[1]
Acute Toxicity (Oral) Category 4 (Estimated)H302Harmful if swallowed. Treat as a systemic toxicant.

Personal Protective Equipment (PPE) Selection Framework

Effective PPE is not a uniform; it is a barrier system selected based on the state of matter (Solid vs. Solution).

A. Hand Protection Strategy
  • For Solid Handling: Standard Nitrile gloves (minimum thickness 0.11 mm) are sufficient.

    • Why: Solids do not permeate nitrile rapidly. The risk is mechanical transfer.

  • For Solution Handling (e.g., Methanol/DCM):

    • Risk: Methanol permeates standard nitrile gloves in <10 minutes. Dichloromethane (DCM) permeates in <1 minute.

    • Protocol: Use Double Gloving or Laminate (Silver Shield/Barrier) liners under nitrile gloves.

    • Self-Validating Step: Check outer gloves for swelling/discoloration every 15 minutes. Change immediately upon splash.

B. Respiratory & Eye Protection
  • Primary Control: All open handling must occur inside a Certified Chemical Fume Hood .

  • Secondary Control (Outside Hood): If weighing must occur on an open bench (strongly discouraged), use a P100 (HEPA) Half-Face Respirator .

  • Eye Protection: Chemical Splash Goggles (indirect vent) are mandatory. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

C. Body Protection
  • Standard: Chemical-resistant lab coat (buttoned to neck).

  • Enhanced: Tyvek® Sleeve Covers are recommended during weighing to bridge the gap between the glove cuff and lab coat, preventing wrist exposure.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the experimental phase.

PPE_Selection_Flow Start Task Identification State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Solvent) State_Check->Solution Solid_PPE Standard PPE: - Nitrile Gloves (0.11mm) - Lab Coat + Sleeves - Chemical Goggles - Fume Hood Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Common_Solvent Water / Ethanol Solvent_Check->Common_Solvent Aggressive_Solvent DCM / Methanol / THF Solvent_Check->Aggressive_Solvent Soln_PPE_Std Standard Nitrile (Change every 30 min) Common_Solvent->Soln_PPE_Std Soln_PPE_High High-Risk PPE: - Double Gloving (Nitrile) - OR Laminate Liners - Face Shield (Splash Risk) Aggressive_Solvent->Soln_PPE_High

Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent carrier risks.

Operational Protocols

Protocol A: Weighing & Transfer (Critical Step)
  • Objective: Prevent dust generation and inhalation.[2][3][4]

  • Setup: Place the analytical balance inside a Vented Balance Enclosure or Fume Hood.

  • Static Control: Use an anti-static gun or bar on the spatula and weighing boat. Quinoline derivatives are often static-prone, leading to "jumping" powder.

  • Transfer: Weigh into a tared vial. Cap the vial inside the hood before moving it to the reaction station.

  • Decontamination: Wipe the balance area with a damp paper towel (methanol-moistened) immediately after use. Do not use compressed air to clean the balance; this aerosolizes the drug intermediate.

Protocol B: Reaction Setup
  • Solubilization: Add solvent slowly. If using an exothermic reagent (e.g., acid chloride) with the alcohol group, expect heat generation.

  • Temperature Control: Ensure the reaction vessel is vented (e.g., via a nitrogen line with a bubbler) to prevent pressure buildup.

Emergency Response & Disposal

Spill Cleanup Workflow
  • Evacuate: If a large amount (>5g) of powder is aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.

  • PPE Up: Don N95 respirator, double gloves, and goggles.

  • Contain: Cover the spill with a damp paper towel (water/surfactant) to suppress dust. NEVER dry sweep.

  • Clean: Wipe up the damp material. Clean the surface with soap and water, followed by a methanol wipe to remove organic residues.

  • Dispose: Place all waste in a sealed bag labeled "Hazardous Chemical Waste - Toxic Solid."

Disposal Streams
  • Solid Waste: Incineration (High temperature).

  • Liquid Waste: Halogenated or Non-Halogenated Organic waste stream (depending on solvent).

  • Container: Triple rinse empty containers with methanol before disposal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1589471-09-9, (8-Methoxyquinolin-4-yl)methanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

Sources

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